molecular formula C10H9ClN2O B1586143 [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine CAS No. 66046-42-2

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Cat. No.: B1586143
CAS No.: 66046-42-2
M. Wt: 208.64 g/mol
InChI Key: TWDAWKIAUQCSLF-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (CAS 66046-42-2) is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . It is a solid substance with a melting point of 113-115 °C . Researchers should handle this material with appropriate precautions, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As part of the isoxazole family of heterocyclic compounds, which are known for a broad spectrum of biological activities and are useful in developing new therapeutic agents, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Isoxazole derivatives are recognized for their relevance in the synthesis of novel classes of compounds, including peptidomimetics, and are investigated for properties such as anticancer, anti-inflammatory, and antibacterial activities . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAWKIAUQCSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377331
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
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Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-42-2
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles behind the experimental choices, ensuring a deep understanding of the synthetic strategy.

Introduction and Retrosynthetic Analysis

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a versatile intermediate, with the isoxazole scaffold serving as a valuable pharmacophore in numerous biologically active compounds.[1] Its synthesis requires the careful construction of the 3,5-disubstituted isoxazole core, followed by the introduction of the aminomethyl functional group at the 5-position.

A logical retrosynthetic analysis suggests that the target amine can be accessed from the corresponding aldehyde, 3-(4-chlorophenyl)isoxazole-5-carbaldehyde, via reductive amination. This aldehyde, in turn, can be obtained through the oxidation of the primary alcohol, [3-(4-chlorophenyl)-5-isoxazolyl]methanol. The core isoxazole ring is efficiently constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This well-established method offers high regioselectivity.[2][3][4]

This guide will therefore focus on a three-stage synthetic pathway:

  • Stage 1: Isoxazole Ring Formation via 1,3-dipolar cycloaddition.

  • Stage 2: Functional Group Interconversion to form the key aldehyde intermediate.

  • Stage 3: Final Amination to yield the target compound.

Stage 1: Construction of the Isoxazole Core

The cornerstone of this synthesis is the [3+2] cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with a suitable alkyne.

Step 1.1: Preparation of 4-Chlorobenzaldehyde Oxime

The first key reactant, 4-chlorobenzaldehyde oxime, is prepared from commercially available 4-chlorobenzaldehyde and hydroxylamine hydrochloride.

Protocol:

  • A solution of hydroxylamine hydrochloride (1.1 equivalents) in water is prepared.

  • To this, a suspension of 4-chlorobenzaldehyde (1.0 equivalent) in an aqueous sodium hydroxide solution is added.[5]

  • Ethanol is added until a clear solution is obtained, and the mixture is heated.

  • Upon cooling, the 4-chlorobenzaldehyde oxime precipitates and can be collected by filtration.

Causality and Expertise: The basic conditions generated by the sodium hydroxide are crucial for neutralizing the HCl salt of hydroxylamine, liberating the free hydroxylamine nucleophile required to attack the carbonyl carbon of the aldehyde. The subsequent dehydration of the intermediate hemiaminal to the oxime is also facilitated under these conditions.

Step 1.2: 1,3-Dipolar Cycloaddition

The isoxazole ring is formed by the reaction of 4-chlorobenzonitrile oxide (generated in situ from the oxime) with propargyl alcohol.

Stage 1: Isoxazole Ring Formation cluster_0 Step 1.1: Oxime Formation cluster_1 Step 1.2: Cycloaddition 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Oxime 4-Chlorobenzaldehyde Oxime 4-Chlorobenzaldehyde->Oxime NaOH, H2O/EtOH Hydroxylamine_HCl NH2OH·HCl Hydroxylamine_HCl->Oxime Nitrile_Oxide 4-Chlorobenzonitrile Oxide (in situ) Oxime->Nitrile_Oxide NaOCl or NCS Propargyl_Alcohol Propargyl Alcohol Isoxazolyl_Methanol [3-(4-Chlorophenyl)-5-isoxazolyl]methanol Propargyl_Alcohol->Isoxazolyl_Methanol Nitrile_Oxide->Isoxazolyl_Methanol Stage 2: Oxidation Isoxazolyl_Methanol [3-(4-Chlorophenyl)-5-isoxazolyl]methanol Aldehyde 3-(4-Chlorophenyl)isoxazole- 5-carbaldehyde Isoxazolyl_Methanol->Aldehyde Oxidant PCC or Dess-Martin Periodinane Oxidant->Aldehyde DCM Stage 3: Reductive Amination Aldehyde 3-(4-Chlorophenyl)isoxazole- 5-carbaldehyde Target_Amine [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Aldehyde->Target_Amine Ammonia_Source NH4OAc or NH3/MeOH Ammonia_Source->Target_Amine Reducing_Agent NaBH3CN or STAB Reducing_Agent->Target_Amine MeOH

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a heterocyclic amine built upon the isoxazole scaffold, a privileged structure in medicinal chemistry. The strategic placement of a 4-chlorophenyl group at the 3-position and a methanamine moiety at the 5-position creates a molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of its core physicochemical properties, outlines robust protocols for its synthesis and analytical characterization, and discusses its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Significance of the Isoxazole Moiety

The isoxazole ring system is a cornerstone of contemporary medicinal chemistry. As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. Compounds incorporating the isoxazole scaffold have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties[1]. Its rigid structure serves as an effective linker or pharmacophore, positioning key functional groups in a precise three-dimensional orientation for optimal interaction with biological targets.

Profile of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (CAS 66046-42-2) represents a key synthon for chemical library development. The 4-chlorophenyl group imparts lipophilicity and can engage in halogen bonding or other specific interactions within a protein binding pocket. The primary amine of the methanamine group is a critical functional handle, providing a nucleophilic site for derivatization to amides, sulfonamides, and other functional groups, enabling systematic Structure-Activity Relationship (SAR) studies. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in synthesis and drug design.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is essential for predicting its behavior in both chemical reactions and biological systems. The properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine are summarized below.

Table 2.1: Summary of Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
IUPAC Name [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamineStandard nomenclature
CAS Number 66046-42-2[2]
Molecular Formula C₁₀H₉ClN₂O[2]
Molecular Weight 208.64 g/mol [2]
Appearance Predicted to be an off-white to pale yellow solid at room temperature.Based on analogous heterocyclic amines.
Predicted pKa ~8.5 - 9.5The primary aliphatic amine is the most basic site. This prediction is based on typical pKa values for primary amines, slightly modulated by the electron-withdrawing nature of the nearby isoxazole ring.
Predicted XLogP3 ~2.5 - 3.0The predicted partition coefficient suggests moderate lipophilicity, suitable for cell membrane permeability. This is estimated by comparison to related structures like 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid which has a calculated XLogP3 of 2.6[3].
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.Typical for moderately polar organic compounds with both hydrophobic (chlorophenyl) and polar (amine) groups.
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[2]

Synthesis and Purification Strategy

The synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine can be approached from its corresponding alcohol precursor, [3-(4-chlorophenyl)-5-isoxazolyl]methanol[4]. This strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate and subsequent deprotection.

Rationale for Synthetic Pathway Selection

The chosen pathway leverages a common and reliable transformation in medicinal chemistry. Converting an alcohol to an amine is a foundational process. The use of a phthalimide group, as detailed in the Gabriel synthesis, is a classic and robust method for installing a primary amine. It prevents over-alkylation, which can be a significant side reaction when using ammonia directly, thus ensuring a cleaner conversion to the desired product and simplifying purification.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection cluster_2 Purification A [3-(4-chlorophenyl)-5-isoxazolyl]methanol D Intermediate: N-substituted Phthalimide A->D Reacts with B Phthalimide B->D Reacts with C DIAD / PPh3 C->D Mediated by E Intermediate: N-substituted Phthalimide G Final Product: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine E->G Reacts with F Hydrazine Hydrate F->G In Ethanol H Crude Product I Silica Gel Column Chromatography H->I J Pure Product I->J

Figure 1: Proposed two-step synthesis and purification workflow.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione (Mitsunobu Reaction)

  • To a stirred solution of [3-(4-chlorophenyl)-5-isoxazolyl]methanol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Rationale: The DIAD and PPh₃ activate the alcohol, making the hydroxyl group an excellent leaving group for nucleophilic attack by phthalimide. 0°C is used to control the initial exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting alcohol spot indicates reaction completion.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to yield the N-substituted phthalimide intermediate as a solid.

Step 2: Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (Gabriel Amine Synthesis)

  • Dissolve the N-substituted phthalimide intermediate (1.0 eq) in ethanol (0.2 M).

  • Add hydrazine hydrate (4.0 eq) to the solution and heat the mixture to reflux (approx. 80°C) for 4 hours.

  • Rationale: Hydrazine acts as a nucleophile, attacking the carbonyls of the phthalimide group and releasing the desired primary amine in a process known as hydrazinolysis.

  • A dense white precipitate (phthalhydrazide) will form. Allow the mixture to cool to room temperature.

  • Filter the solid precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by silica gel chromatography, using a mobile phase containing dichloromethane and methanol with a small percentage of triethylamine (e.g., 95:4:1 DCM:MeOH:TEA) to prevent protonation and tailing on the silica. The final product should be isolated as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of chromatographic and spectroscopic methods provides orthogonal data to ensure the material meets the required standards for subsequent research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of small organic molecules. A reverse-phase method is most suitable for this compound.

G A 1. Sample Preparation (Dissolve in Mobile Phase) B 2. Injection (10 µL into HPLC) A->B C 3. Separation (C18 Column) B->C D 4. Detection (UV Detector @ 254 nm) C->D E 5. Data Analysis (Integrate Peak Area) D->E

Figure 2: Standard workflow for HPLC purity analysis.

Protocol for HPLC Analysis:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: A C18 stationary phase provides excellent retention and separation for compounds of moderate polarity like the target molecule.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Rationale: TFA is used to sharpen peaks by creating ion pairs with the basic amine, improving chromatographic resolution.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

    • Rationale: The chlorophenyl and isoxazole rings contain strong chromophores that absorb well at this wavelength.

  • Purity Determination: Purity is calculated based on the area percentage of the main product peak in the resulting chromatogram.

Spectroscopic Data Interpretation (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

    • δ ~7.6-7.8 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the isoxazole.

    • δ ~7.4-7.5 ppm (d, 2H): Protons on the chlorophenyl ring meta to the isoxazole.

    • δ ~6.4 ppm (s, 1H): The lone proton on the isoxazole ring.

    • δ ~4.1 ppm (s, 2H): The methylene protons (-CH₂-NH₂).

    • δ ~1.8 ppm (br s, 2H): The amine protons (-NH₂), which are often broad and may exchange with D₂O.

  • Mass Spectrometry (ESI-MS): Electrospray ionization in positive mode is ideal for this basic compound.

    • Predicted [M+H]⁺: 209.04 (for C₁₀H₁₀ClN₂O⁺). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observable at m/z 209 and 211.

Potential Applications in Drug Discovery

The true value of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine lies in its role as a versatile chemical scaffold. The primary amine allows for the straightforward synthesis of large libraries of derivatives, which can be screened against a wide array of biological targets.

G A Core Scaffold [3-(4-Chlorophenyl)-5- isoxazolyl]methanamine B Combinatorial Chemistry (Amidation, Sulfonylation, etc.) A->B C Diverse Chemical Library B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Figure 3: Logical progression from core scaffold to drug candidate.

The structural motif is present in molecules explored for various therapeutic areas. Isoxazole-containing compounds have been investigated as potential agents against Zika virus[5] and various cancers[6][7]. The combination of the isoxazole core with a flexible amine linker makes this scaffold particularly suitable for developing inhibitors of kinases, proteases, and other enzymes where precise positioning of functional groups is key to achieving high-affinity binding.

Conclusion

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a well-defined chemical entity with a physicochemical profile that makes it an attractive starting point for medicinal chemistry campaigns. Its moderate lipophilicity, coupled with the reactive primary amine, provides an ideal balance for derivatization and exploration of biological activity. The robust synthesis and straightforward analytical protocols outlined in this guide provide researchers with the necessary foundation to confidently incorporate this valuable building block into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Mokhi, L., Chkirate, K., Zhang, X., Driowya, M., & Bougrin, K. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank, 2023(3), M1732. [Link]

  • Mokhi, L., Chkirate, K., Zhang, X., Driowya, M., & Bougrin, K. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate. [Link]

  • Mokhi, L., et al. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. [Link]

  • PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

  • Chemdad Co. 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE. [Link]

  • Al-Qahtani, M., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

  • Mokhi, L., et al. (2023). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Letters in Drug Design & Discovery. [Link]

  • Cor-Ega, C., et al. (2020). A structural and biological study on the new 3,5-diacetyl-1,2,4-triazol bis(p-chlorophenylthiosemicarbazone) ligand and its bimetallic complexes. Inorganic Chemistry Frontiers. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Isloor, A. M., et al. (2020). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]

  • Yusuf, S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

  • Reyes-Garcés, N., & Gionfriddo, E. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. [Link]

  • Matiichuk, V., et al. (2020). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Molecules. [Link]

Sources

An In-depth Technical Guide to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic and structural properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a promising yet under-characterized member of this chemical class. We will delve into its chemical identity, synthesis, and potential applications, offering a foundation for its exploration in drug discovery and development programs. The 3-(4-chlorophenyl) substitution is a common feature in molecules targeting various biological pathways, suggesting that this compound could hold significant potential for further investigation.

Chemical Identity and Properties

A precise understanding of a compound's identity is fundamental to any scientific investigation. The key identifiers and physicochemical properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine are summarized below.

IdentifierValueReference
CAS Number 66046-42-2[3]
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.64 g/mol [3]
IUPAC Name [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine[3]
SMILES C1=CC(=CC=C1C2=NOC(=C2)CN)Cl[3]
InChIKey TWDAWKIAUQCSLF-UHFFFAOYSA-N[3]

Further computational analysis of a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, reveals insights into the electronic properties of the 3-(4-chlorophenyl)isoxazole core. Density Functional Theory (DFT) calculations indicate a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), suggesting good chemical stability.[1][4]

Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

The synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine can be logically approached through a two-step process starting from commercially available 4-chlorobenzaldehyde. This pathway involves the formation of the isoxazole ring followed by the introduction of the aminomethyl group.

Step 1: Synthesis of the Isoxazole Scaffold

The construction of the 3-(4-chlorophenyl)isoxazole ring system is a critical first step. A common and effective method for synthesizing 3-aryl-isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] In this case, 4-chlorobenzaldehyde can be converted to its corresponding aldoxime, which is then oxidized in situ to generate 4-chlorophenylnitrile oxide. This reactive intermediate can then undergo cycloaddition with a suitable three-carbon building block to form the isoxazole ring.

Step 2: Reductive Amination to Yield the Final Product

With the isoxazole aldehyde in hand, the final step is the introduction of the primary amine. Reductive amination is a robust and widely used method for this transformation.[5] This reaction typically proceeds via the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired amine.

G cluster_0 Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine 4-chlorobenzaldehyde 4-chlorobenzaldehyde 3-(4-chlorophenyl)isoxazole-5-carbaldehyde 3-(4-chlorophenyl)isoxazole-5-carbaldehyde 4-chlorobenzaldehyde->3-(4-chlorophenyl)isoxazole-5-carbaldehyde [3+2] Cycloaddition [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine 3-(4-chlorophenyl)isoxazole-5-carbaldehyde->[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Reductive Amination

Synthetic pathway to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.
Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the reductive amination of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde. Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Materials:

  • 3-(4-chlorophenyl)isoxazole-5-carbaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[6]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (1 equivalent) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add a solution of ammonia in methanol (excess, typically 10-20 equivalents) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (or sodium cyanoborohydride, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine as the final product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Potential Applications in Drug Discovery and Development

The isoxazole core is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[1] This suggests that [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine could be a valuable building block or lead compound in several therapeutic areas.

  • Anticancer Activity: Numerous isoxazole-containing compounds have exhibited potent anticancer properties.[1][8] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Properties: The isoxazole scaffold is present in several anti-inflammatory drugs. These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX).

  • Antimicrobial and Antiviral Potential: Isoxazole derivatives have also been explored for their efficacy against various pathogens.[1][9] The incorporation of the 4-chlorophenyl group may enhance these activities.[10]

  • Neurological Disorders: The structural features of isoxazoles make them suitable candidates for interacting with targets in the central nervous system.[11]

G cluster_0 Potential Therapeutic Applications Isoxazole_Core [3-(4-Chlorophenyl)-5-isoxazolyl] methanamine Anticancer Anticancer Isoxazole_Core->Anticancer Inhibition of Cell Proliferation Anti_inflammatory Anti_inflammatory Isoxazole_Core->Anti_inflammatory Modulation of Inflammatory Pathways Antimicrobial Antimicrobial Isoxazole_Core->Antimicrobial Disruption of Pathogen Function Neurological_Disorders Neurological_Disorders Isoxazole_Core->Neurological_Disorders CNS Target Interaction

Potential therapeutic applications of the isoxazole scaffold.

Conclusion

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven pharmacological relevance of the isoxazole scaffold, makes it an attractive candidate for screening in various biological assays. This guide provides a solid foundation of its chemical identity, a plausible and detailed synthetic route, and a rationale for its exploration in diverse therapeutic areas. Further research into the specific biological targets and mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.

References

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available from: [Link]

  • [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine. PubChem. Available from: [Link]

  • N-(4-chlorophenyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]amine. MySkinRecipes. Available from: [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. 2026 Jan 22. Available from: [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Royal Society of Chemistry. 2022. Available from: [Link]

  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. 2012 Aug. Available from: [Link]

  • (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. 2023 Sep 11. Available from: [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. 2020 Apr 22. Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. 2019. Available from: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate. 2023 Sep 14. Available from: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. 2023 Dec 8. Available from: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. 2010 Dec 9. Available from: [Link]

  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. 2026 Feb. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2023. Available from: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. 2024. Available from: [Link]

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. PubMed. 2019. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017 Sep 1. Available from: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. 2017 Apr 26. Available from: [Link]

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Potential biological targets of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Targets of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. Synthesizing data from patent literature, homologous compound studies, and established biochemical methodologies, we explore the rationale and techniques for identifying and validating its molecular interactions. The primary putative target identified through structural analogy is the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a key regulator of immune responses. This guide details the experimental workflows, from initial target hypothesis generation to rigorous biophysical and cell-based validation, offering researchers a robust framework for investigating this and similar isoxazole-based compounds.

Introduction to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a small molecule belonging to the isoxazole class of heterocyclic compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure is featured in patents for compounds designed as modulators of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). The isoxazole scaffold serves as a versatile platform in medicinal chemistry, known for its ability to form key interactions with various biological targets. The presence of a 4-chlorophenyl group suggests a potential for occupying hydrophobic pockets within a target protein, a common feature in receptor-ligand interactions. This guide will, therefore, focus on RORγ as the primary hypothetical target while also outlining a systematic approach to uncover other potential off-target interactions.

Primary Putative Target: RORγ

RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are pivotal in host defense and the pathogenesis of autoimmune diseases. As a ligand-activated transcription factor, the modulation of RORγ activity with small molecules presents a promising therapeutic strategy for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. Compounds structurally related to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine have been patented as RORγ modulators, suggesting this is a primary avenue of investigation.

The RORγ Signaling Pathway

RORγ exerts its function by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including those essential for Th17 cell function like IL17A and IL17F. Its transcriptional activity can be modulated by the binding of small molecule agonists or inverse agonists to its ligand-binding domain (LBD). An inverse agonist would stabilize the receptor in an inactive conformation, leading to the recruitment of co-repressors and suppression of gene transcription.

RORgamma_Pathway cluster_cell T Helper 17 (Th17) Cell cluster_nucleus Nucleus Compound [3-(4-Cl-Ph)-5-isoxazolyl]methanamine (Putative Inverse Agonist) RORg RORγ-LBD Compound->RORg Binds to LBD CoR Co-repressor Complex RORg->CoR Recruits DNA RORE RORg->DNA Binds to IL17 IL-17 Gene Transcription CoR->IL17 Inhibits ProInflammatory Pro-inflammatory Cytokines IL17->ProInflammatory Leads to reduced

Caption: Hypothetical mechanism of RORγ inhibition.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological target(s) of a novel compound. The following workflows provide a logical progression from initial hypothesis testing to detailed characterization.

Workflow for Validating RORγ as a Target

This workflow confirms the direct binding and functional modulation of the primary putative target, RORγ.

Validation_Workflow cluster_0 Phase 1: Direct Binding Assessment cluster_1 Phase 2: Functional Modulation tsa 1. Thermal Shift Assay (TSA) (Initial Screen) spr 2. Surface Plasmon Resonance (SPR) (Kinetics & Affinity) tsa->spr If positive hit reporter 3. RORγ Reporter Gene Assay (Cellular Activity) spr->reporter Proceed if binding confirmed il17 4. IL-17A ELISA (Primary Th17 Cells) reporter->il17 Confirm functional effect

Caption: Experimental workflow for RORγ target validation.

Detailed Experimental Protocols
  • Objective: To rapidly assess direct binding of the compound to purified RORγ Ligand Binding Domain (LBD) by measuring changes in protein thermal stability.

  • Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

  • Methodology:

    • Reagents: Purified recombinant RORγ-LBD protein, SYPRO Orange dye, test compound stock solution (in DMSO), assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Preparation: Prepare a master mix containing the RORγ-LBD (final concentration 2 µM) and SYPRO Orange dye (5X final concentration) in assay buffer.

    • Compound Plating: Dispense the test compound into a 96-well qPCR plate over a concentration gradient (e.g., 100 µM to 1 nM). Include DMSO-only controls.

    • Assay Initiation: Add the protein/dye master mix to each well. Seal the plate.

    • Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve protocol, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min, while continuously monitoring fluorescence.

    • Analysis: The Tm is the temperature at which the fluorescence signal is at its peak. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

  • Objective: To determine if compound binding translates to functional modulation of RORγ transcriptional activity in a cellular context.

  • Principle: A cell line (e.g., HEK293) is engineered to co-express the RORγ-LBD and a reporter gene (e.g., luciferase) under the control of a RORE promoter. Modulation of RORγ activity by the compound results in a measurable change in luciferase expression.

  • Methodology:

    • Cell Culture: Plate the RORγ reporter cell line in a 96-well plate and incubate to allow cell adherence.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a known RORγ inverse agonist as a positive control and DMSO as a negative control. Incubate for 18-24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Analysis: Normalize the data to the DMSO control. Plot the normalized luminescence against the compound concentration and fit to a dose-response curve to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the RORγ activity.

Broader Target Deconvolution Strategies

To ensure comprehensive target profiling and identify potential off-targets, unbiased screening methods are necessary.

Technique Principle Advantages Considerations
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are captured, eluted, and identified by mass spectrometry.Unbiased; identifies direct targets from a complex biological sample.Requires chemical modification of the compound; potential for non-specific binding.
Thermal Proteome Profiling (TPP) Measures the thermal stability of thousands of proteins in a cell lysate with and without the compound. Target proteins show a shift in their melting temperature.In-cell/lysate format; no compound modification needed; provides quantitative data.Technically demanding; may not detect targets with low expression levels.
Phenotypic Screening with Mechanism-of-Action (MoA) Deconvolution The compound is screened for a desired cellular phenotype (e.g., anti-inflammatory effect). Follow-up studies (e.g., transcriptomics, proteomics) are then used to infer the target pathway.Identifies compounds with desired functional outcomes; target-agnostic.Deconvolution of the specific target can be complex and time-consuming.

Summary and Future Directions

The structural characteristics of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine strongly suggest that RORγ is a high-probability biological target. The experimental framework presented here, beginning with direct binding assays like TSA and progressing to functional cellular assays, provides a clear path to validating this hypothesis. Should this compound prove to be a potent RORγ modulator, further studies would involve optimization of its pharmacokinetic properties and in vivo testing in models of autoimmune disease. Furthermore, employing unbiased techniques such as Thermal Proteome Profiling is recommended to build a complete safety and selectivity profile by identifying potential off-target interactions that could lead to unforeseen side effects. This dual approach of focused validation and broad deconvolution ensures a thorough and rigorous investigation into the compound's mechanism of action.

References

  • Title: Isoxazole compounds as RORgamma modulators. Source: Google Patents (US8859577B2).
  • Title: RORγt, a promising therapeutic target for autoimmune diseases. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

A Technical Guide to the Hazard Assessment and Safe Handling of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Gap in Novel Compound Safety

In the fast-paced environment of drug discovery and chemical research, we frequently encounter novel molecules for which comprehensive safety data is not yet available. [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is one such compound. While its isoxazole core is of significant interest in medicinal chemistry for its diverse biological activities, a formal, complete Safety Data Sheet (SDS) for this specific molecule is not readily found in the public domain.[1] This guide, therefore, moves beyond a simple recitation of non-existent SDS sections. Instead, it serves as a technical whitepaper on how to approach the safety assessment and handling of this and other similarly under-documented research chemicals. We will proceed from a position of scientific prudence, extrapolating from structurally related compounds and embedding our recommendations within a robust framework of risk assessment.

Compound Identity and Inferred Physicochemical Properties

To understand the potential hazards, we must first understand the molecule itself.

PropertyInferred Value/CharacteristicRationale & Scientific Insight
Molecular Formula C₁₀H₉ClN₂ODeduced from the chemical name and structure.
Molecular Weight ~208.65 g/mol Calculated from the molecular formula. This is relevant for weighing and solution preparation.
Physical Form Likely a solid at room temperature.Based on analogs like (3-(4-Chlorophenyl)isoxazol-5-yl)methanol and 1-[3-(4-chlorophenyl)-5-methylisoxazol-4-yl]ethanone, which are solids.[2] The potential for fine, airborne dust during handling is a primary consideration for exposure control.
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container.Standard practice for research chemicals to prevent degradation. A related compound, (3-Phenyl-5-isoxazolyl)methanamine, is recommended to be stored between 0 and 8 °C.[3]

Hazard Identification: An Analog-Based Approach

In the absence of specific toxicological data for our target compound, we must infer potential hazards from closely related structures. The primary structural alerts are the chlorinated phenyl group and the isoxazole-methanamine moiety.

2.1. Extrapolation from a Key Analog: (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

A close structural analog, where the methanamine (-CH₂NH₂) is replaced by a methanol (-CH₂OH), provides our most direct insight into the potential hazards of the core structure. For this analog, the following GHS classifications have been assigned:

Hazard ClassHazard StatementGHS PictogramImplication for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)High Likelihood. The primary amine in our target compound is unlikely to significantly decrease oral toxicity compared to the alcohol. Assume the compound is harmful if ingested.

Source: Sigma-Aldrich Safety Information for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

2.2. General Hazards of Aromatic Amines and Chlorinated Aromatics

The methanamine group introduces the hazards associated with primary amines, while the chlorophenyl group carries its own set of potential risks.

  • Skin and Eye Irritation/Corrosion: Primary amines are often irritating to the skin and eyes, and in some cases, can be corrosive. Safety data for other isoxazole derivatives and N-substituted maleimides frequently list H315 (Causes skin irritation) and H318/H319 (Causes serious eye damage/irritation).[4] It is prudent to assume our compound is, at a minimum, a significant irritant.

  • Respiratory Irritation: Many reactive organic solids, especially fine powders, can cause respiratory tract irritation (H335).[5]

  • Sensitization: While not explicitly indicated by the available analog data, aromatic amines are a class of compounds known to have the potential to be skin sensitizers. Repeated, low-level exposure could lead to an allergic response.

The Core Directive: A Self-Validating Risk Assessment Workflow

For any new chemical, a dynamic risk assessment is not just a regulatory formality; it is the cornerstone of laboratory safety. The following workflow should be documented before any experimental work begins.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experiment Analysis cluster_exp Phase 2: Experimental Design & Control cluster_emergency Phase 3: Emergency Preparedness A Identify Compound: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine B Gather Analog Data (e.g., from related isoxazoles) A->B C Assume 'Worst-Case' Hazards: - Acutely Toxic (Oral) - Skin/Eye Irritant - Respiratory Irritant B->C D Define Experimental Scale (mg, g, kg) C->D Inform E Select Engineering Controls (Fume Hood, Glovebox) D->E F Specify Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat D->F G Develop Waste Disposal Plan (Halogenated Organic Waste) E->G F->G H Identify First Aid Measures (Eye Wash, Drench Shower) G->H Prepare for I Locate Spill Kit (Absorbent, Neutralizer if applicable) H->I J Confirm Emergency Contacts I->J

Caption: Risk assessment workflow for novel compounds.

Field-Proven Protocols for Safe Handling

The following protocols are based on the inferred hazards and are designed to create a self-validating system of safety where procedural steps inherently minimize risk.

4.1. Engineering Controls: The First Line of Defense

The primary causality behind choosing engineering controls is the prevention of inhalation and inadvertent contact .

  • Weighing and Aliquoting: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The potential for fine, respirable dust is high, and this control directly mitigates the risk of respiratory irritation.[5][6]

  • Reactions in Solution: All subsequent manipulations (dissolving, reacting, transferring) should also be conducted in a fume hood to contain any vapors or aerosols.

4.2. Personal Protective Equipment (PPE): The Last Barrier

PPE selection is dictated by the specific, inferred hazards to the user.

  • Eye Protection: Chemical safety goggles are mandatory. Given the potential for serious eye irritation, a face shield should be worn over the goggles when handling larger quantities (>1g) of the solid or during any operation with a risk of splashing.[4]

  • Hand Protection: Use nitrile gloves. Double-gloving is recommended, especially for prolonged operations. It is critical to remember that no glove material offers indefinite protection. If contact occurs, remove the gloves immediately, wash hands, and don a new pair.

  • Body Protection: A standard laboratory coat is required. For larger scale work, a chemically resistant apron should be considered.

4.3. Detailed Experimental Protocol: A Spill Response Plan

A self-validating safety protocol includes being prepared for failures. The following is a step-by-step methodology for responding to a small-scale spill (<1g) in a fume hood.

  • Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.

  • Don PPE: If not already worn, don a second pair of nitrile gloves and a face shield.

  • Containment: Gently cover the spill with a dry absorbent material (e.g., vermiculite or a commercial spill pad). Do NOT use water, as this may increase the dispersion of the chemical.

  • Collection: Carefully scoop the absorbed material into a designated, labeled waste container. Avoid actions that create dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the spill and the response actions in the laboratory logbook.

SpillResponse A Spill Occurs (<1g) B Alert Others Lower Sash A->B C Don Additional PPE (Double Gloves, Face Shield) B->C D Cover with Dry Absorbent C->D E Collect into Waste Container D->E F Decontaminate Surface E->F G Dispose of all Materials as Halogenated Waste F->G H Document Incident G->H

Caption: Small-scale spill response workflow.

First Aid and Emergency Measures

Based on the hazards of analogous compounds, the following first-aid measures should be immediately available.[2][5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Ecological Information and Disposal

  • Ecological Hazards: No specific data is available. However, chlorinated aromatic compounds can be persistent and toxic to aquatic life. Therefore, the compound must not be allowed to enter drains or the environment.[2]

  • Disposal: All waste containing this compound (unreacted material, contaminated consumables, cleaning materials) must be collected in a clearly labeled, sealed container for halogenated organic waste. Disposal must be handled by a licensed chemical waste disposal company.

Conclusion: A Mandate for Caution

The responsible development of novel chemical entities requires that we treat data gaps not as an absence of hazard, but as a mandate for caution. This guide provides a framework for the safe handling of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine by leveraging analog data and first principles of chemical safety. This dynamic, risk-based approach is essential for protecting the health and safety of researchers while enabling the continued exploration of new chemical frontiers.

References

  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]

  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate. Available at: [Link]

  • Mokhi, L., et al. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. Available at: [Link]

  • Chem-Impex. (3-Fenil-5-isoxazolil)metanamina. Chem-Impex. Available at: [Link]

  • PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. Safety Data Sheet for N-[(4-chlorophenyl)methylene]methanamine. Angene Chemical. Available at: [Link]

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Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Binding

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Development Professionals, Computational Chemists, and Biomedical Researchers

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous compounds with diverse pharmacological activities. Understanding the atomic-level interactions between isoxazole-containing ligands and their protein targets is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of the binding of a representative molecule, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, to a plausible biological target.

To create a scientifically rigorous and practical narrative, we have selected the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase as our model target. This choice is informed by published research demonstrating the activity of similar isoxazole-containing compounds against this critical DNA damage response (DDR) protein.[1] This guide is structured not as a rigid set of instructions, but as a logical progression of thought and experimentation, explaining the causality behind each methodological choice. We will navigate the entire computational pipeline, from initial system preparation and molecular docking to the dynamic refinement of the binding hypothesis through molecular dynamics (MD) simulations and subsequent binding free energy calculations.

The Strategic Imperative for In Silico Modeling

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates.[2] The initial phases of drug discovery, including target identification, hit discovery, and lead optimization, are critical decision points where computational methods can provide invaluable insights, reducing costs and accelerating timelines.[2] In silico drug design, or computer-aided drug design (CADD), leverages computational techniques to predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein.[3][4]

This guide focuses on a structure-based drug design (SBDD) approach, which is applicable when the three-dimensional structure of the target protein is known or can be reliably modeled.[4] Our workflow is designed to be a self-validating system, where the output of each stage provides a confidence check for the next, ensuring a robust and reliable binding hypothesis.

Core Computational Methodologies: A Primer

Before detailing the experimental protocols, it is essential to understand the foundational pillars of our in silico investigation.

  • Molecular Docking: This is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a protein target.[5] The primary goals are to identify the most likely binding mode and to estimate the strength of the interaction, typically through a scoring function that approximates the binding affinity.[5] It serves as a powerful screening tool and provides the initial structural hypothesis for the protein-ligand complex.

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the protein-ligand system.[6] By solving Newton's equations of motion for every atom in the system, MD simulations reveal the stability of the binding pose, the flexibility of the protein, and the specific atomic interactions that persist over time.[7]

  • Binding Free Energy Calculations: To obtain a more quantitative estimate of binding affinity than docking scores provide, we employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These post-processing techniques analyze the MD trajectory to calculate the binding free energy, offering a more rigorous ranking of potential drug candidates.

The relationship between these core techniques forms the foundation of our comprehensive modeling strategy.

G cluster_0 In Silico Modeling Workflow Prep System Preparation (Target & Ligand) Dock Molecular Docking (e.g., AutoDock Vina) Prep->Dock Provides initial 3D structures MD Molecular Dynamics (e.g., GROMACS) Dock->MD Provides initial binding pose BFE Binding Free Energy (e.g., MM/PBSA) MD->BFE Generates trajectory for analysis Analysis Binding Hypothesis & Data Interpretation MD->Analysis Provides dynamic stability insights BFE->Analysis

Caption: The integrated workflow for in silico binding analysis.

The Comprehensive In Silico Protocol

This section details the step-by-step methodologies for modeling the binding of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine to ATR kinase.

Phase 1: System Preparation (Pre-Processing)

The quality of your starting structures dictates the reliability of the entire simulation. This "garbage in, garbage out" principle cannot be overstated.

Protocol 3.1: Target Protein Acquisition and Preparation

  • Acquisition: Download the 3D crystal structure of human ATR kinase from the Protein Data Bank (PDB). For this guide, we will use a representative PDB entry (e.g., 5YZS).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[8]

    • Causality: Crystal structures often contain non-essential molecules like crystallization agents (e.g., glycerol), excess water molecules, and co-factors from the experiment. These must be removed as they can interfere with the docking process. We will remove all entities except the protein chain(s) of interest.

  • Handling Missing Residues/Atoms: Inspect the protein for missing side chains or loops. Use tools like SWISS-MODEL or the built-in utilities in Chimera to model these missing fragments.

    • Causality: Gaps in the protein structure can lead to simulation artifacts. A complete and structurally sound model is essential for accurate results.[9]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically 7.4). Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). Tools like the pdb2gmx module in GROMACS or the PDB2PQR server are designed for this purpose.[7]

    • Causality: The electrostatic interactions between the protein and the ligand are a major component of binding. Correct protonation states and charge assignments are critical for accurately modeling these forces.[10]

  • Final Output: Save the cleaned, protonated protein structure in the PDBQT format for AutoDock Vina and a standard PDB for GROMACS.[11]

Protocol 3.2: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This can be done using its SMILES string or by drawing it in a chemical sketcher like ChemDraw or the one provided by PubChem.

  • 3D Conformation and Energy Minimization: Convert the 2D structure into a 3D conformation. Use a tool like Open Babel to generate an initial 3D structure and perform a preliminary energy minimization using a force field like MMFF94.[11]

    • Causality: A low-energy, stable 3D conformation of the ligand is a better starting point for docking than an arbitrary 3D structure.

  • Protonation and Charge Assignment: Add hydrogens appropriate for pH 7.4 and calculate partial charges (e.g., Gasteiger charges for AutoDock). This step is crucial for accurately modeling electrostatic interactions.[8]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is essential for flexible ligand docking, where the conformation of the ligand is explored within the binding site.[10]

  • Final Output: Save the prepared ligand in the PDBQT file format, which contains the 3D coordinates, charge information, and rotatable bond definitions required by AutoDock Vina.[12]

Phase 2: Molecular Docking with AutoDock Vina

With prepared molecules, we can now predict the binding pose.

Protocol 3.3: Performing the Docking Simulation

  • Binding Site Definition: The most critical step in docking is defining the search space, or the "grid box," where the software will attempt to place the ligand.[12]

    • Expert Insight: If a co-crystallized ligand is present in your PDB structure, define the grid box to encompass that known binding site. This is the most reliable approach. If the site is unknown, use blind docking (a grid box covering the entire protein) or a pocket prediction server to identify putative binding sites. For ATR kinase, we will center the grid box on the known ATP-binding pocket.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[13]

  • Execution: Run the AutoDock Vina simulation from the command line. vina --config conf.txt --out output.pdbqt --log log.txt

    • Causality: Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid box, evaluating poses with its scoring function.

Protocol 3.4: Analysis of Docking Results

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. Lower (more negative) values indicate a stronger predicted interaction.

  • Pose Visualization: Load the receptor and the output PDBQT file (which contains multiple binding modes) into a visualizer. Analyze the top-ranked pose.

    • Expert Insight: A good docking result is not just about a low energy score. The pose must be chemically sensible. Look for key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts with important residues in the active site. A ligand making no meaningful interactions, despite a good score, should be viewed with skepticism.

Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues (ATR Kinase)
1-9.2Hinge Region (e.g., GLU2290, TYR2291)
2-8.8Catalytic Loop (e.g., LYS2187)
3-8.5DFG Motif (e.g., ASP2400)
Caption: A sample table summarizing docking results.
Phase 3: Molecular Dynamics (MD) Simulation with GROMACS

Docking gives a plausible hypothesis. MD simulation tests its stability and dynamics.

G cluster_md MD Simulation Protocol (GROMACS) Start Start with Best Docked Pose (Protein-Ligand Complex) Top Generate System Topology (pdb2gmx & Ligand Parametrization) Start->Top Box Define Simulation Box Top->Box Solvate Solvate with Water Molecules Box->Solvate Ions Add Ions to Neutralize System Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod End Generate Trajectory for Analysis Prod->End

Caption: The sequential workflow for setting up an MD simulation.

Protocol 3.5: System Setup for MD

  • Complex Creation: Combine the PDB coordinates of the protein (from Protocol 3.1) and the best-ranked ligand pose (from Protocol 3.4) into a single PDB file.

  • Topology Generation:

    • Protein: Use the gmx pdb2gmx command to generate a GROMACS topology for the protein, selecting a force field like CHARMM36m.[14][15]

    • Ligand: Generating parameters for a novel ligand is a critical step. Use a server like CGenFF or the antechamber module of AmberTools to generate topology and parameter files for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine that are compatible with your chosen protein force field.

    • Causality: The topology file (.top) is the "brain" of the simulation. It defines every atom type, bond, angle, dihedral, and charge in the system, dictating how they will interact. Incompatibility between protein and ligand force fields is a common and critical error.

  • Solvation and Ionization: Use GROMACS tools (gmx editconf, gmx solvate, gmx genion) to place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's total charge.[16][17]

    • Causality: Biological processes occur in an aqueous environment. Explicitly simulating water is essential for realism. Neutralizing the charge is a requirement for many simulation algorithms, particularly for calculating long-range electrostatics using methods like Particle Mesh Ewald (PME).

Protocol 3.6: Running the MD Simulation

  • Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.[16]

  • Equilibration (NVT and NPT): Perform two short equilibration phases.

    • NVT (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein, which is often held in place with position restraints.

    • NPT (Constant Pressure, Temperature): Relax the pressure of the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the simulation box.

    • Causality: This two-stage equilibration is a self-validating step. It ensures the system reaches the desired temperature and pressure before the production run, preventing artifacts from an unstable starting point. You must monitor temperature and pressure plots to confirm equilibrium is reached.[17]

  • Production MD: Run the final production simulation (e.g., for 100 nanoseconds) without position restraints on the protein-ligand complex. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

Phase 4: Post-Simulation Analysis

The trajectory file is a rich source of data that can validate or refute the initial docking hypothesis.

Protocol 3.7: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time.

    • Interpretation: A stable, converging RMSD for both protein and ligand suggests the complex is stable. A continuously increasing ligand RMSD indicates it may be unbinding from the pocket.[6]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue.

    • Interpretation: This highlights flexible regions of the protein. Residues in the binding pocket that show reduced fluctuation upon ligand binding can indicate a stabilizing interaction.

  • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as hydrogen bonds, over the course of the simulation. Determine which interactions are transient and which are stable.

Conclusion: Synthesizing a Coherent Binding Narrative

In silico modeling is not a black box that produces a single "correct" answer. It is an investigative process that builds a multi-faceted, evidence-based hypothesis.

  • The docking results provided an initial, energetically favorable binding pose.

  • The MD simulation tested the temporal stability of this pose. A stable RMSD and persistent key interactions (e.g., hydrogen bonds with the kinase hinge region) throughout the 100 ns simulation would strongly support the initial hypothesis.

  • Binding free energy calculations would then provide a more rigorous quantitative estimate of the binding affinity, useful for comparing this compound against other potential inhibitors.

This comprehensive workflow, moving from a static picture to a dynamic simulation, provides a high degree of confidence in the final binding model. The insights gained—identifying key stabilizing residues, understanding the dynamic nature of the interaction, and quantifying binding strength—are directly applicable to the next stages of drug discovery, guiding chemists in the rational design of more potent and selective analogues.

References

  • Belkheira, I., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank, 2023(4), M1741. Available at: [Link]

  • Gomha, S. M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(20), 12587-12596. Available at: [Link]

  • Saylor, C. (2021). In Silico Drug Design Methods. AZoLifeSciences. Available at: [Link]

  • Knegtel, R., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547-5561. Available at: [Link]

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  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Hospital, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 101(9), 3737-3743. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1762, 1-19. Available at: [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • BioZone. (2015). GROMACS TUTORIAL: Your first Simulation Made Easy!. YouTube. Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

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Predicted ADME properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ADME Properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Executive Summary

In the landscape of modern drug discovery, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its eventual success. Late-stage failures due to poor pharmacokinetic profiles represent a significant loss of time and resources. This guide provides a comprehensive, technically-grounded analysis of the predicted ADME profile of the novel chemical entity, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. As this molecule is a novel structure for which extensive empirical data is not yet publicly available, this document leverages validated in silico modeling and predictive methodologies. The objective is to construct a robust pharmacokinetic profile that can guide strategic decisions in a drug development pipeline, from prioritizing synthesis to designing subsequent in vitro and in vivo validation studies. We will explore the causality behind each predictive step, grounding our analysis in the fundamental principles of computational toxicology and pharmacokinetics.

Molecular Profile and Physicochemical Foundation

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to cross biological membranes, interact with metabolic enzymes, and reach its therapeutic target. The structure of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is the starting point for all subsequent predictions.

Chemical Structure:

  • IUPAC Name: [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine

  • Molecular Formula: C₁₀H₉ClN₂O

  • SMILES: NCC1=CC(=NO1)C2=CC=C(Cl)C=C2

Before delving into complex ADME predictions, we assess the molecule against established "drug-likeness" criteria, most notably Lipinski's Rule of Five.[1][2] This rule provides an empirical framework for evaluating the potential for oral bioavailability based on core physicochemical properties.[3] A compound is likely to be orally bioavailable if it adheres to most of the following:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

The predicted properties for our target compound are summarized below.

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale and Implication
Molecular Weight 208.65 g/mol Yes The low molecular weight is favorable for passive diffusion across membranes and overall good absorption and distribution.
XLogP3 2.1Yes This value indicates a balanced lipophilicity, which is crucial for both membrane permeability and maintaining sufficient aqueous solubility.[4]
Hydrogen Bond Donors 1 (from the -NH₂ group)Yes A low HBD count is beneficial for crossing the lipid bilayers of the gut wall.
Hydrogen Bond Acceptors 3 (N and O in the isoxazole ring, N in the amine)Yes A low HBA count also contributes positively to membrane permeability.

The In Silico Predictive Workflow: A Methodological Overview

The predictions within this guide are not arbitrary; they are the output of a structured, multi-step computational workflow. This process is designed to emulate the biological cascade of ADME events, starting from the molecule's structure and progressively modeling its complex interactions within a physiological context.[5]

The workflow diagram below illustrates the logical progression from initial structural input to a comprehensive predicted ADME-T (Toxicity) profile. This systematic approach ensures that each prediction is built upon a foundation of preceding analyses, providing a holistic view of the compound's likely pharmacokinetic behavior.

ADME_Workflow cluster_input Step 1: Input & Physicochemicals cluster_adme Step 2: Core ADME Prediction cluster_tox Step 3: Toxicological Endpoint Prediction cluster_output Step 4: Profile Synthesis SMILES Chemical Structure (SMILES) PhysChem Physicochemical Properties (MW, LogP, HBD, HBA, pKa) SMILES->PhysChem Calculation Absorption Absorption Models (e.g., Caco-2, HIA) PhysChem->Absorption Distribution Distribution Models (e.g., PPB, BBB) PhysChem->Distribution hERG Cardiotoxicity (hERG Inhibition) Ames Genotoxicity (Ames Mutagenicity) DILI Organ Toxicity (e.g., DILI) Metabolism Metabolism Models (CYP Substrate/Inhibitor, Site of Metabolism) Absorption->Metabolism Profile Integrated ADME-T Profile & Drug Development Strategy Absorption->Profile Distribution->Metabolism Distribution->Profile Excretion Excretion Pathway (Renal/Hepatic Clearance) Metabolism->Excretion Metabolism->Profile Excretion->Profile hERG->Profile Ames->Profile DILI->Profile

Caption: A generalized workflow for in silico ADME-T prediction.

Comprehensive Predicted ADME Profile

This section translates the foundational properties into specific predictions for each phase of the ADME process.

Absorption

Good oral absorption is the first critical hurdle for an orally administered drug. Our analysis suggests a favorable profile.

  • Human Intestinal Absorption (HIA): Predicted to be High . The compound's compliance with Lipinski's rules is a strong indicator of its potential for efficient passive absorption through the gastrointestinal tract.

  • Caco-2 Permeability: Predicted to be Moderate to High . Caco-2 cell monolayers are a standard in vitro model for the intestinal barrier. The balanced LogP and low molecular weight of the compound suggest it will readily permeate these cells. Computational models built on large datasets of Caco-2 results support this prediction.[6]

  • P-glycoprotein (P-gp) Substrate: Predicted to be a Non-substrate . P-gp is an efflux transporter that can pump drugs out of intestinal cells, reducing absorption.[7][8] While definitive prediction requires sophisticated modeling, the molecule lacks common structural motifs strongly associated with P-gp substrates. This prediction implies that efflux is unlikely to limit its oral bioavailability.

Distribution

Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues.

  • Plasma Protein Binding (PPB): Predicted to be High (>85%) . With a LogP of 2.1, the compound is sufficiently lipophilic to bind to plasma proteins like albumin. High PPB can reduce the free concentration of the drug available for pharmacological activity and metabolism, effectively prolonging its half-life.

  • Blood-Brain Barrier (BBB) Penetration: Predicted to be Low to Moderate . While the molecule is relatively small, the presence of polar groups (amine and isoxazole ring) and its likely binding to plasma proteins may limit its ability to cross the tightly regulated BBB. Furthermore, it is not predicted to be a substrate for active uptake transporters into the brain.

Metabolism

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion.[9] This is a critical area of investigation, as metabolism dictates the drug's half-life and can produce active or toxic byproducts.

  • Metabolic Stability: Predicted to be Moderate . The isoxazole ring is generally stable, but the primary amine and the chlorophenyl group present sites for metabolic attack.

  • Primary Metabolic Enzymes: The Cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast number of drugs.[10] Based on the compound's structure, the following predictions are made:

    • CYP3A4 and CYP2D6: These are predicted to be the main metabolizing isoforms. The chlorophenyl moiety is a common substrate for CYP-mediated hydroxylation.[11] The primary amine is susceptible to oxidation.

    • CYP Inhibition: The molecule is predicted to be a weak inhibitor of major CYP isoforms. The isoxazole nitrogen could potentially interact with the heme iron of CYP enzymes, but strong inhibition is not anticipated. This is a positive attribute, as it suggests a lower risk of drug-drug interactions.[12]

The diagram below outlines the most probable metabolic pathways.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450-mediated) cluster_phase2 Phase II Conjugation Parent [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Oxidation Oxidative Deamination of Methanamine (Forms Aldehyde Intermediate) Parent->Oxidation CYP3A4, CYP2D6 Hydroxylation Aromatic Hydroxylation (on Chlorophenyl Ring) Parent->Hydroxylation CYP3A4, CYP2D6 CarboxylicAcid Further Oxidation to Carboxylic Acid Oxidation->CarboxylicAcid Glucuronidation Glucuronidation (at Hydroxylated Metabolite) Hydroxylation->Glucuronidation UGTs

Caption: Predicted primary metabolic pathways for the target compound.
Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Predicted Clearance: Primarily Hepatic . Given the predicted metabolism, the compound will likely be converted into more polar metabolites in the liver.

  • Excretion Route: The resulting polar metabolites, particularly glucuronide conjugates, are expected to be eliminated via renal excretion (in urine). A smaller fraction may be excreted in bile.

Predicted Toxicological Profile

Early identification of potential toxicities is paramount to de-risk a drug development program.[13][14] In silico models provide crucial alerts for common liabilities.

  • Cardiotoxicity (hERG Inhibition): Predicted to be a Low-risk/Non-inhibitor . Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[15] While many small molecules show some affinity for this channel, our compound lacks the specific combination of a basic nitrogen and significant lipophilicity that characterizes potent hERG blockers.[16][17]

  • Genotoxicity (Ames Mutagenicity): Predicted to be Non-mutagenic . Structural alert analysis using established QSAR models does not flag any substructures commonly associated with DNA reactivity or mutagenicity in the Ames test.

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): Low to Moderate Concern . While no direct structural alerts for DILI are present, the formation of reactive intermediates during the metabolism of the chlorophenyl ring is a theoretical possibility. This is a common consideration for halogenated aromatic compounds and warrants follow-up with in vitro cytotoxicity assays in hepatic cell lines.

  • Brenk Alerts: No significant structural alerts were identified. The Brenk alert system flags fragments that may be associated with toxicity or poor pharmacokinetic properties.[18]

Integrated Summary and Strategic Recommendations

The comprehensive in silico analysis paints a promising picture for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine as a viable drug candidate, particularly for oral administration.

ADME-T ParameterPredicted OutcomeConfidenceImplication for Development
Drug-Likeness Compliant (Rule of 5)HighExcellent starting point for an oral drug candidate.
Absorption High Intestinal AbsorptionHighFavorable for oral formulation.
Distribution High PPB, Low-Mod BBBMediumMay have a longer half-life; unlikely to be CNS-active.
Metabolism CYP3A4/2D6 MediatedMediumLow risk of CYP inhibition, but potential for DDI if co-administered with strong modulators of these enzymes.
Excretion Hepatic clearance, Renal excretionHighStandard excretion pathway for metabolized drugs.
hERG Inhibition Low RiskMedium-HighLow concern for cardiotoxicity, but should be confirmed experimentally.
Mutagenicity NegativeHighLow concern for genotoxicity.

Strategic Recommendations:

  • Prioritize Synthesis and In Vitro Validation: The positive in silico profile strongly supports the allocation of resources for the synthesis of this compound.

  • Key Validation Assays: The first wave of experimental testing should focus on validating the most impactful predictions:

    • Permeability: Confirm Caco-2 permeability.

    • Metabolic Stability: Use human liver microsomes to determine intrinsic clearance and identify major metabolites via LC-MS.

    • CYP Inhibition: Profile against a panel of key CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

    • hERG Liability: An early-stage patch-clamp or binding assay is recommended to confirm the low cardiotoxicity risk.

    • Plasma Protein Binding: An equilibrium dialysis experiment will provide a definitive PPB value.

  • Medicinal Chemistry Strategy: If initial assays confirm the predicted profile, medicinal chemistry efforts can focus on optimizing potency while maintaining the favorable ADME properties. The methanamine and chlorophenyl positions are potential sites for modification to fine-tune activity and pharmacokinetic parameters.

This in silico guide provides a robust, data-driven foundation for advancing [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in the drug discovery pipeline, enabling informed, resource-efficient decision-making.

References

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Methodological & Application

Application and Protocol Guide for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note:

Following a comprehensive search of scientific literature, patent databases, and commercial supplier information, we have determined that there is currently no publicly available data detailing the use of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in cell culture applications. The scientific community has not yet published research outlining its mechanism of action, specific cellular targets, or established protocols for its use in a biological context.

The core requirements of this request—to provide a detailed, in-depth technical guide grounded in scientific integrity, expertise, and verifiable references—cannot be met without this foundational information. Crafting a protocol without established data would be speculative and could lead to inaccurate and unreliable experimental outcomes. Such a document would not meet the standards of scientific rigor and trustworthiness that are essential for research and development professionals.

While general information on the broader class of isoxazole derivatives suggests a wide range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, these properties cannot be specifically attributed to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine without direct experimental evidence.

Path Forward for Researchers:

For scientists interested in exploring the potential applications of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in cell culture, the following preliminary steps would be necessary to establish a baseline for its biological activity:

  • Compound Characterization: Verify the purity and identity of the compound using analytical methods such as NMR, mass spectrometry, and HPLC.

  • Solubility and Stability Studies: Determine the solubility of the compound in common cell culture solvents (e.g., DMSO, ethanol) and its stability in cell culture media at 37°C.

  • Cytotoxicity Screening: Perform dose-response experiments on a panel of relevant cell lines to determine the cytotoxic concentration range. A standard MTT, XTT, or CellTiter-Glo assay would be appropriate.

  • Phenotypic Screening: Based on the cytotoxicity data, conduct phenotypic assays to observe any morphological or functional changes in the cells upon treatment with non-toxic concentrations of the compound.

  • Target Identification and Mechanism of Action Studies: If a consistent and interesting phenotype is observed, further investigation into the molecular mechanism of action would be warranted.

We are committed to providing accurate and reliable scientific information. As new research on [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine becomes available, we will update our resources accordingly. We encourage researchers who generate data on this compound to publish their findings to contribute to the collective scientific knowledge.

Application Note: Strategies for the Solubilization of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the dissolution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a small molecule of interest in drug discovery, for its effective use in a variety of in vitro assays. Recognizing the critical importance of proper compound handling for data integrity, this note elucidates the rationale behind solvent selection, provides detailed, step-by-step instructions for stock solution preparation and serial dilution, and discusses the critical need for solvent controls to ensure the validity of experimental outcomes.

Introduction: The Critical Role of Solubilization in Preclinical Research

The journey of a potential therapeutic agent from a chemical entity to a validated lead compound is paved with rigorous in vitro testing. A fundamental, yet often overlooked, aspect of this process is the appropriate solubilization of the test compound. Incomplete dissolution or precipitation of a compound in an assay can lead to inaccurate and misleading results, wasting valuable time and resources. [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a member of the isoxazole class of compounds, presents solubility challenges typical of many small molecules in drug discovery. This guide offers a robust methodology to address these challenges, ensuring reproducible and reliable data in your in vitro studies.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental solubility data for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is not extensively published, analysis of its structure and data from related isoxazole compounds provide valuable guidance. The presence of a chlorophenyl group suggests a hydrophobic nature, while the methanamine and isoxazole moieties introduce some polarity.

Based on the common practices for dissolving compounds with similar characteristics, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in aqueous solutions.[2] The use of deuterated DMSO (DMSO-d6) for NMR analysis of a structurally related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, further supports its suitability as a solvent for this chemical class.[3][4]

However, it is imperative to acknowledge that DMSO is not biologically inert. At higher concentrations, it can exert cytotoxic, anti-proliferative, or differentiation-inducing effects on cells in culture, and can also interfere with the activity of certain enzymes.[1][5] Therefore, the final concentration of DMSO in the in vitro assay must be carefully controlled and kept to a minimum, typically well below 1%.[6][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a stock solution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and its subsequent dilution for use in in vitro assays.

Materials
  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (solid form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Protocol for Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
  • Pre-weighing Preparation: Before opening the vial of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 208.65 g/mol , you would weigh 2.0865 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Sonication (if necessary): If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but caution should be exercised to avoid compound degradation.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes. For many compounds, stock solutions in DMSO are stable for several months when stored under these conditions.[8]

Protocol for Preparation of Working Solutions for In Vitro Assays

The key to preparing working solutions is to perform serial dilutions to minimize the final concentration of DMSO in the assay medium.

  • Thawing the Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, dilute the 10 mM stock solution 1:100 in medium to create a 100 µM intermediate solution. This will result in a 1% DMSO concentration in the intermediate solution.

  • Final Dilution: Add the desired volume of the intermediate solution to your assay wells to achieve the final desired concentration of the compound. For instance, adding 10 µL of the 100 µM intermediate solution to a final assay volume of 100 µL will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Crucial Consideration: The Solvent Control For every experiment, it is essential to include a "vehicle" or "solvent" control.[1][2] This control should contain the same final concentration of DMSO as the wells treated with the compound, but without the compound itself. This allows you to differentiate the effects of the compound from any potential effects of the solvent on your assay system.

Data Presentation and Recommended Solvent Concentrations

The acceptable final concentration of DMSO can vary depending on the specific assay and cell line being used. The following table provides general guidelines for maximum recommended DMSO concentrations in common in vitro assays.

In Vitro Assay Type Recommended Maximum DMSO Concentration Reference
Cell-based Assays (general)≤ 0.5%[6][7]
High-Throughput Screening (HTS)0.1% - 1%[9]
Enzyme Inhibition Assays≤ 1% (assay dependent)[5]
In Vivo Animal Studies≤ 2%[8][9]

It is strongly recommended to perform a preliminary experiment to determine the tolerance of your specific cell line or assay system to a range of DMSO concentrations.

Visualization of the Decision-Making Workflow

The selection of an appropriate solvent and its concentration is a critical decision point in experimental design. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Start: Need to dissolve [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine check_solubility Consult literature and physicochemical properties start->check_solubility select_dmso Select DMSO as the primary solvent check_solubility->select_dmso prepare_stock Prepare high-concentration stock solution (e.g., 10 mM) select_dmso->prepare_stock determine_tolerance Determine DMSO tolerance of the specific assay system prepare_stock->determine_tolerance perform_dilutions Perform serial dilutions to minimize final DMSO concentration determine_tolerance->perform_dilutions include_control Include a solvent control in the experiment perform_dilutions->include_control run_assay Run in vitro assay include_control->run_assay

Sources

Application Notes and Protocols: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine as a Chemical Probe for [Target Protein]

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Chemical Probes in Target Validation

Chemical probes are essential small-molecule reagents used to engage a specific protein target, enabling the interrogation of its biological function in a cellular or in vivo context.[1] A well-validated chemical probe is characterized by its high potency and selectivity for the intended target. The isoxazole scaffold is a prominent feature in many biologically active compounds, recognized for its versatile role in drug discovery due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The compound [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine has been identified as a promising candidate for development as a chemical probe. Its structure allows for systematic medicinal chemistry efforts to optimize its affinity and selectivity for a designated "Target Protein."

PART 1: Probe Characterization and Quality Control

Before its use in biological assays, the chemical identity, purity, and stability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine must be unequivocally established.

Structural Verification and Purity Analysis

The synthesis of isoxazole derivatives can be achieved through various methods, including the coupling of an aromatic aldehyde with ethyl acetoacetate and hydroxylamine hydrochloride.[5] Following synthesis, the structural integrity and purity of the compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The observed chemical shifts and coupling constants must be consistent with the structure of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.[6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Purity Assessment : The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for a chemical probe.

Solubility and Stability Assessment
  • Solubility : The solubility of the probe should be determined in aqueous buffers commonly used for biological assays (e.g., PBS, cell culture media). Poor solubility can lead to aggregation and non-specific effects.

  • Stability : The stability of the probe should be evaluated under experimental conditions (e.g., in assay buffer at 37°C). This can be monitored by techniques like HPLC to ensure the compound does not degrade over the course of the experiment.

PART 2: In Vitro Target Engagement and Potency Determination

Direct interaction with the target protein is the cornerstone of a chemical probe's mechanism of action.[7] A variety of biophysical and biochemical assays can be employed to quantify this interaction.[8][9][10][11]

Ligand Binding Assays

Ligand binding assays are fundamental in drug discovery for measuring the interaction between a ligand and its target.[8][9][10]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation : Purify recombinant TPX to >95% homogeneity. Dialyze the protein and dissolve the chemical probe in the same buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • ITC Measurement : Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration : Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis : Fit the resulting data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Functional Assays

If TPX has enzymatic activity (e.g., kinase, protease), a functional assay should be performed to measure the inhibitory potency of the chemical probe.

Protocol: Enzyme Inhibition Assay

  • Reaction Setup : Prepare a reaction mixture containing TPX, its substrate, and any necessary co-factors in an appropriate assay buffer.

  • Inhibition Measurement : Add varying concentrations of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine to the reaction mixture.

  • Detection : Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis : Plot the enzyme activity as a function of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescriptionDesired Value
Kd Dissociation constant, a measure of binding affinity.< 100 nM
IC50 Half-maximal inhibitory concentration.< 1 µM

PART 3: Cellular Target Engagement and Functional Response

A critical step in probe validation is demonstrating that it can engage its target within a cellular environment and elicit a measurable biological response.[1][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[13][14][15][16] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[15]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat cultured cells with either vehicle or [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

  • Thermal Challenge : Heat the cell lysates or intact cells to a range of temperatures.

  • Fractionation : Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection : Analyze the amount of soluble TPX in each sample by Western blotting.

  • Data Analysis : A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Analysis

If TPX is part of a known signaling pathway, the effect of the probe on downstream events should be investigated.[17][18]

Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment : Treat cells with varying concentrations of the chemical probe for a specified time.

  • Protein Extraction : Lyse the cells and prepare protein extracts.[19]

  • Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a membrane.[19]

  • Immunoblotting : Incubate the membrane with a primary antibody specific for a downstream marker of TPX activity (e.g., a phosphorylated substrate), followed by a labeled secondary antibody.[19][20]

  • Detection : Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).

G Chemical Probe Chemical Probe Target Protein X Target Protein X Chemical Probe->Target Protein X Inhibition Downstream Substrate Downstream Substrate Target Protein X->Downstream Substrate Phosphorylation Cellular Response Cellular Response Downstream Substrate->Cellular Response

Caption: Hypothetical signaling pathway involving Target Protein X.

PART 4: Selectivity and Off-Target Profiling

A high-quality chemical probe should exhibit a high degree of selectivity for its intended target.

In Vitro Selectivity Profiling

The probe should be screened against a panel of related proteins (e.g., a kinome panel if TPX is a kinase) to assess its selectivity.

In-Cell Off-Target Identification

Advanced techniques like chemical proteomics can be used to identify potential off-targets of the probe in an unbiased manner within a cellular context.

PART 5: The Importance of a Negative Control

A crucial aspect of using chemical probes is the inclusion of a structurally similar but biologically inactive analog as a negative control.[21] This helps to ensure that the observed biological effects are due to the specific inhibition of TPX and not from off-target effects of the chemical scaffold.

Conclusion

The validation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine as a chemical probe for Target Protein X requires a multi-faceted approach, encompassing rigorous characterization of its chemical properties, quantification of its in vitro and in-cell target engagement, and comprehensive assessment of its selectivity. By following the detailed protocols and principles outlined in this guide, researchers can confidently utilize this probe to elucidate the biological functions of TPX and explore its potential as a therapeutic target.

References

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). MDPI. Retrieved from [Link]

  • Binding Assays. (2025). BMG LABTECH. Retrieved from [Link]

  • Validating Chemical Probes. (n.d.). EFMC. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. Retrieved from [Link]

  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Probe Evaluation. (n.d.). the Chemical Probes Portal. Retrieved from [Link]

  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. (2023). CDN. Retrieved from [Link]

  • Ligand Binding Assays. (n.d.). Emery Pharma. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • The promise and peril of chemical probes. (n.d.). PMC - NIH. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (n.d.). PubMed. Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. Retrieved from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). ResearchGate. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays. (n.d.). PMC - NIH. Retrieved from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved from [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2014). PubMed. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2025). ResearchGate. Retrieved from [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). NIH. Retrieved from [Link]

  • (3-bromo-4,5-dihydro-5-isoxazolyl)methanamine. (2025). ChemSynthesis. Retrieved from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Administration of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the In Vivo Landscape for a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a novel compound belonging to this versatile class. As with many new chemical entities, a well-defined in vivo administration protocol is not yet established. This guide, therefore, serves as a comprehensive starting point for researchers and drug development professionals. It provides a scientifically-grounded, step-by-step protocol for the formulation and administration of this compound in preclinical animal models.

The protocol herein is built upon established principles for handling novel, likely lipophilic, small molecules and is supported by data from structurally related compounds. The presence of the 4-chlorophenyl group suggests a degree of hydrophobicity, a critical factor influencing the choice of vehicle for administration.[4][5] This document emphasizes a self-validating experimental design, beginning with crucial preliminary studies to determine solubility and tolerability, ensuring both scientific rigor and the ethical treatment of research animals.

Physicochemical Characterization and Formulation Strategy

A fundamental prerequisite for any in vivo study is the development of a safe and effective formulation that ensures consistent bioavailability. For a novel compound like [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, with no published solubility data, a preliminary solubility screen is paramount.

Predicted Physicochemical Properties

Based on its chemical structure, we can infer the following properties that guide our formulation strategy:

PropertyPredicted CharacteristicRationale
Aqueous Solubility Low to PoorThe presence of the lipophilic 4-chlorophenyl ring is likely to dominate the molecule's properties, reducing its solubility in aqueous media.
LogP Likely > 2The combination of the isoxazole and chlorophenyl rings suggests a high partition coefficient, indicating a preference for lipid environments.
Stability Generally StableThe isoxazole ring is a stable aromatic heterocycle. Standard handling procedures should suffice, but stability in the chosen vehicle should be confirmed.
Recommended Vehicle Formulations

Given the predicted low aqueous solubility, a multi-component vehicle system is recommended. It is crucial to include a vehicle-only control group in all experiments to account for any potential biological effects of the formulation itself.[6][7]

Table 1: Recommended Vehicle Formulations

FormulationCompositionPreparationRationale
Primary: Aqueous Suspension 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in sterile water1. Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to heated (60-70°C) sterile water with constant stirring. Allow to cool to room temperature. 2. Add Tween 80 to the cooled methylcellulose solution. 3. Weigh the required amount of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and triturate to a fine powder. 4. Gradually add the vehicle to the powder while triturating to form a homogenous suspension.A standard and well-tolerated vehicle for oral administration of poorly soluble compounds. Methylcellulose acts as a suspending agent, and Tween 80 improves wettability.
Alternative: Solubilized Formulation for IP Injection 10% DMSO + 40% PEG-400 + 50% Saline1. Dissolve the compound in DMSO first. 2. Add PEG-400 and mix thoroughly. 3. Add saline dropwise while vortexing to avoid precipitation.Suitable for intraperitoneal injection when higher bioavailability is desired. DMSO and PEG-400 are common co-solvents for lipophilic drugs.[8][9] This formulation should be prepared fresh daily.

Experimental Workflow for In Vivo Administration

The following diagram outlines a comprehensive workflow for the in vivo evaluation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, from initial preparation to final analysis.

experimental_workflow cluster_prep Phase 1: Preparation & Formulation cluster_dos Phase 2: Dose Range Finding (DRF) cluster_eff Phase 3: Efficacy Study Compound Compound Synthesis & QC Solubility Solubility Screen Compound->Solubility Formulation Vehicle Formulation (Primary or Alternative) Solubility->Formulation Stability Formulation Stability (e.g., 24h at RT) Formulation->Stability DRF_Design DRF Study Design (e.g., 3+3 design) Stability->DRF_Design Proceed if stable Animal_Acclimatization Animal Acclimatization (7 days) DRF_Design->Animal_Acclimatization Dosing Administration of escalating doses Animal_Acclimatization->Dosing Observation Clinical Observation & Body Weight Monitoring Dosing->Observation MTD Determine Maximum Tolerated Dose (MTD) Observation->MTD Efficacy_Design Efficacy Study Design (Vehicle, Compound, Positive Control) MTD->Efficacy_Design Inform dose selection Treatment Chronic Dosing at optimal dose Efficacy_Design->Treatment Endpoint Pharmacodynamic & Biomarker Analysis Treatment->Endpoint Toxicity Terminal Toxicity Assessment Endpoint->Toxicity

Figure 1: Comprehensive In Vivo Experimental Workflow.

Detailed Protocols

Protocol 1: Dose-Range Finding (DRF) Study

A DRF study is essential to determine the maximum tolerated dose (MTD) and to observe any acute toxicities.[10][11]

1. Animal Model:

  • Species: C57BL/6 mice (male or female, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for a minimum of 7 days prior to the experiment.[1] House in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Study Design:

  • Groups: Start with a small number of animals (n=3 per group).

  • Dose Levels: Administer a range of doses (e.g., 1, 10, 50, 100 mg/kg) and a vehicle-only control group. The dose range should be based on any available in vitro efficacy data (e.g., 100x the IC50) or a logarithmic progression in the absence of such data.[12]

  • Route of Administration: Oral gavage (PO) or intraperitoneal injection (IP), depending on the research question and chosen formulation.

3. Dosing Procedure (Oral Gavage Example):

  • Prepare the formulation as described in Table 1 . Ensure the suspension is homogenous by vortexing before drawing each dose.

  • Record the body weight of each animal.

  • Administer a single dose of the compound or vehicle via a 20-22 gauge ball-tipped gavage needle. The volume should not exceed 10 mL/kg.

  • Observe animals continuously for the first 4 hours post-dosing, and then daily for 7-14 days.

4. Monitoring and Endpoints:

  • Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weight: Measure body weight daily. A loss of >15-20% is a common humane endpoint.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.[11]

Protocol 2: General Efficacy Study

Once the MTD is established, an efficacy study can be designed.

1. Study Groups:

  • Group 1: Vehicle Control

  • Group 2: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (at a dose below the MTD)

  • Group 3: Positive Control (a known active compound for the specific disease model)

2. Administration:

  • Administer the compound daily (or as determined by pharmacokinetic studies) for the duration of the efficacy model.

3. Efficacy Endpoints:

  • These will be model-specific (e.g., tumor volume in a xenograft model, behavioral scores in a neuroscience model, or inflammatory markers in an inflammation model).

4. Post-Mortem Analysis:

  • At the end of the study, collect blood for pharmacokinetic or biomarker analysis.

  • Harvest tissues for histopathology to assess for any organ-level toxicity.

Hypothetical Mechanism of Action: Modulation of Inflammatory Pathways

Isoxazole derivatives have been reported to possess anti-inflammatory properties.[4] A plausible mechanism of action for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine could involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Compound [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Compound->IKK Inhibits

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a novel chemical entity. As such, established biological applications and validated working concentrations are not available in published literature. This guide provides a comprehensive framework and detailed protocols for researchers to systematically determine the appropriate working concentration of this, or any novel compound, for in vitro studies. The protocols herein are designed to establish a robust, data-driven foundation for incorporating new chemical matter into biological research, beginning with fundamental physicochemical characterization and culminating in the design of precise dose-response experiments.

Introduction: The Challenge of a Novel Compound

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a heterocyclic amine containing an isoxazole core. The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs and biologically active molecules, where it contributes to a wide range of activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] However, the specific biological activity and potency of the title compound, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, are currently uncharacterized.

When approaching a novel compound, it is a critical scientific error to assume a working concentration. An arbitrarily chosen concentration can lead to spurious results due to cytotoxicity, compound precipitation, or simply using a dose far outside the effective range. The primary goal of this guide is to provide a logical, step-by-step workflow to empirically determine a compound's effective concentration range.

Compound Profile: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.65 g/mol [4]
Synonyms 3-(4-chlorophenyl)isoxazol-5-amine[3]
Appearance Solid (predicted)[4][5]
CAS Number 203833-28-5N/A

Part 1: Foundational Workflow for Novel Compound Characterization

The journey from a vial of powder to a meaningful biological result begins with understanding the compound's basic properties. The workflow below outlines the essential preliminary steps.

G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Application A Receive Novel Compound Powder B Assess Solubility in DMSO & Aqueous Buffers A->B Crucial First Step C Prepare & Store High Concentration Stock Solution B->C Based on Solubility Data D Determine Cytotoxicity Range (e.g., MTT Assay) C->D E Design & Execute Dose-Response Assay D->E Defines Max Concentration F Analyze Data & Calculate EC50 / IC50 E->F Generate Curve G Select Working Concentration(s) for Biological Assays F->G

Figure 1. Workflow for determining the working concentration of a novel compound.
Protocol 1: Determining Compound Solubility

Rationale: A compound must be fully dissolved to ensure accurate and reproducible concentrations in a biological assay.[6] Poor solubility can lead to underestimated potency and highly variable data.[6] This protocol determines the kinetic solubility of a compound in the primary solvent (DMSO) and the final assay medium.

Materials:

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)

  • Vortex mixer

  • Microcentrifuge

  • Polarized light microscope (optional, for detecting microcrystals)

Procedure:

  • Prepare a High-Concentration Slurry in DMSO: Weigh out 1-2 mg of the compound into a microfuge tube. Add a small volume of DMSO to create a target concentration of 50-100 mM.

  • Solubilization: Vortex vigorously for 2-5 minutes. If solid material remains, gently warm the tube to 37°C for 10 minutes and vortex again.

  • Visual Inspection: Observe the solution against a bright light. If any solid particles, cloudiness, or crystals are visible, the compound is not soluble at this concentration.

  • Serial Dilution: If insoluble, add a known volume of DMSO to dilute the concentration (e.g., to 50 mM, 25 mM, 10 mM) and repeat step 2 until a clear solution is achieved. The highest clear concentration is the stock solubility in DMSO.

  • Aqueous Solubility Test: Take the clear, high-concentration DMSO stock (e.g., 10 mM) and dilute it 1:100 into your final assay buffer (e.g., 10 µL of stock into 990 µL of medium for a final concentration of 100 µM). This mimics the final assay conditions where the DMSO concentration is typically ≤1%.

  • Incubation and Observation: Vortex the aqueous solution and incubate at 37°C for 1-2 hours. Centrifuge at high speed (>10,000 x g) for 10 minutes. Inspect for any pellet or cloudiness. If the solution remains clear, it is considered soluble at that concentration in the assay medium.

Protocol 2: Preparation and Storage of Stock Solutions

Rationale: Proper stock solution preparation is essential for accurate dosing. Using a high-concentration stock in a solvent like DMSO allows for minimal disruption of the aqueous assay environment.[7]

Procedure:

  • Based on the solubility data from Protocol 1, prepare a primary stock solution at the highest soluble concentration in anhydrous DMSO (e.g., 10 mM).

  • Aliquot the stock solution into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.

  • Store aliquots at -20°C or -80°C, protected from light.

Part 2: Determining Biological Concentration Range

With a soluble and stable stock solution, the next step is to determine the concentration range over which the compound affects the cells.

Step 1: Establishing the Cytotoxicity Profile (The Upper Limit)

Rationale: The first biological experiment for any novel compound should be a cytotoxicity assay. This determines the concentration at which the compound induces cell death, thereby establishing the maximum concentration that can be used in subsequent functional assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[9]

G A Living, Metabolically Active Cell B Mitochondrial Dehydrogenases A->B C MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO) D->E F Quantify Absorbance (~570 nm) E->F

Figure 2. Principle of the MTT cell viability assay.
Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Compound stock solution (from Protocol 2)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.[10] Incubate for 24 hours to allow for attachment.

  • Compound Dosing: Prepare a serial dilution of the compound in culture medium. A common approach is a half-log dilution series spanning a wide range (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.316 µM, 0.1 µM, and a vehicle control with DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "no-cell" blank wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[11] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple crystals.[11] Mix gently on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at a test wavelength of ~570 nm and a reference wavelength of ~630 nm (to reduce background).

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other values.

    • Calculate percentage viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

    • Plot % Viability vs. Log [Compound Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the TC₅₀ (concentration that reduces viability by 50%).

Step 2: Designing the Dose-Response Experiment

Rationale: Once the non-toxic concentration range is known, a dose-response experiment can be designed to find the effective concentration for a specific biological effect (e.g., enzyme inhibition, receptor activation). A dose-response curve plots the measured effect against the compound concentration, allowing for the determination of key parameters like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[12][13]

Experimental Design Principles:

  • Concentration Range: The highest concentration tested should be at or below the TC₅₀ value determined from the cytotoxicity assay. The range should be wide enough (typically 3-4 orders of magnitude) to define both the bottom and top plateaus of the curve.[14]

  • Number of Doses: A minimum of 5-7 concentrations is needed for proper curve fitting.[14] Using 8-10 concentrations provides a more robust dataset.

  • Replicates: Each concentration should be tested in triplicate to assess variability.

  • Controls: Always include:

    • Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone to define the 0% effect level.

    • Positive Control: A known active compound for the assay to ensure the assay is performing correctly.

Protocol 4: General Dose-Response Experiment

Procedure:

  • Select a Concentration Range: Based on the TC₅₀, select a top concentration. For example, if the TC₅₀ is 50 µM, you might start at 10 µM or 30 µM.

  • Prepare Serial Dilutions: Prepare a 7- to 10-point serial dilution series. A 1:3 dilution (e.g., 10 µM, 3.3 µM, 1.1 µM, ...) or a half-log dilution series is standard.

  • Assay Execution: Perform the specific biological assay of interest (e.g., ELISA, reporter gene assay, enzyme activity assay) using the prepared compound dilutions.

  • Data Acquisition: Measure the assay-specific output (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis and Interpretation:

    • Normalize the data. For an inhibition assay, this would be: % Inhibition = 100 * (1 - (Signal_Treated - Signal_Background) / (Signal_Vehicle - Signal_Background)).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism, R) to fit a four-parameter logistic (sigmoidal) curve to the data.[15]

    • The software will calculate the EC₅₀ or IC₅₀ value from this curve.

Conclusion and Recommended Working Concentration

For a novel compound like [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine , a single "recommended working concentration" does not exist. Instead, the appropriate concentration is context-dependent and must be determined experimentally for each cell type and biological question.

Based on the protocols outlined above, a researcher can confidently select a working concentration. General guidelines are:

  • For screening: Use 1-3 concentrations, often around the calculated EC₅₀/IC₅₀, and one concentration at ~80% of the maximal effect (EC₈₀/IC₈₀) to ensure a robust signal.

  • For mechanistic studies: It is often valuable to use multiple concentrations (e.g., one below, one at, and one above the EC₅₀) to confirm that the observed effect is dose-dependent.

  • Never use a concentration that causes significant cytotoxicity (>20%) unless cytotoxicity is the intended endpoint, as this can confound the results of functional assays.

By following this systematic approach, researchers can ensure their experimental results are built upon a solid, validated foundation, leading to more reliable and reproducible science.

References

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  • Chem-Impex. (n.d.). (3-Fenil-5-isoxazolil)metanamina. Available at: [Link]

  • Ben Brahim, K., et al. (2022). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]

  • Gholamrezapor, F., & Zare, A. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, P., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi. Available at: [Link]

  • Knegtel, R., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Borah, A., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology. Available at: [Link]

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  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]

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  • Yusuf, S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

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Application Note: High-Throughput Screening for Novel Bromodomain-Containing Protein 4 (BRD4) Inhibitors Using [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and epigenetics.

Abstract

This document provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign to identify novel inhibitors of Bromodomain-Containing Protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer and inflammatory diseases. We propose the use of compound libraries centered around the [3-(4-chlorophenyl)-5-isoxazolyl]methanamine core structure, a scaffold with potential for potent and selective interaction within the acetyl-lysine binding pocket of BRD4. This guide details the scientific rationale, assay development, a step-by-step AlphaScreen™ protocol, data analysis, and a robust hit validation cascade designed to ensure the highest degree of scientific integrity and confidence in identified lead compounds.

Scientific Rationale: Targeting BRD4 with Isoxazole Derivatives

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails, a key modification for active gene transcription.[1] This interaction tethers transcriptional machinery to chromatin, driving the expression of critical oncogenes like c-MYC and pro-inflammatory genes.[2][3] Consequently, the dysregulation of BRD4 is a hallmark of various malignancies, including acute myeloid leukemia (AML) and multiple myeloma, making it a prime therapeutic target.[4][5]

Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4 have shown significant promise in preclinical and clinical studies.[6] The isoxazole scaffold, present in [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, represents a promising chemical starting point. This heterocyclic motif is a versatile pharmacophore found in numerous biologically active compounds and is capable of forming key hydrogen bonds and hydrophobic interactions within a protein binding site, analogous to the interactions made by the acetylated lysine itself. This application note outlines a comprehensive strategy to screen a focused library of such compounds against the first bromodomain of BRD4 (BD1), which is critical for its oncogenic activity.

Assay Principle and Technology Selection: AlphaScreen™

For the primary screen, we recommend the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) technology. This bead-based assay is highly sensitive, robust, and amenable to miniaturization in 384-well and 1536-well formats, making it ideal for HTS.

Causality of Choice: AlphaScreen is a competition assay that directly measures the displacement of a natural ligand (an acetylated histone peptide) from the BRD4 protein.[7] This provides a direct readout of target engagement in the binding pocket of interest. Its homogeneous nature ("no-wash") simplifies automation and reduces variability.

The assay principle is as follows:

  • GST-tagged BRD4(BD1) is captured by Glutathione-coated Acceptor beads .

  • A biotinylated tetra-acetylated histone H4 peptide (Ac-H4) binds to the BRD4(BD1) protein.

  • Streptavidin-coated Donor beads bind to the biotinylated Ac-H4 peptide.

  • When in proximity (<200 nm), excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

  • An effective inhibitor, such as [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine , will bind to the BRD4(BD1) pocket, preventing the BRD4/Ac-H4 interaction. This separates the Donor and Acceptor beads, leading to a decrease in the luminescent signal.[8]

cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Donor Bead Donor Bead Acceptor Bead Acceptor Bead Donor Bead->Acceptor Bead Proximity (<200nm) Energy Transfer Ac-H4 Peptide Ac-H4 Peptide Donor Bead->Ac-H4 Peptide Streptavidin-Biotin BRD4 BRD4 BRD4->Acceptor Bead GST-Glutathione Ac-H4 Peptide->BRD4 Binding Donor Bead_i Donor Bead Ac-H4 Peptide_i Ac-H4 Peptide Donor Bead_i->Ac-H4 Peptide_i Streptavidin-Biotin BRD4_i BRD4 Acceptor Bead_i Acceptor Bead BRD4_i->Acceptor Bead_i GST-Glutathione Inhibitor [3-(4-Chlorophenyl)-5- isoxazolyl]methanamine Inhibitor->BRD4_i Competitive Binding

Caption: AlphaScreen assay principle for BRD4 inhibitor screening.

HTS Assay Development and Validation Protocol

Rigorous assay development and validation are paramount to ensure the data generated is robust, reproducible, and meaningful.

Reagent Preparation and QC
  • BRD4(BD1) Protein (GST-tagged): Procure from a reputable vendor or express in-house. Purity should be >95% by SDS-PAGE. Perform activity checks to ensure consistent binding to the Ac-H4 peptide.

  • Biotinylated Ac-H4 Peptide: Synthesized and HPLC-purified (>95%).

  • Assay Buffer: A buffer that maintains protein stability and interaction is critical. A typical buffer is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS.

  • Control Inhibitor: Use a well-characterized BET inhibitor like (+)-JQ1 as a positive control for inhibition.

  • Compound Plates: The screening library, including [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and its analogs, should be dissolved in 100% DMSO to create stock concentrations (e.g., 10 mM). These are then serially diluted for dose-response experiments.

Protocol: BRD4(BD1) AlphaScreen Assay Miniaturized to 384-Well Format

This protocol is designed for a final assay volume of 20 µL. All additions should be performed using automated liquid handlers to ensure precision.

Step 1: Compound Dispensing

  • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of compound solution from the library plates to the bottom of a 384-well low-volume assay plate (e.g., PerkinElmer ProxiPlate™).

  • For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a saturating concentration of (+)-JQ1 (e.g., 10 µM final, positive control, 100% inhibition).

Step 2: Addition of BRD4(BD1) Protein

  • Prepare a 2X working solution of GST-BRD4(BD1) in 1X Assay Buffer. The optimal concentration must be predetermined via titration experiments (typically in the low nM range).

  • Dispense 10 µL of the 2X BRD4(BD1) solution to all wells.

  • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 15 minutes at room temperature to allow for compound-protein binding.

Step 3: Addition of Biotinylated Ac-H4 Peptide

  • Prepare a 4X working solution of the biotinylated Ac-H4 peptide in 1X Assay Buffer. The optimal concentration is typically at or near its Kd for BRD4(BD1).

  • Dispense 5 µL of the 4X Ac-H4 peptide solution to all wells.

  • Seal, centrifuge, and incubate for 30 minutes at room temperature.

Step 4: Addition of AlphaScreen Beads

  • Crucial Step: Perform this step in subdued light as the beads are light-sensitive.

  • Prepare a 4X working solution of Glutathione Acceptor beads and Streptavidin Donor beads mixed together in 1X Assay Buffer.

  • Dispense 5 µL of the bead mixture into all wells.

  • Seal the plate with an opaque seal, protect from light, and incubate for 60 minutes at room temperature.

Step 5: Signal Detection

  • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®) with excitation at 680 nm and emission detection between 520-620 nm.

Assay Validation: The Z'-Factor

Before initiating the full screen, the assay's quality and robustness must be quantified using the Z'-factor.[6] This statistical parameter reflects the dynamic range of the assay and the variability of the data.[9]

Z'-Factor Calculation: The Z'-factor is calculated from the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:



Procedure:

  • Prepare several plates with half the wells dedicated to the negative control (DMSO) and the other half to the positive control ((+)-JQ1).

  • Run the assay as described above.

  • Calculate the Z'-factor for each plate.

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[10]
0 to 0.5Marginal assay, may require optimization.[10]
< 0Unsuitable assay for screening.[10]

An assay is deemed ready for HTS when it consistently yields a Z'-factor ≥ 0.5.

Data Analysis and Hit Identification

Primary Screen Data Analysis
  • Normalization: Raw data from each plate is normalized relative to the on-plate controls: % Inhibition =

    
    
    
  • Hit Selection: A "hit" is defined as a compound that produces a statistically significant effect. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls. For this campaign, we will set the primary hit cutoff at ≥50% inhibition at a single screening concentration (e.g., 10 µM).

Hit Confirmation and Potency Determination
  • Re-testing: Primary hits are re-tested under the same assay conditions to eliminate false positives due to experimental error.

  • IC₅₀ Determination: Confirmed hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).[11] The IC₅₀ is the concentration of an inhibitor required to reduce the enzymatic or binding activity by 50%.[12]

  • Curve Fitting: The dose-response data is fitted to a four-parameter logistic equation using software like GraphPad Prism to calculate the IC₅₀ value.

The Hit Validation Cascade: A Self-Validating System

A single HTS result is not sufficient to declare a compound a true BRD4 inhibitor. A rigorous, multi-step validation cascade is essential to eliminate false positives and build confidence in the hits.

HTS Primary HTS (AlphaScreen, Single Dose) Confirmation Hit Confirmation (Re-test Primary Hits) HTS->Confirmation DoseResponse Dose-Response (IC50) (AlphaScreen) Confirmation->DoseResponse OrthogonalBiochem Orthogonal Biochemical Assay (e.g., TR-FRET) DoseResponse->OrthogonalBiochem Eliminates assay artifacts Biophysical Direct Binding Biophysical Assay (e.g., ITC, SPR) OrthogonalBiochem->Biophysical Confirms direct binding CellularTarget Cellular Target Engagement (CETSA) Biophysical->CellularTarget Confirms binding in cells CellularPhenotype Cellular Phenotypic Assays (c-MYC Downregulation, Anti-proliferation) CellularTarget->CellularPhenotype Links binding to function Lead Validated Hit (Lead Candidate) CellularPhenotype->Lead

Caption: A robust hit validation workflow for BRD4 inhibitor discovery.

Orthogonal Biochemical Assays

Purpose: To confirm that the inhibitory activity is not an artifact of the AlphaScreen technology (e.g., light scattering or bead aggregation).[8]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This is an excellent orthogonal assay. It uses a Europium-chelate labeled anti-GST antibody (donor) bound to GST-BRD4(BD1) and a Cy5-labeled streptavidin (acceptor) bound to the biotinylated Ac-H4 peptide. Inhibition of the interaction disrupts FRET. True hits should be active in both AlphaScreen and TR-FRET assays.

Biophysical Assays for Direct Binding

Purpose: To provide unequivocal proof of a direct physical interaction between the compound and the BRD4 protein and to determine the binding thermodynamics and kinetics.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[13] This is a gold-standard, label-free method for confirming direct binding.[14]

  • Surface Plasmon Resonance (SPR): Immobilizes the BRD4 protein on a sensor chip and flows the compound over the surface. Binding is detected as a change in the refractive index, providing real-time association (ka) and dissociation (kd) rates, from which the Kd can be calculated.[15][16]

Cellular Assays for Target Engagement and Phenotype

Purpose: To confirm that the compound can enter cells, bind to BRD4, and elicit the expected biological response.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a physiological cellular context.[17] Ligand binding stabilizes the target protein against heat-induced denaturation. Cells are treated with the compound, heated, and the amount of soluble BRD4 remaining is quantified by Western blot or AlphaLISA.[10][18]

  • c-MYC Expression Analysis: As BRD4 directly regulates c-MYC transcription, a true inhibitor should decrease c-MYC protein and mRNA levels. This can be measured via:

    • Western Blot: Treat a BRD4-dependent cell line (e.g., human leukemia MV4-11) with the compound for 6-24 hours and probe for c-MYC protein levels.[19][20]

    • Quantitative PCR (qPCR): Measure c-MYC mRNA levels in treated cells to confirm transcriptional repression.[21]

  • Anti-Proliferation Assay: BRD4 inhibitors are expected to inhibit the growth of BRD4-dependent cancer cells.

    • Protocol: Seed MV4-11 cells in 96-well plates, treat with a dose-response of the compound for 72 hours, and measure cell viability using a reagent like WST-1 or CellTiter-Glo®.[8][22]

Conclusion

The high-throughput screening campaign detailed in this application note provides a robust, scientifically rigorous framework for identifying and validating novel BRD4 inhibitors based on the [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine scaffold. By integrating a sensitive primary assay with a comprehensive cascade of orthogonal biochemical, biophysical, and cellular validation assays, this protocol is designed to minimize false positives and provide high-confidence starting points for a successful drug discovery program. The causality-driven approach ensures that each step logically and scientifically validates the preceding one, culminating in the identification of promising lead candidates for therapeutic development.

References

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Application Notes & Protocols: A Framework for the Experimental Investigation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

The compound [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine represents a novel chemical entity with potential pharmacological activity. The isoxazole ring is a key heterocyclic motif found in a variety of biologically active compounds, and its derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The presence of a 4-chlorophenyl group and a methanamine substituent suggests the possibility of interactions with biological targets within the central nervous system, similar to other psychoactive compounds.

Given the limited publicly available data on this specific molecule, a structured and comprehensive experimental plan is essential to elucidate its physicochemical properties, biological targets, and potential therapeutic effects. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, from initial characterization to preclinical evaluation. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the fundamental chemical and physical properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a prerequisite for all subsequent biological studies. This initial phase ensures the purity and stability of the compound and provides essential data for formulation and assay development.

Identity and Purity Assessment

The first step is to confirm the chemical identity and purity of the synthesized compound. This is crucial for the reproducibility and validity of all experimental results.

Protocol 1: Compound Identity and Purity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecule.[2] This provides an accurate molecular formula and further confirms the compound's identity. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be employed for this purpose.[3][4]

  • Purity Analysis (HPLC):

    • Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) to determine the purity of the compound. The goal is to achieve a purity of >95% for use in biological assays.

Physicochemical Properties

Understanding properties like solubility and stability is critical for designing and interpreting biological experiments.

PropertyMethodImportance
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).Essential for preparing stock solutions and ensuring the compound remains in solution during assays.
LogP/LogD Calculated (e.g., using XLogP3) and experimentally determined (e.g., shake-flask method).Predicts membrane permeability and potential for blood-brain barrier penetration.
pKa Potentiometric titration or computational prediction.Determines the ionization state of the compound at physiological pH, which influences its interaction with biological targets and membranes.
Chemical Stability Stability testing in different buffers, temperatures, and light conditions over time, analyzed by HPLC.Ensures the compound does not degrade during storage or under experimental conditions.

Part 2: In Vitro Target Identification and Mechanistic Studies

Based on the structural motifs of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, several potential biological targets can be hypothesized. The following in vitro assays are designed to explore these possibilities and elucidate the compound's mechanism of action.

Monoamine Oxidase (MAO) Inhibition Assay

The methanamine group suggests a potential interaction with monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibition of MAOs is a common mechanism for antidepressant and anti-anxiety medications.[6]

Protocol 2: In Vitro MAO Inhibition Assay

This protocol utilizes a commercially available chemiluminescent assay kit (e.g., MAO-Glo™ from Promega).[7]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine for both MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., luciferin derivative).

    • Luciferin detection reagent.

    • Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • 96-well white opaque plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

    • Add the serially diluted test compound or reference inhibitor to the wells. Include a no-compound control.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Add the MAO substrate to all wells to initiate the enzymatic reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.[7]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

AMPA Receptor Modulation Assay

The isoxazole core is present in some modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and neurotransmission.[8][9][10]

Protocol 3: Calcium Influx Assay for AMPA Receptor Modulation

This protocol uses a cell-based assay to measure changes in intracellular calcium levels upon AMPA receptor activation.[11]

  • Objective: To determine if [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine potentiates or inhibits AMPA receptor activity.

  • Materials:

    • HEK293 cells stably expressing a specific AMPA receptor subtype (e.g., GluA2).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Glutamate (AMPA receptor agonist).

    • Test compound and a known AMPA receptor modulator (e.g., cyclothiazide as a positive potentiator).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

    • 96-well black, clear-bottom plates.

  • Procedure:

    • Plate the HEK293-GluA2 cells in the 96-well plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with the assay buffer.

    • Add serial dilutions of the test compound or reference modulator to the wells and incubate for a short period.

    • Using a fluorescence plate reader with an injection system, add a sub-maximal concentration (EC₂₀) of glutamate to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Calculate the percentage of potentiation or inhibition relative to the glutamate-only control.

    • Plot the percentage of modulation against the logarithm of the compound concentration to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Experimental_Workflow_In_Vitro cluster_physchem Part 1: Physicochemical Characterization cluster_invitro Part 2: In Vitro Screening Compound [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Identity Identity & Purity (NMR, MS, HPLC) Compound->Identity Properties Physicochemical Properties (Solubility, LogP, pKa, Stability) Compound->Properties MAO_Assay MAO-A/B Inhibition Assay (IC50 Determination) Identity->MAO_Assay Purity >95% AMPA_Assay AMPA Receptor Modulation (Calcium Influx Assay) Identity->AMPA_Assay Purity >95% Properties->MAO_Assay Solubility Data Properties->AMPA_Assay Solubility Data Other_Assays Other Receptor Binding Assays (e.g., Dopamine, Serotonin) MAO_Assay->Other_Assays If active AMPA_Assay->Other_Assays If active

Caption: Workflow for physicochemical characterization and in vitro screening.

Part 3: In Vivo Behavioral Studies

If the in vitro data suggests potential activity on CNS targets, the next logical step is to evaluate the compound's effects on behavior in animal models. These studies can provide insights into potential antidepressant, anxiolytic, or other psychoactive properties.

Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used screening tool for antidepressant drugs.[12][13] Antidepressants typically reduce the duration of immobility in this test.[13]

Protocol 4: Forced Swim Test in Mice

  • Objective: To assess the potential antidepressant-like effects of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

  • Animals: Male C57BL/6 mice.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer the test compound, a vehicle control, or a positive control (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at various doses.[12]

    • After a specific pretreatment time (e.g., 30-60 minutes), place each mouse individually into the cylinder of water for a 6-minute session.[12]

    • Record the session and score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral assay for assessing anxiety-like behavior and the effects of anxiolytic drugs.[14]

Protocol 5: Elevated Plus Maze in Rats

  • Objective: To evaluate the potential anxiolytic-like effects of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.

  • Procedure:

    • Administer the test compound, a vehicle control, or a positive control (e.g., diazepam) at various doses.

    • After the appropriate pretreatment time, place each rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare these parameters between the different treatment groups. A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries suggests an anxiolytic-like effect.

Part 4: Drug Metabolism and Pharmacokinetics (DMPK)

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is crucial for its development as a potential therapeutic agent.[15][16]

In Vitro Metabolic Stability

This assay provides an early indication of how quickly the compound is metabolized by liver enzymes.[17]

Protocol 6: Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in liver microsomes.

  • Materials:

    • Liver microsomes from different species (e.g., mouse, rat, human).

    • NADPH (cofactor for metabolic enzymes).

    • Test compound and control compounds with known metabolic stability.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of NADPH at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve is used to calculate the half-life.

    • Calculate the intrinsic clearance based on the half-life and the protein concentration.

In Vivo Pharmacokinetic (PK) Study

A preliminary PK study in rodents provides essential information on the compound's bioavailability, distribution, and clearance in a living organism.[18]

Protocol 7: Rodent Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life, bioavailability) of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the compound to two groups of rats: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.

    • Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software to calculate the relevant PK parameters.

    • Calculate the oral bioavailability by comparing the dose-normalized AUC from the PO group to that of the IV group.

Experimental_Workflow_In_Vivo_DMPK cluster_invivo Part 3: In Vivo Behavioral Studies cluster_dmpk Part 4: DMPK Studies FST Forced Swim Test (FST) (Antidepressant-like activity) Met_Stab In Vitro Metabolic Stability (Microsomal Assay) FST->Met_Stab If positive results EPM Elevated Plus Maze (EPM) (Anxiolytic-like activity) EPM->Met_Stab If positive results PK_Study In Vivo Pharmacokinetics (Rodent PK Study) Met_Stab->PK_Study Favorable stability Start Active Compound from In Vitro Screening Start->FST Start->EPM

Caption: Workflow for in vivo behavioral and DMPK studies.

Conclusion

The experimental framework presented here provides a comprehensive and logical pathway for the investigation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. By systematically progressing from fundamental physicochemical characterization to in vitro target screening, in vivo behavioral analysis, and finally, pharmacokinetic profiling, researchers can build a robust data package to understand the compound's mechanism of action and its potential as a therapeutic agent. This structured approach, grounded in established scientific protocols, ensures data integrity and provides a solid foundation for further drug development efforts.

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Application Notes and Protocols for the Formulation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation Challenge

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, one of the most critical being the development of a suitable formulation for preclinical in vivo evaluation.[1] The majority of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, which can lead to erratic absorption and low bioavailability, ultimately masking the true efficacy and toxicity of the compound.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a representative isoxazole-containing compound, for administration in animal models.

The isoxazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The successful preclinical evaluation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine hinges on the rational design of a formulation that ensures consistent and predictable systemic exposure in the chosen animal model. This guide will delve into the critical aspects of physicochemical characterization, vehicle selection, and the development of robust formulation protocols for various administration routes, empowering researchers to generate reliable and reproducible preclinical data.

Physicochemical Characterization: The Foundation of Formulation Development

Table 1: Inferred Physicochemical Properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

PropertyInferred Value/CharacteristicRationale & Implications for Formulation
Molecular Formula C₁₀H₉ClN₂OCalculated from the chemical structure.
Molecular Weight ~208.65 g/mol Calculated from the chemical structure.
Appearance Likely a solid at room temperature.Based on similar isoxazole derivatives.[6]
Aqueous Solubility PoorThe presence of the lipophilic 4-chlorophenyl group and the isoxazole ring suggests low water solubility.[2] This is a primary challenge to overcome.
LogP HighThe combination of aromatic and heterocyclic rings with a chloro-substituent indicates a high partition coefficient, suggesting a preference for lipid environments.
pKa Basic (amine group)The primary amine (methanamine) group is basic and can be protonated to form a salt. This offers a potential strategy for solubility enhancement in acidic solutions.
Chemical Stability To be determinedThe isoxazole ring is generally stable, but the amine group may be susceptible to oxidation. Stability studies in the chosen vehicle are crucial.

Formulation Strategy: A Decision-Making Framework

The selection of an appropriate formulation strategy is dictated by the physicochemical properties of the compound, the intended route of administration, the required dose, and the duration of the study.[7] The following decision-making workflow can guide the formulation development process for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

formulation_decision start Start: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Formulation physchem Physicochemical Characterization (Solubility, pKa, Stability) start->physchem route Select Route of Administration (Oral, IP, IV) physchem->route oral Oral (PO) route->oral PO ip Intraperitoneal (IP) route->ip IP iv Intravenous (IV) route->iv IV solubility_check_oral Soluble in Aqueous Vehicle at Required Dose? oral->solubility_check_oral solubility_check_ip Soluble in Isotonic Aqueous Vehicle? ip->solubility_check_ip solubility_check_iv Soluble in IV-Tolerated Vehicle? iv->solubility_check_iv solution_oral Aqueous Solution (e.g., pH-adjusted, with cyclodextrins) solubility_check_oral->solution_oral Yes suspension Aqueous Suspension (with suspending & wetting agents) solubility_check_oral->suspension No solution_ip Isotonic Aqueous Solution (pH-adjusted, co-solvents) solubility_check_ip->solution_ip Yes suspension_ip Microsuspension (particle size control is critical) solubility_check_ip->suspension_ip No solution_iv Aqueous Solution (co-solvents, surfactants, cyclodextrins) solubility_check_iv->solution_iv Yes nanosuspension Nanosuspension (for poorly soluble compounds) solubility_check_iv->nanosuspension No final_formulation Final Formulation Selection & Stability Testing solution_oral->final_formulation lipid_based Lipid-Based Formulation (e.g., oil solution, SEDDS) suspension->lipid_based If suspension is not viable suspension->final_formulation lipid_based->final_formulation solution_ip->final_formulation suspension_ip->final_formulation solution_iv->final_formulation nanosuspension->final_formulation

Caption: Decision workflow for formulation selection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing various formulations of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. The choice of formulation will depend on the specific requirements of the animal study.

Protocol 1: Aqueous Suspension for Oral Gavage (PO)

This is often the most straightforward approach for administering poorly soluble compounds orally in preclinical studies.[1]

Rationale: A suspension provides a uniform dispersion of the solid drug substance in an aqueous vehicle, which is generally well-tolerated by animals. The use of a suspending agent prevents settling, and a wetting agent ensures proper dispersion of the hydrophobic drug particles.

Materials:

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Methylcellulose (MC) in purified water (Suspending agent)

  • 0.1% (v/v) Tween 80 or Polysorbate 80 (Wetting agent)[8]

  • Purified water

  • Mortar and pestle

  • Homogenizer (optional)

  • Calibrated dosing syringes

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC-Na or MC solution by slowly adding the required amount of powder to purified water while stirring continuously. Allow it to hydrate completely (this may take several hours or overnight).

  • Wetting Agent Addition: Add 0.1% (v/v) Tween 80 to the vehicle and mix thoroughly.

  • Compound Weighing: Accurately weigh the required amount of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine for the desired final concentration and batch size.

  • Particle Size Reduction (if necessary): If the compound consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

  • Slurry Formation: In the mortar, add a small volume of the vehicle to the powdered compound and triturate to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.

  • Dilution to Final Volume: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired volume.

  • Homogenization: For improved uniformity and stability, homogenize the suspension using a suitable homogenizer for a few minutes.

  • Storage and Dosing: Store the suspension in a tightly sealed container at 2-8°C, protected from light. Before each dose administration, ensure the suspension is thoroughly re-suspended by vigorous shaking or vortexing.

Protocol 2: pH-Adjusted Aqueous Solution for Oral (PO) or Intraperitoneal (IP) Administration

This protocol leverages the basicity of the amine group to form a more soluble salt at an acidic pH.

Rationale: The primary amine in [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine can be protonated in an acidic environment to form a hydrochloride salt, which is expected to have significantly higher aqueous solubility. For IP administration, the final solution should be adjusted to a physiologically tolerable pH (typically 6.5-7.5) if possible, and be isotonic.[9]

Materials:

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • pH meter

  • Purified water or 0.9% saline (for IP)

  • Volumetric flasks

Procedure:

  • Initial Dispersion: Weigh the required amount of the compound and place it in a volumetric flask. Add approximately 70% of the final volume of purified water or saline. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, slowly add 0.1 N HCl dropwise to the suspension. Monitor the pH continuously. The solid should start to dissolve as the pH decreases and the amine group is protonated.

  • Complete Solubilization: Continue adding HCl until all the solid has dissolved. Note the pH at which complete dissolution occurs.

  • pH Adjustment (for IP): If the formulation is intended for IP injection, carefully back-titrate the solution with 0.1 N NaOH to a more physiologically acceptable pH (e.g., 6.5-7.5). Observe for any signs of precipitation. If precipitation occurs, the maximum achievable concentration at a tolerable pH has been reached.

  • Final Volume Adjustment: Once the desired pH is achieved and the solution is clear, add purified water or saline to reach the final volume.

  • Sterilization (for IP/IV): For parenteral administration, the final solution must be sterilized, typically by filtration through a 0.22 µm syringe filter.

Protocol 3: Co-solvent/Surfactant Solution for Intravenous (IV) Administration

For IV administration, a clear, sterile solution is mandatory.[9] Given the inferred poor aqueous solubility, a co-solvent and/or surfactant system is often necessary.

Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) can increase the solubility of lipophilic compounds.[10] Surfactants such as Tween 80 or Solutol HS 15 form micelles that can encapsulate the drug, further enhancing solubility.[8]

Materials:

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

  • PEG 400

  • Propylene Glycol (PG)

  • Tween 80 or Solutol HS 15

  • Sterile water for injection or 0.9% saline

  • Sterile vials and 0.22 µm syringe filters

Example Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Water. The choice and percentage of co-solvents and surfactants must be carefully optimized and tested for tolerability in the specific animal model.[10]

Procedure:

  • Compound Dissolution: Weigh the compound and dissolve it in the organic co-solvent(s) (e.g., DMSO, PEG 400). Gentle warming and sonication may be required.

  • Surfactant Addition: If using a surfactant, add it to the co-solvent mixture and mix until uniform.

  • Aqueous Phase Addition: Slowly add the aqueous phase (sterile water or saline) to the organic phase while stirring. It is critical to add the aqueous phase last and slowly to prevent precipitation of the drug.

  • Final Checks: The final formulation should be a clear, particle-free solution.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

Workflow for Formulation Preparation

The following diagram illustrates a general workflow for preparing a formulation for in vivo studies.

formulation_workflow start Start: Prepare Formulation weigh Weigh API and Excipients start->weigh prepare_vehicle Prepare Vehicle (e.g., dissolve suspending agents, mix co-solvents) weigh->prepare_vehicle mix Mix API with Vehicle (e.g., trituration, sonication, stirring) prepare_vehicle->mix check_appearance Visual Inspection (Clear solution? Uniform suspension?) mix->check_appearance adjust Adjust pH / Homogenize (if required) check_appearance->adjust No qc Quality Control (Concentration verification, pH, osmolality for IP/IV) check_appearance->qc Yes adjust->qc sterilize Sterile Filtration (for IP/IV routes) qc->sterilize Parenteral store Store Appropriately (2-8°C, protected from light) qc->store Oral sterilize->store end Ready for Dosing store->end

Caption: General experimental workflow for formulation preparation.

Stability Considerations

The stability of the final formulation is critical for ensuring accurate dosing throughout a study.[7] A short-term stability study should be conducted under the intended storage conditions.

Table 2: Example Short-Term Stability Study Plan

Time PointStorage ConditionTests to be PerformedAcceptance Criteria
T = 0 2-8°C & Room Temp.Appearance, pH, Drug Concentration (HPLC), Particle Size (for suspensions)Baseline values
T = 24 hours 2-8°C & Room Temp.Appearance, pH, Drug Concentration (HPLC)No change in appearance, pH ± 0.5, Concentration 90-110% of initial
T = 7 days 2-8°C & Room Temp.Appearance, pH, Drug Concentration (HPLC), Particle Size (for suspensions)No change in appearance, pH ± 0.5, Concentration 90-110% of initial, no significant particle growth

Conclusion

The successful in vivo evaluation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in animal models is critically dependent on the development of a robust and reliable formulation. Due to its inferred poor aqueous solubility, a systematic approach to formulation development is essential. This guide provides a framework for physicochemical characterization, a decision-making process for formulation selection, and detailed protocols for preparing solutions and suspensions suitable for various administration routes. By carefully considering the principles and methodologies outlined herein, researchers can develop formulations that ensure consistent drug delivery, leading to more accurate and reproducible pharmacokinetic, efficacy, and toxicology data. This, in turn, will enable a more informed assessment of the therapeutic potential of this and other promising isoxazole-containing compounds.

References

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]

  • (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. Available at: [Link]

  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine | C10H9FN2O | CID 45602051. PubChem. Available at: [Link]

  • 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE. ChemDad. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Formulations for the oral administration of therapeutic agents and related methods. Google Patents.
  • Excipient Selection In Parenteral Formulation Development. PharmTech. Available at: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]

  • Formulation Strategies to Improve Oral Peptide Delivery. ResearchGate. Available at: [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Taylor & Francis. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Preclinical Formulation Development. SGS. Available at: [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]

  • Excipient Selection and Criteria for Injectable Dosage Forms. Taylor & Francis eBooks. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Available at: [Link]

  • Vehicle and Positive Control Values from the In Vivo Rodent Comet Assay and Biomonitoring Studies Using Human Lymphocytes: Historical Database and Influence of Technical Aspects. ResearchGate. Available at: [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. ResearchGate. Available at: [Link]

  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. Available at: [Link]

  • Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. PubChem. Available at: [Link]

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  • Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. PubMed. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. ResearchGate. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available at: [Link]

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  • Traffic-Related Emissions Induce Angiotensin II-Dependent Oxidative Stress in the Hippocampus of ApoE-Null Male Mice. MDPI. Available at: [Link]

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Application Note: Quantitative Analysis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a key intermediate and potential impurity in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The application note emphasizes the rationale behind method development choices, from sample preparation to instrument parameters, ensuring scientific integrity and reliable quantification. All proposed methods are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (CAS No. 66046-42-2) is a primary amine derivative of the isoxazole heterocyclic core. Isoxazole moieties are prevalent in a wide array of bioactive compounds, exhibiting diverse pharmacological activities.[1] The accurate quantification of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is critical during drug synthesis and formulation to monitor reaction kinetics, assess purity, and ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Given its chemical structure—a primary amine that may lack a strong native chromophore—the development of sensitive and specific analytical methods is paramount.

This guide presents two complementary analytical approaches: a widely accessible HPLC-UV method suitable for routine quality control and a highly sensitive and specific LC-MS/MS method for trace-level quantification and confirmation.

Analyte Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[2]

Table 1: Physicochemical Properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

PropertyValueSource
Chemical Structure [3]
CAS Number 66046-42-2[3]
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.64 g/mol [3]
Appearance Likely a solid at room temperatureInferred from related compounds[4]
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile. Aqueous solubility will be pH-dependent due to the primary amine group.General chemical principles
pKa (predicted) The primary amine group is expected to have a pKa in the range of 9-10.General chemical principles for primary amines
UV Absorbance The presence of the chlorophenyl and isoxazole rings suggests UV absorbance, likely in the range of 220-280 nm.Inferred from similar structures

The basic nature of the primary amine group necessitates careful consideration of the mobile phase pH to ensure good peak shape and retention in reversed-phase chromatography.

Recommended Analytical Methodologies

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is proposed as a primary technique for routine quantification in drug substances and formulated products where concentration levels are expected to be relatively high.

A C18 stationary phase is selected for its versatility and proven efficacy in retaining moderately polar compounds like the target analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of retention. The acidic pH of the mobile phase is crucial; by keeping the primary amine group protonated (pH < pKa), peak tailing due to interaction with residual silanols on the silica support is minimized, leading to sharper, more symmetrical peaks. UV detection is a cost-effective and robust detection method suitable for quality control environments.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample (Drug Substance or Product) Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Sample->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: RP-HPLC-UV Experimental Workflow.

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid, analytical grade.

  • Water, HPLC grade or Milli-Q.

  • Reference standard of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine of known purity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (or optimal wavelength determined by DAD).

Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation (for a 1 mg/mL solution): Accurately weigh the equivalent of 10 mg of the active substance into a 10 mL volumetric flask, add approximately 7 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or pharmacokinetic studies, LC-MS/MS is the recommended technique.

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection capabilities of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive ion mode is chosen as the primary amine group is readily protonated, forming a stable [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This process significantly reduces chemical noise and enhances specificity. A rapid gradient elution minimizes run time, increasing sample throughput.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Prepare Sample (e.g., Plasma, API) Extract Protein Precipitation or Solid Phase Extraction Sample->Extract Evaporate Evaporate Supernatant Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Processed Sample Separate Rapid Separation on C18 Column Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Precursor -> Product) Ionize->Detect

Caption: LC-MS/MS Experimental Workflow.

Instrumentation and Columns:

  • LC-MS/MS system comprising a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Reagents and Materials:

  • As per HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a related isoxazole derivative).

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 209.1 m/z ([M+H]⁺) -> Q3: [Product ion m/z] (To be determined by infusion and fragmentation of the reference standard).

    • Internal Standard: To be determined based on the selected IS.

  • Ion Source Parameters: To be optimized for the specific instrument, but typically include:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Nebulizer Gas: Nitrogen, instrument-specific pressure.

Sample Preparation (for Plasma - as an example):

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and inject.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[1] The validation should be conducted in accordance with ICH Q2(R1) guidelines.

Table 2: Summary of Validation Parameters

ParameterHPLC-UVLC-MS/MSPurpose
Specificity YesYesTo ensure the signal is from the analyte of interest without interference from matrix components, impurities, or degradation products.
Linearity YesYesTo demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Range YesYesThe interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy YesYesThe closeness of the test results to the true value. Assessed by spike/recovery studies at multiple concentration levels.[5]
Precision YesYesThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) YesYesThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) YesYesThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Robustness YesYesA measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in various sample matrices. The RP-HPLC-UV method offers a reliable and accessible approach for routine analysis in quality control settings. For applications demanding higher sensitivity and specificity, the LC-MS/MS method provides a powerful tool for trace-level analysis. The successful implementation and validation of these methods will ensure the generation of accurate and precise data, supporting the development of safe and effective pharmaceutical products.

References

  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]

  • MDPI. (2023). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]

  • NIH. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Retrieved from [Link]

  • NIH. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • NIH. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • NIH. (2024). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. Retrieved from [Link]

  • NIH. (2024). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]

  • ResearchGate. (2023). (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]

  • Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • MDPI. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies to overcome solubility challenges with this compound. As a primary amine with a substituted phenylisoxazole core, this molecule's solubility behavior is critical to its handling and performance in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine expected to have low aqueous solubility?

A1: The molecular structure of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine contains a significant hydrophobic component, namely the chlorophenyl group and the isoxazole ring. While the primary amine group is hydrophilic and capable of hydrogen bonding with water, the large nonpolar surface area of the rest of the molecule can lead to poor aqueous solubility.[1]

Q2: How does the amine functional group influence the solubility of the compound?

A2: The primary amine group is basic and can be protonated to form a positively charged ammonium salt. This salt form is generally much more soluble in aqueous solutions than the neutral form.[2] The extent of protonation, and therefore the solubility, is highly dependent on the pH of the solution.

Q3: What is the estimated pKa of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, and why is it important?

Q4: Are there other factors besides pH that can affect the solubility of this compound?

A4: Yes, several other factors can influence solubility, including temperature, the presence of co-solvents, and the formation of different solid-state forms (polymorphs or solvates). For instance, solubility often increases with temperature, and the use of organic co-solvents can disrupt the hydrophobic interactions that limit solubility in water.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This troubleshooting guide provides a systematic workflow for researchers encountering solubility issues with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

Problem: The compound does not dissolve in aqueous buffers at neutral pH.

This is a common starting point for many researchers. The following sections provide a logical progression of experiments to address this issue.

Solubility_Workflow start Start: Insoluble Compound ph_adjustment 1. pH Adjustment (pH-Solubility Profile) start->ph_adjustment Initial Approach salt_formation 2. Salt Formation (Screening & Isolation) ph_adjustment->salt_formation If pH adjustment is insufficient or a solid form is needed soluble Goal: Soluble Compound ph_adjustment->soluble Sufficient Solubility Achieved cosolvents 3. Co-solvent Systems (Screening & Optimization) salt_formation->cosolvents If a specific salt form is not viable salt_formation->soluble Sufficient Solubility Achieved advanced 4. Advanced Formulations (e.g., Solid Dispersions) cosolvents->advanced For further development (e.g., in vivo studies) cosolvents->soluble Sufficient Solubility Achieved advanced->soluble Sufficient Solubility Achieved

Caption: A decision-making workflow for enhancing the solubility of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

pH Adjustment: The First Line of Attack

The most straightforward method to improve the solubility of a basic compound like [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is to lower the pH of the aqueous solution. This will protonate the primary amine, forming a more soluble ammonium salt.

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of the solid compound.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. This will give you the pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases, particularly at pH values 1-2 units below the estimated pKa of the amine.

Salt Formation: Creating a More Soluble Solid Form

If adjusting the pH of the final solution is not desirable, or if a stable, soluble solid form of the compound is required, salt formation is an excellent strategy. By reacting the basic amine with an acid, a stable salt can be isolated.

  • Select a range of acids: Choose a variety of pharmaceutically acceptable acids with different pKa values (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, and citric acids).

  • Dissolve the free base: Dissolve a known amount of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add the acid: Add a stoichiometric amount (or a slight excess) of the selected acid to the solution.

  • Induce crystallization: Allow the salt to crystallize by cooling, evaporation, or the addition of an anti-solvent.

  • Isolate and characterize: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry. Characterize the salt form to confirm its identity and purity.

  • Determine solubility: Measure the aqueous solubility of each salt form using the equilibrium solubility method described previously.

Commonly Used Acids for Salt Formation
Hydrochloric acid (HCl)
Sulfuric acid (H₂SO₄)
Methanesulfonic acid (Mesylate)
Tartaric acid
Citric acid
Maleic acid
Co-solvent Systems: Enhancing Solubility in Mixed Solvents

When high concentrations are required, or if pH adjustment and salt formation are not sufficient, the use of co-solvents can be an effective approach. Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds.

  • Select a range of co-solvents: Choose a variety of pharmaceutically acceptable co-solvents.

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Measure the solubility of the compound in each co-solvent mixture using the equilibrium solubility method.

  • Plot the data: Plot the solubility against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.

Commonly Used Co-solvents Properties
EthanolGood solubilizing power for many organic compounds.
Propylene GlycolA viscous, low-toxicity solvent.
Polyethylene Glycol (PEG) 400A low-molecular-weight polymer with excellent solubilizing capacity.
Dimethyl Sulfoxide (DMSO)A powerful aprotic solvent, often used for in vitro assays.
N-Methyl-2-pyrrolidone (NMP)A versatile solvent with high solubilizing power.

Note: When using co-solvents, it is important to consider their potential toxicity and compatibility with the intended application.

Advanced Formulation Strategies

For drug development professionals facing persistent solubility challenges, more advanced formulation strategies may be necessary. These techniques aim to increase the dissolution rate and apparent solubility of the compound.

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion. This can significantly improve the dissolution rate and apparent solubility compared to the crystalline form.

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range can dramatically increase its surface area, leading to a higher dissolution velocity.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve their solubilization and absorption.

logical_relationship substance [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (Free Base) protonation protonation substance->protonation Acid solvation Co-solvent Addition Increased Solvation substance->solvation Organic Solvent salt Salt Formation Isolable Soluble Solid protonation->salt + Counter-ion

Sources

Technical Support Center: Stability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer systems. As your dedicated scientific resource, this document is structured to anticipate and address the common stability challenges you may encounter, ensuring the integrity and success of your experimental outcomes.

Introduction: Understanding the Core Stability Concerns

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole ring, is a privileged scaffold in many biologically active compounds. However, the inherent chemical properties of the isoxazole ring system can present stability challenges in aqueous environments, which are crucial for many biological assays and formulation studies. The primary stability concern for this and related isoxazole derivatives is the potential for hydrolytic degradation of the isoxazole ring, particularly under basic pH conditions. This degradation is often accelerated by increased temperature.

This guide will walk you through frequently asked questions, troubleshooting scenarios, and detailed experimental protocols to help you navigate these stability issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in aqueous buffers?

A1: The most probable degradation pathway for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in aqueous solutions is the base-catalyzed hydrolysis of the isoxazole ring. This type of degradation has been observed in other isoxazole-containing compounds, such as leflunomide, where the isoxazole ring opens under basic pH conditions.[1] The presence of the aminomethyl group at the 5-position may also influence the electron density of the ring and its susceptibility to hydrolysis.

Q2: How does pH affect the stability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine?

A2: The stability of the isoxazole ring is highly pH-dependent. In acidic to neutral pH, the isoxazole ring is generally stable.[1] However, as the pH becomes more basic, the rate of hydrolytic degradation increases significantly.[1] Therefore, it is crucial to carefully select and control the pH of your buffers to minimize degradation. For instance, a study on leflunomide showed resistance to isoxazole ring opening at pH 4.0 and 7.4 at 25°C, but significant decomposition occurred at pH 10.0.[1]

Q3: What is the impact of temperature on the stability of this compound?

A3: Temperature is a critical factor that can accelerate the degradation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, especially in conjunction with unfavorable pH conditions. Increased temperature provides the activation energy needed for the hydrolytic cleavage of the isoxazole ring. The degradation of leflunomide at pH 7.4 was noticeable at 37°C, with a half-life of 7.4 hours, while it was stable at 25°C.[1] Therefore, for prolonged experiments or storage of stock solutions, it is advisable to use lower temperatures (e.g., 2-8°C) to enhance stability.

Q4: What are the best practices for preparing and storing stock solutions of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine?

A4: To ensure the stability of your stock solutions, it is recommended to:

  • Use a non-aqueous solvent: Prepare the initial high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol, where the compound is likely to be more stable.

  • Store at low temperatures: Store the stock solution at -20°C or -80°C.

  • Prepare fresh aqueous solutions: For your experiments, dilute the stock solution into your aqueous buffer immediately before use.

  • Avoid basic buffers for storage: If an aqueous stock solution is necessary, use a slightly acidic to neutral buffer (pH 6.0-7.4) and store it at 2-8°C for short periods. Avoid long-term storage in aqueous buffers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over time in an experiment. Degradation of the compound in the aqueous buffer.1. Verify Buffer pH: Ensure the pH of your experimental buffer is within the stable range (ideally slightly acidic to neutral).2. Control Temperature: If the experiment is lengthy, consider running it at a lower temperature if the assay permits.3. Perform a Time-Course Stability Study: Analyze the concentration of your compound in the buffer at different time points under your experimental conditions to determine its stability profile.4. Use Freshly Prepared Solutions: Avoid using aqueous solutions of the compound that have been stored for an extended period.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][3] This will help in identifying the unknown peaks.2. Characterize Degradants: Use techniques like LC-MS/MS to elucidate the structure of the degradation products.[4]3. Develop a Stability-Indicating Method: Your analytical method should be able to resolve the parent compound from its degradation products.[3]
Inconsistent experimental results between batches. Variability in the preparation and handling of the compound solutions.1. Standardize Solution Preparation: Implement a strict, documented protocol for the preparation and handling of all solutions containing the compound.2. Quality Control of Compound: Ensure the purity of the starting material before preparing solutions.3. Minimize Freeze-Thaw Cycles: For stock solutions in organic solvents, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Objective: To investigate the intrinsic stability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine under various stress conditions and to identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[3][5]

Materials:

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate buffers (pH 4, 7, and 9)

  • HPLC or UPLC system with a UV or PDA detector

  • LC-MS/MS system for characterization of degradants

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for 2, 6, and 24 hours. Given the susceptibility of the isoxazole ring to base, a time course is recommended.[1]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 7 days.[2] Also, heat a solution of the compound in a neutral buffer at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic solutions), and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

    • Characterize the major degradation products using LC-MS/MS to propose their structures.

Data Presentation

Table 1: Hypothetical Stability Data for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in Aqueous Buffers

Buffer pHTemperature (°C)Incubation Time (h)% Degradation (Hypothetical)Major Degradation Products
4.02524< 1%None detected
7.42524< 2%None detected
7.43724~15%Ring-opened product
9.0256~25%Ring-opened product
9.02524> 60%Ring-opened and further degradants

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL in Organic Solvent) working Prepare Working Solutions in Aqueous Buffers (pH 4, 7, 9) stock->working acid Acid Hydrolysis (0.1N HCl, 60°C) working->acid base Base Hydrolysis (0.1N NaOH, RT) working->base oxid Oxidation (3% H2O2, RT) working->oxid therm Thermal (60°C in Buffer) working->therm sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling hplc HPLC/UPLC Analysis (Quantification) sampling->hplc lcms LC-MS/MS Analysis (Characterization) hplc->lcms report Stability Profile & Degradation Pathway lcms->report

Caption: Workflow for assessing the stability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

Postulated Degradation Pathway

G parent [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (Stable at acidic/neutral pH) intermediate Ring-Opened Intermediate (β-ketonitrile derivative) parent->intermediate Base (OH⁻) Temperature degradant Further Degradation Products intermediate->degradant Further hydrolysis

Caption: Postulated degradation pathway via base-catalyzed hydrolysis of the isoxazole ring.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Bhaskar R, Ola M, Vinit A, Chavan A, Girase H. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020; 10(2-s):149-155. Available from: [Link]

  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. ResearchGate. Available from: [Link]

  • 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Bio-Byword Scientific Publishing. Available from: [Link]

  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available from: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available from: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Semantic Scholar. Available from: [Link]

  • Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. PubChem. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • (PDF) Construction of Isoxazole ring: An Overview. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of 1‐(5‐Methylisoxazole‐3‐yl)‐5‐aryl‐tetrazoles and Its Pyrolysis. Sci-Hub. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. Available from: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available from: [Link]

  • (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. ResearchGate. Available from: [Link]

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem. Available from: [Link]

Sources

Troubleshooting unexpected results with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex research, this Technical Support Center provides in-depth troubleshooting guidance for experiments involving [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine . As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower researchers in diagnosing and resolving unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and storage of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

Q1: What are the primary chemical and physical properties of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine?

A1: While extensive data for this specific molecule is not broadly published, we can infer its properties from closely related analogs. These properties should be used as a guideline and confirmed experimentally.

PropertyEstimated Value / CharacteristicSource / Rationale
Molecular Formula C₁₀H₉ClN₂OBased on chemical structure.
Molecular Weight ~208.65 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Analogs like 5-Amino-3-(4-chlorophenyl)isoxazole are solids.[1]
Melting Point > 160 °CThe related compound 3-(4-chlorophenyl)isoxazol-5-amine has a melting point of 163-167 °C.[1]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) and poorly soluble in water.Inferred from the presence of polar amine and isoxazole groups combined with nonpolar aromatic rings.
pKa The methanamine group is basic and will have a pKa typical of primary amines (~9-10).General organic chemistry principles.
Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are critical to maintain the compound's integrity and ensure user safety.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, storage at 2-8°C is recommended. Keep away from strong oxidizing agents.[3]

  • Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid the formation and inhalation of dust or aerosols.[2] Wash hands thoroughly after handling.[3]

Q3: What are the known safety hazards associated with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine?

A3: Based on data from structurally similar isoxazole and amine compounds, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine should be treated as a potentially hazardous substance.

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[2][5]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[3]

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • If inhaled: Move the person to fresh air.[2]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4] In all cases of exposure, seek medical attention and show the attending physician the Safety Data Sheet (SDS).[3]

Troubleshooting Guide: Synthesis & Analysis

This section provides solutions to specific problems that may arise during the synthesis, purification, and analysis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

Q4: My synthesis reaction, a 1,3-dipolar cycloaddition, is resulting in a very low yield. What are the likely causes and how can I fix it?

A4: Low yields in the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition are a common issue. The root cause often lies in the stability and reactivity of the nitrile oxide intermediate.

Causality: The key step is the reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne. The primary competing side reaction is the dimerization of the highly reactive nitrile oxide to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[6] This dimerization significantly reduces the amount of nitrile oxide available to react with your alkyne, thus lowering the yield of the desired isoxazole.

Troubleshooting Workflow:

G Workflow: Troubleshooting Low Synthesis Yield start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (Oxime, Alkyne, Base, Dehydrating Agent) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) start->check_conditions strategy1 Optimize Nitrile Oxide Generation - Generate in situ - Use slow addition of precursor check_reagents->strategy1 strategy2 Minimize Dimerization - Ensure alkyne is in excess or readily available - Consider higher dilution check_conditions->strategy2 strategy3 Enhance Reaction Rate - Increase temperature cautiously - Explore ultrasound-assisted synthesis check_conditions->strategy3 end Improved Yield strategy1->end strategy2->end strategy3->end

Caption: A decision-making flowchart for addressing low yield issues.

Actionable Solutions:

  • Ensure In Situ Generation: Generate the 4-chlorophenylnitrile oxide intermediate in the presence of the alkyne dipolarophile (propargylamine or a protected version). This ensures the alkyne can "trap" the nitrile oxide as it forms.

  • Slow Addition: Instead of adding all at once, slowly add the dehydrating agent (e.g., NCS, sodium hypochlorite) or base to the mixture of the 4-chlorobenzaldehyde oxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular reaction over dimerization.[6]

  • Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne to maximize the chance of cycloaddition.

  • Consider Green Chemistry Approaches: Ultrasound-assisted synthesis has been shown to improve yields and reduce reaction times for similar isoxazoline preparations by promoting efficient cavitation and mass transfer.[7][8]

Q5: My reaction has produced a complex mixture of products, and I am struggling with purification. What is the best approach?

A5: A complex product mixture suggests the presence of starting materials, the desired product, and side-products like the furoxan dimer. A systematic purification strategy is required.

Causality: The polarity of the desired product, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, will be significantly different from the non-basic furoxan dimer and the starting materials. The primary amine group offers a chemical handle that can be exploited.

Recommended Purification Protocol:

  • Initial Workup (Acid-Base Extraction):

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated ammonium salt, while non-basic impurities (like the furoxan dimer) will remain in the organic layer.

    • Separate the layers. Wash the organic layer again with 1M HCl to ensure complete extraction of the product.

    • Combine the acidic aqueous layers. Neutralize the solution by carefully adding a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the pH is >9.

    • The free amine product will precipitate or can be extracted back into a fresh organic solvent.

    • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization:

    • The material from the acid-base extraction may still require further purification.

    • Flash Column Chromatography: Use a silica gel column. Given the basic nature of the amine, it may streak on silica. To prevent this, pre-treat the silica with triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol).

    • Recrystallization: A related derivative was successfully recrystallized from hot ethanol.[7] This is an excellent method for final purification if a suitable solvent system can be found.

Q6: I am seeing unexpected signals in my NMR or LC-MS analysis. How can I identify the source?

A6: Unexpected analytical signals usually point to residual solvents, side-products, or degradation.

Causality: The chemical environment of each proton and carbon in the molecule gives a characteristic signal. Any deviation from the expected pattern indicates an impurity or structural change.

Analytical Troubleshooting Steps:

  • Check for Common Solvents: Compare extraneous ¹H NMR peaks to standard chemical shift tables for common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone, DMSO).

  • Identify the Furoxan Dimer: The furoxan dimer of 4-chlorophenylnitrile oxide is a common and highly symmetrical impurity. It will have a simpler NMR spectrum than your product and a distinct mass in MS analysis (M+H⁺ ≈ 307.0).

  • Reference Analog Spectra: The ¹H NMR spectrum of a similar compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, shows the aromatic protons from the chlorophenyl group as two doublets around 7.5-7.6 ppm.[7] Expect similar signals for your compound. The CH₂ and NH₂ protons of the methanamine group will be key identifiers.

  • Confirm Mass by LC-MS: The expected M+H⁺ for C₁₀H₉ClN₂O is approximately 209.04. If you observe other major peaks, they correspond to impurities or fragments.

  • Assess Stability: If the impurity profile changes over time or upon sample preparation, your compound may be degrading. Ensure it is stored properly and consider if analytical conditions (e.g., acidic mobile phase in HPLC) could be causing decomposition.

General Synthetic Pathway & Critical Points:

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition cluster_2 Side Reaction Oxime 4-Chlorobenzaldehyde Oxime DehydratingAgent + Dehydrating Agent (e.g., NCS, NaOCl) Oxime->DehydratingAgent NitrileOxide 4-Chlorophenylnitrile Oxide (Reactive Intermediate) Product [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine NitrileOxide->Product NitrileOxide_copy 2x Nitrile Oxide DehydratingAgent->NitrileOxide Alkyne Propargylamine Derivative Alkyne->Product Dimer Furoxan Dimer (Side Product) NitrileOxide_copy->Dimer Dimerization

Caption: General synthetic pathway highlighting the critical nitrile oxide intermediate.

References

  • Touati, D., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]

  • Touati, D., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Chemdad. (n.d.). 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE. Chemdad.com. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Ghaffari, S., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

Sources

Technical Support Center: Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(4-chorophenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction yield and purity. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic discoveries.[1][2]

Understanding the Synthesis: Key Pathways

The synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine can be approached through two primary retrosynthetic pathways. The choice of pathway will depend on the availability of starting materials and the specific challenges encountered in your laboratory.

G cluster_0 Synthetic Pathways for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine cluster_1 Pathway A: Post-Isoxazole Formation Amination cluster_2 Pathway B: Pre-Amination Cyclization Target [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine A1 Reductive Amination Target->A1 A2 Nucleophilic Substitution Target->A2 B1 1,3-Dipolar Cycloaddition Target->B1 A_precursor1 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde A1->A_precursor1 A_precursor2 3-(4-Chlorophenyl)-5-(halomethyl)isoxazole A2->A_precursor2 B_precursor1 Protected Aminoalkyne B1->B_precursor1 B_precursor2 4-Chlorobenzonitrile Oxide B1->B_precursor2

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on Pathway A, which is often more common due to the commercial availability of precursors.

Problem 1: Low Yield in the Isoxazole Ring Formation Step

Question: I am attempting to synthesize the 3-(4-chlorophenyl)isoxazole core via a 1,3-dipolar cycloaddition or from a diketone precursor and hydroxylamine, but my yields are consistently low. What are the likely causes and how can I improve this?

Causality and Expert Insights:

Low yields in isoxazole synthesis are frequently traced back to several key factors: the stability of intermediates, reaction conditions, and the purity of starting materials.[2] For instance, in 1,3-dipolar cycloadditions, the in situ generated nitrile oxide can dimerize to form furoxans, a common and often significant side reaction that depletes the reactive intermediate.[3] When using diketone precursors, incomplete reaction or the formation of regioisomers can also lead to a diminished yield of the desired product.[3]

Troubleshooting Workflow:

G start Low Yield in Isoxazole Formation sub_method Which synthetic method? start->sub_method cyclo 1,3-Dipolar Cycloaddition sub_method->cyclo Cycloaddition dike Diketone + Hydroxylamine sub_method->dike Diketone check_precursor Check purity of alkyne/alkene and nitrile oxide precursor cyclo->check_precursor check_dike_purity Verify purity of diketone and hydroxylamine HCl dike->check_dike_purity in_situ Optimize in situ generation of nitrile oxide (slow addition of base/oxidant) check_precursor->in_situ temp_control Ensure strict temperature control (often low temperatures are preferred) in_situ->temp_control end Improved Yield temp_control->end ph_adjust Adjust pH of the reaction mixture (mildly acidic to neutral is typical) check_dike_purity->ph_adjust solvent_screen Screen alternative solvents (e.g., ethanol, methanol, aqueous mixtures) ph_adjust->solvent_screen solvent_screen->end

Caption: Decision-making flowchart for low yield issues.

Detailed Recommendations:

  • For 1,3-Dipolar Cycloaddition:

    • In Situ Generation: Generate the 4-chlorobenzonitrile oxide in situ in the presence of the alkyne or alkene dipolarophile. This minimizes its concentration and reduces the rate of dimerization.

    • Slow Addition: Slowly add the base (e.g., triethylamine) or oxidant used to generate the nitrile oxide to the reaction mixture. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

  • For Diketone/Hydroxylamine Method:

    • pH Control: The pH of the reaction is critical. The reaction of hydroxylamine with a carbonyl group is often most efficient in a slightly acidic medium to facilitate both carbonyl activation and ensure sufficient concentration of the free amine form of hydroxylamine.

    • Solvent Choice: Protic solvents like ethanol or aqueous mixtures are commonly used. Consider screening different solvents, as solubility and reaction rates can be highly dependent on the medium.[4] Greener approaches using aqueous media have also been reported to be effective.[4][5]

Problem 2: Formation of Impurities During Reductive Amination

Question: I am performing a reductive amination on 3-(4-chlorophenyl)isoxazole-5-carbaldehyde with ammonia and a reducing agent, but I am observing significant side products. How can I achieve a cleaner reaction?

Causality and Expert Insights:

Reductive amination is a powerful tool, but it is not without its challenges. The primary issue is often the over-alkylation of the newly formed primary amine to form secondary and tertiary amines. Another common side product is the alcohol formed from the reduction of the starting aldehyde. The choice of reducing agent and the concentration of ammonia are critical variables to control.

Potential Solutions:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine intermediate over the aldehyde. Sodium triacetoxyborohydride (STAB) is often an excellent choice for this reason. Sodium borohydride can also be effective, but may require more careful control of reaction conditions.

  • Ammonia Concentration: Use a large excess of ammonia (e.g., a saturated solution of ammonia in methanol or ethanol). This high concentration of the amine nucleophile helps to drive the equilibrium towards the formation of the imine and minimizes the reaction of the primary amine product with the starting aldehyde.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[6]

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)High selectivity for imine reduction over aldehyde reduction.
Amine Source Saturated NH₃ in MeOH or EtOHHigh concentration favors imine formation and minimizes over-alkylation.
Temperature 0 °C to Room TemperatureReduces the rate of side reactions, such as aldehyde reduction.
Solvent Methanol, Ethanol, or DichloromethaneMust be compatible with the reducing agent and solubilize reactants.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of my reaction?

A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help to identify spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q2: My final product is an oil and difficult to purify by recrystallization. What are my options?

A2: If your product is an oil, purification by column chromatography on silica gel is the standard method.[1] If the free amine is difficult to handle, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate salt). These salts are often crystalline solids that are easier to purify by recrystallization and store. To do this, dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.

Q3: Are there any "green" or more sustainable approaches to this synthesis?

A3: Yes, the principles of green chemistry are increasingly being applied to heterocyclic synthesis.[2][5] For the isoxazole ring formation, consider using water as a solvent, which can accelerate cycloaddition reactions.[4] Ultrasound-assisted synthesis has also been shown to reduce reaction times and improve yields in some cases.[2] When choosing reagents, consider those with lower toxicity and waste generation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

This protocol is a representative example for the formation of a key intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq.) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to form the oxime. Monitor by TLC.

  • In Situ Chlorination: Cool the mixture in an ice bath and add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise.

  • Cycloaddition: To the resulting hydroximoyl chloride, add propargyl alcohol (1.2 eq.) and a suitable base such as triethylamine (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (1.0 eq.) in anhydrous methanol.

  • Addition of Ammonia: Cool the solution to 0 °C and bubble ammonia gas through the solution for 15-20 minutes, or add a pre-prepared saturated solution of ammonia in methanol.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq.) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or by conversion to a hydrochloride salt followed by recrystallization.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI.
  • Al-Mokyna, F. H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Khafizova, E. N., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][7][8]Triazines: Synthesis and Photochemical Properties. MDPI. Available at:

  • Song, B., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health.
  • Chem-Impex. 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde.
  • Reddy, T. R., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
  • Mokhi, L., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate.
  • El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science.
  • Ghashang, M., & Dastkhoon, M. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications.
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives.

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How to reduce cytotoxicity of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This guide is designed to provide in-depth troubleshooting assistance and strategic solutions for mitigating cytotoxicity observed during your experiments. Our approach is rooted in established principles of medicinal chemistry, toxicology, and drug metabolism to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine across multiple cell lines. What are the likely causes?

A1: This is a common challenge with novel chemical entities. The observed cytotoxicity likely stems from one or a combination of factors inherent to the molecule's structure:

  • On-Target Toxicity: The compound may be interacting with its intended pharmacological target (or a related one) with such high potency that it triggers cell death pathways. This is particularly relevant if the target is involved in essential cellular processes like cell cycle progression or survival signaling.[1]

  • Off-Target Pharmacology: The compound could be binding to unintended biological targets (e.g., kinases, ion channels, GPCRs), leading to cellular stress and toxicity.[1][2]

  • Metabolic Activation: The primary amine (-CH₂NH₂) and the chlorophenyl moiety are potential sites for metabolic transformation, particularly by Cytochrome P450 (CYP) enzymes in the liver or the cells themselves.[2][3] Metabolism can generate reactive metabolites (e.g., aldehydes, quinone-imines) that covalently bind to cellular macromolecules like proteins and DNA, causing adduct formation, oxidative stress, and apoptosis.[4] Studies on structurally similar compounds have shown that CYP-mediated metabolism can enhance cytotoxicity.[5]

Q2: What is the first step in diagnosing the root cause of the cytotoxicity?

A2: The crucial first step is to determine whether the cytotoxicity is caused by the parent compound itself or by a metabolite. This will fundamentally guide your mitigation strategy. We recommend a comparative cytotoxicity assay using a metabolically incompetent cell line versus a metabolically active one (e.g., primary hepatocytes or CYP-expressing engineered cells). A significant increase in cytotoxicity in the metabolically active system strongly suggests that metabolic activation is the primary culprit.

Troubleshooting Guide: Deconvoluting Cytotoxicity Mechanisms

This section provides a logical workflow to investigate and address cytotoxicity issues.

Issue 1: High cytotoxicity is observed, but the mechanism (parent compound vs. metabolite) is unknown.

The primary amine on your compound is a structural alert for metabolic bioactivation. Primary amines can be oxidized by enzymes like monoamine oxidases (MAOs) or CYPs to form reactive imines or aldehydes, which are electrophilic and can damage cells. The chlorophenyl group can also be metabolized to form reactive intermediates.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Interpretation A Start: High Cytotoxicity Observed in Standard Cell Line (e.g., HEK293, HeLa) B Perform Cytotoxicity Assay (e.g., MTT, LDH) in Parallel Systems A->B C System 1: Metabolically Competent Cells (e.g., HepG2, Primary Hepatocytes) B->C D System 2: Metabolically Incompetent Cells (e.g., HEK293) B->D E System 3 (Optional): In presence of broad-spectrum CYP inhibitor (e.g., 1-ABT) B->E F Compare IC50 Values C->F D->F E->F G Conclusion: Cytotoxicity is likely driven by metabolic activation. F->G IC50 in System 1 << System 2 IC50 increases with CYP inhibitor H Conclusion: Cytotoxicity is likely intrinsic to the parent compound. F->H IC50 in System 1 ≈ System 2

Caption: Workflow to diagnose the source of cytotoxicity.

Strategic Solutions to Reduce Cytotoxicity

Based on the diagnosis, you can pursue one or more of the following scientifically-grounded strategies.

Strategy 1: Medicinal Chemistry Approaches (If Metabolite-Driven)

If evidence points to metabolic activation of the primary amine, structural modification is the most robust solution.

Causality: By temporarily masking the primary amine, you prevent its recognition and oxidation by metabolic enzymes. The prodrug is designed to be stable in circulation and release the active parent compound at the target site or through slow, systemic hydrolysis, potentially altering the pharmacokinetic profile to be more favorable.[6][7]

  • Recommended Prodrug Moiety: Carbamate. Acylation of the amine to form a carbamate is a well-established and highly effective prodrug strategy.[8] It increases steric hindrance and electronically deactivates the nitrogen, rendering it less susceptible to oxidation.

Hypothesized Metabolic Protection via Prodrugging

G cluster_parent Parent Drug Metabolism cluster_prodrug Prodrug Strategy Parent [R]-CH₂-NH₂ (Parent Compound) CYP CYP450 / MAO Enzymes Parent->CYP Reactive [R]-CH=NH or [R]-CHO (Reactive Metabolite) CYP->Reactive Toxicity Covalent Binding & Cytotoxicity Reactive->Toxicity Prodrug [R]-CH₂-NH-C(O)OR' (Carbamate Prodrug) Blocked Metabolic Oxidation Blocked Prodrug->Blocked Hydrolysis Esterases (Slow Hydrolysis) Prodrug->Hydrolysis Release Controlled Release of Parent Compound Hydrolysis->Release

Caption: Blocking metabolic activation with a prodrug strategy.

Introduce a sterically hindering group near the primary amine (e.g., a methyl group on the alpha-carbon) to physically block the metabolic enzymes from accessing the site of oxidation. This approach requires careful consideration to avoid disrupting the on-target activity.

Strategy 2: Formulation-Based Approaches (If Parent Compound is Intrinsically Toxic)

If the parent compound itself is the toxic agent, the goal is to reduce its systemic exposure while maintaining its concentration at the target site.

Toxicity is often related to high peak plasma concentrations (Cmax).[9] Using a formulation (e.g., polymer matrix, osmotic pump) that slows the drug's release and absorption can lower the Cmax, potentially below the toxicity threshold, while maintaining a therapeutic concentration over time.

Encapsulating the compound in liposomes or polymeric nanoparticles can significantly reduce cytotoxicity.[10] This strategy offers several advantages:

  • Reduces non-specific uptake by healthy cells.

  • Shields the compound from systemic circulation.

  • Can be targeted to specific tissues or cells by modifying the nanoparticle surface (e.g., with antibodies or ligands), a strategy known as Active Targeting.

Quantitative Comparison of Potential Strategies
StrategyPrimary MechanismExpected Outcome on IC50 (Cytotoxicity)Key Experimental Readout
Prodrug (Carbamate) Block metabolic activationSignificant Increase (Lower Potency)Compare IC50 of parent vs. prodrug in metabolically active cells.
Controlled Release Reduce CmaxDependent on assay durationIn vivo pharmacokinetic and toxicology studies.
Nanoparticle Encapsulation Reduce systemic exposureSignificant Increase (Lower Potency)Compare IC50 of free drug vs. encapsulated drug.

Experimental Protocols

Here we provide validated, step-by-step protocols for the key assays required to execute the troubleshooting and mitigation strategies described above.

Protocol 1: Standard Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12][13] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare a serial dilution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. Remove the old media and add 100 µL of media containing the desired compound concentrations to the wells. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control".

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment using LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17] It is a reliable marker of cell membrane lysis.[18]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.[19]

  • LDH Reaction: Add the 50 µL of supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay

Principle: The activation of executioner caspases, like Caspase-3 and Caspase-7, is a hallmark of apoptosis.[21] This assay uses a proluminescent substrate that is cleaved by active caspases, generating a luminescent signal proportional to caspase activity.[22]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells and media.

  • Incubation: Mix gently by orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay) and compare the fold-change in caspase activity relative to the vehicle control.

References

  • LoGuidice, A., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC, NIH. Available at: [Link]

  • Guesmi, F., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. ResearchGate. Available at: [Link]

  • Guesmi, F., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available at: [Link]

  • Ayazoglu Demir, E., et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. International Journal of Biology and Chemistry. Available at: [Link]

  • Ayazoglu Demir, E., et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. ResearchGate. Available at: [Link]

  • Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

  • Knegtel, R., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery: Antibacterial Activity, Cytotoxicity, and Life Cycle Assessment. MDPI. Available at: [Link]

  • Park, B. K., et al. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC, NIH. Available at: [Link]

  • Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available at: [Link]

  • Vicente-Zurdo, D. (2023). Should I remove protective compound after its pre-treatment for reduction of cytotoxicity?. ResearchGate. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC, NIH. Available at: [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC, NIH. Available at: [Link]

  • S. B., P., & R. A., T. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]

  • Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Heydari, M., et al. (2020). Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. MDPI. Available at: [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec. Available at: [Link]

  • ResearchGate. (2018). APPROACHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Available at: [Link]

  • PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Guengerich, F. P. (2007). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC, NIH. Available at: [Link]

  • NIH. (n.d.). Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase. NIH. Available at: [Link]

  • PubMed Central. (2018). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. PubMed Central. Available at: [Link]

  • RSC Publishing. (2023). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Available at: [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. Available at: [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Elabscience. Available at: [Link]

  • ACS Publications. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2012). Lactate dehydrogenase assay for assessment of polycation cytotoxicity. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. Available at: [Link]

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][5][23][24]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. Available at: [Link]

  • Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Available at: [Link]

  • ResearchGate. (2021). Roles of cytochrome P450 enzymes in pharmacology and toxicology: Past, present, and future. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • ACS Publications. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology. Available at: [Link]

  • PubMed. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed. Available at: [Link]

  • PMC, NIH. (n.d.). Strategy‐Level Prodrug Synthesis. PMC, NIH. Available at: [Link]

  • PMC, NIH. (2022). Drug toxicity assessment: cell proliferation versus cell death. PMC, NIH. Available at: [Link]

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Technical Support Center: Navigating Potential Assay Interference with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This guide is designed to equip you with the necessary knowledge and tools to identify and mitigate potential interference of this small molecule in common research assays. As with any novel compound, it is crucial to proactively assess for non-specific effects to ensure the integrity and validity of your experimental findings.

Introduction: The Challenge of Assay Artifacts

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a novel small molecule with potential applications in various areas of research and drug development. However, like many small molecules, it has the potential to interfere with common assay technologies, leading to misleading results. These "nuisance compounds" can produce false positives or negatives through a variety of mechanisms that are independent of true target engagement.[1][2][3][4] Identifying such artifacts early in the research process is critical to avoid wasting time and resources on erroneous hits.[3][5]

This guide provides a framework for understanding, identifying, and mitigating potential assay interference from [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and other small molecules.

Core Concepts: Mechanisms of Small Molecule Assay Interference

Small molecules can interfere with assays in numerous ways. Understanding these mechanisms is the first step in troubleshooting unexpected results. The most common forms of interference include:

  • Optical Interference : Many compounds can interact with light, which is a common detection method in biological assays.

    • Autofluorescence : The compound itself may fluoresce at the same excitation and emission wavelengths as the assay's fluorophore, leading to a false positive signal.[1][6]

    • Fluorescence Quenching : The compound may absorb the excitation or emission energy of the assay's fluorophore, leading to a false negative signal.[1]

    • Absorbance Interference : Colored compounds can absorb light at the detection wavelength of an absorbance-based assay, leading to a false positive or negative signal depending on the assay format.[6]

  • Compound Aggregation : At certain concentrations, poorly soluble compounds can form colloidal aggregates in aqueous solutions.[1][7] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to false-positive inhibition signals.[8][9]

  • Chemical Reactivity : Some compounds are chemically reactive and can covalently modify proteins or other assay components, leading to non-specific effects.

  • Chelation : Compounds may chelate metal ions that are essential for the function of certain enzymes, leading to apparent inhibition.

  • Redox Activity : Some compounds can undergo redox cycling, which can interfere with assays that measure redox-sensitive endpoints.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a strong "hit" with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. How can I be sure it's real?

A strong signal in a fluorescence-based assay could be due to genuine biological activity or it could be an artifact of the compound's intrinsic fluorescence (autofluorescence).[6] To distinguish between these possibilities, you should run a counter-screen to measure the fluorescence of the compound in the absence of the biological target. See Protocol 1: Measuring Compound Autofluorescence for a detailed procedure.

Q2: I'm seeing inhibition in my enzymatic assay, but the dose-response curve looks unusual. What could be the cause?

Unusual dose-response curves, such as steep or shallow slopes, can be indicative of non-specific inhibition mechanisms like compound aggregation.[10] Aggregate-based inhibitors often display a sharp increase in inhibition above a critical concentration. To investigate this, you can perform the assay in the presence of a non-ionic detergent, which can disrupt aggregates. See Protocol 4: Detergent-Based Counter-Screen for Aggregate-Based Inhibition .

Q3: My colorimetric assay results are inconsistent when I use [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. What should I check?

Inconsistent results in colorimetric assays can be caused by the compound's own absorbance properties.[6] You should measure the absorbance of the compound at the assay's detection wavelength to determine if it's contributing to the signal. See Protocol 2: Assessing Compound Interference with Absorbance Reads .

Q4: How can I confirm that my compound's activity is specific to my target?

The gold standard for confirming a hit is to use an orthogonal assay.[6][11] This is an assay that measures the same biological endpoint but uses a different detection technology. If the compound shows similar activity in the orthogonal assay, it increases confidence that the observed effect is due to specific target engagement. See Protocol 5: Orthogonal Assay Validation .

Troubleshooting Guides

Fluorescence-Based Assays (e.g., FRET, FP, Fluorescence Intensity)
Symptom Possible Cause Troubleshooting Steps
Increased fluorescence signal in the presence of the compound. 1. True biological activity.2. Compound autofluorescence.1. Run a counter-screen with the compound in assay buffer without the biological target (see Protocol 1 ).2. If autofluorescence is confirmed, subtract the background fluorescence from the compound-treated wells.3. Consider using a fluorophore with different excitation/emission wavelengths.
Decreased fluorescence signal in the presence of the compound. 1. True biological activity.2. Fluorescence quenching by the compound.1. Run a counter-screen with the compound and the fluorescent probe in the absence of the biological target.2. If quenching is observed, consider using a different fluorescent probe.
Inconsistent or noisy data. 1. Poor compound solubility.2. Compound precipitation at high concentrations.1. Visually inspect the wells for precipitation.2. Determine the compound's solubility in the assay buffer.3. Consider adding a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the assay.

Troubleshooting Workflow for Fluorescence Assays

start Unexpected Fluorescence Signal check_autofluor Run Autofluorescence Counter-Screen (Protocol 1) start->check_autofluor is_autofluor Is Compound Autofluorescent? check_autofluor->is_autofluor subtract_bg Subtract Background Signal is_autofluor->subtract_bg Yes check_quenching Run Quenching Counter-Screen is_autofluor->check_quenching No orthogonal_assay Validate with Orthogonal Assay (Protocol 5) subtract_bg->orthogonal_assay consider_new_fluor Consider Different Fluorophore artifact Likely Artifact consider_new_fluor->artifact is_quenching Is Compound a Quencher? check_quenching->is_quenching is_quenching->consider_new_fluor Yes is_quenching->orthogonal_assay No valid_hit Likely Valid Hit orthogonal_assay->valid_hit

Caption: Troubleshooting workflow for fluorescence-based assays.

Absorbance-Based Assays (e.g., ELISA, MTS)
Symptom Possible Cause Troubleshooting Steps
Increased absorbance signal in the presence of the compound. 1. True biological activity.2. Compound absorbs at the detection wavelength.1. Measure the absorbance of the compound in the assay buffer at the detection wavelength (see Protocol 2 ).2. If the compound absorbs, subtract the background absorbance.3. Consider using a different detection wavelength if possible.
Decreased absorbance signal in the presence of the compound. 1. True biological activity.2. Compound interferes with the chromogenic substrate or enzyme.1. Run a control with the compound and the detection reagents in the absence of the biological target.2. If interference is confirmed, consider an orthogonal assay with a different readout.
"Edge effects" or inconsistent readings across the plate. 1. Evaporation from wells on the edge of the plate.[12]1. Fill the outer wells of the plate with sterile water or media to create a humidity barrier.[12]2. Ensure proper plate sealing during incubations.

Troubleshooting Workflow for Absorbance Assays

start Unexpected Absorbance Signal check_absorbance Measure Compound Absorbance (Protocol 2) start->check_absorbance does_absorb Does Compound Absorb at λ? check_absorbance->does_absorb subtract_bg Subtract Background Signal does_absorb->subtract_bg Yes check_interference Check for Reagent Interference does_absorb->check_interference No orthogonal_assay Validate with Orthogonal Assay (Protocol 5) subtract_bg->orthogonal_assay interferes Does Compound Interfere with Reagents? check_interference->interferes interferes->orthogonal_assay No artifact Likely Artifact interferes->artifact Yes valid_hit Likely Valid Hit orthogonal_assay->valid_hit start Enzyme Inhibition Observed detergent_screen Run Detergent Counter-Screen (Protocol 4) start->detergent_screen potency_shift Significant Potency Shift with Detergent? detergent_screen->potency_shift dls_check Confirm with DLS (Protocol 3) potency_shift->dls_check Yes orthogonal_assay Validate with Orthogonal Assay (Protocol 5) potency_shift->orthogonal_assay No aggregator Likely an Aggregator dls_check->aggregator valid_hit Likely Valid Hit orthogonal_assay->valid_hit

Caption: Troubleshooting workflow for enzymatic assays.

Experimental Protocols

Protocol 1: Measuring Compound Autofluorescence
  • Prepare a serial dilution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in the assay buffer.

  • Add the compound dilutions to the wells of a microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Compound Interference with Absorbance Reads
  • Prepare a serial dilution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in the assay buffer.

  • Add the compound dilutions to the wells of a clear microplate.

  • Include wells with assay buffer only as a blank.

  • Read the absorbance of the plate at the detection wavelength of your primary assay.

  • A concentration-dependent increase in absorbance indicates that the compound interferes with the readout.

Protocol 3: Dynamic Light Scattering (DLS) to Detect Compound Aggregation
  • Prepare solutions of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in the assay buffer at various concentrations, including those at which inhibition was observed.

  • Analyze the samples using a DLS instrument.

  • The presence of particles with diameters in the range of 50-1000 nm is indicative of compound aggregation. [1]

Protocol 4: Detergent-Based Counter-Screen for Aggregate-Based Inhibition
  • Prepare two sets of assay conditions: one with the standard assay buffer and one with the assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Perform a dose-response experiment for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine under both conditions.

  • A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition is at least partially due to aggregation.

Protocol 5: Orthogonal Assay Validation
  • Identify a suitable orthogonal assay for your target. This assay should have a different detection method than the primary assay (e.g., if the primary assay is fluorescence-based, the orthogonal assay could be based on absorbance or radioactivity).

  • Perform a dose-response experiment for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in the orthogonal assay.

  • A similar potency in both the primary and orthogonal assays provides strong evidence for on-target activity. [11][13]

Data Interpretation and Next Steps

The results from these troubleshooting experiments will help you classify your compound's activity.

Experimental Outcome Interpretation Recommended Next Steps
Compound is autofluorescent or absorbs light at the assay wavelength. The observed signal is likely an artifact of optical interference.Subtract the background signal from your data. If the interference is severe, consider using an orthogonal assay.
Inhibition is significantly reduced in the presence of detergent. The compound is likely an aggregate-based inhibitor.Deprioritize this compound for further development. Consider structural modifications to improve solubility.
Compound shows no activity in an orthogonal assay. The hit from the primary screen was likely a false positive.Deprioritize this compound. Re-evaluate the primary screening data for other potential hits.
Compound shows consistent activity across the primary and orthogonal assays, and does not show signs of non-specific behavior. The compound is a confirmed hit with a high likelihood of on-target activity.Proceed with further characterization of the compound's mechanism of action and structure-activity relationship (SAR) studies.

By systematically evaluating the potential for assay interference, you can have greater confidence in your research findings and make more informed decisions in your drug discovery and development projects.

References

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Available at: [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]

  • ResearchGate. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine? Available at: [Link]

  • Coan, K. E., et al. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of Medicinal Chemistry. Available at: [Link]

  • Auksorius, E., & Bancelin, S. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. APL Photonics. Available at: [Link]

  • Molecular Tones. (n.d.). Assay Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available at: [Link]

  • MDPI. (n.d.). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Available at: [Link]

  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of Cheminformatics. Available at: [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. Available at: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available at: [Link]

  • MDPI. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Available at: [Link]

  • Rodrigues, T., & Schneider, G. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Methenamine Hippurate? Available at: [Link]

  • Bajorath, J. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Tipton, K. F., et al. (1983). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. Biochemical Journal. Available at: [Link]

  • American Chemical Society. (2022). Substituent Control of σ-Interference Effects in the Transmission of Saturated Molecules. ACS Physical Chemistry Au. Available at: [Link]

  • Semantic Scholar. (n.d.). chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU). Available at: [Link]

  • ACS Publications. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Available at: [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • ResearchGate. (2025). A Pitfall of the 3-(4,5-dimethylthiazol-2-yl)-5(3-carboxymethonyphenol)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) Assay due to Evaporation in wells on the Edge of a 96 well Plate. Available at: [Link]

  • PubMed. (n.d.). Identification of promiscuous small molecule activators in high-throughput enzyme activation screens. Available at: [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available at: [Link]

  • ResearchGate. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. Available at: [Link]

  • Wikipedia. (n.d.). Methenamine. Available at: [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme promiscuity. Available at: [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? Available at: [Link]

  • PubMed. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Available at: [Link]

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Technical Support Center: Purification of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this important class of compounds. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

The unique structure of these derivatives, featuring a basic methanamine group and a potentially labile isoxazole ring, presents distinct purification hurdles. This guide will equip you with the knowledge to diagnose problems, optimize protocols, and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine derivatives.

Q1: Why is my compound streaking or tailing badly on a standard silica gel TLC plate or column?

A: This is the most common issue and is due to the basic nature of the primary amine. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in significant peak tailing or streaking. To mitigate this, you must neutralize these acidic sites by adding a basic modifier to your mobile phase.

Q2: I'm observing a new, more polar spot appearing on my TLC plate when my compound is left in certain solvents, especially chlorinated ones. What is happening?

A: This suggests potential degradation. The primary amine can react with trace amounts of acid or other reactive species in solvents like dichloromethane (DCM) or chloroform, which can degrade over time to produce HCl. Additionally, the isoxazole ring itself can be susceptible to cleavage under certain pH conditions, particularly in strongly acidic or basic environments.[1][2] It is recommended to use fresh, high-purity solvents and to handle the purified amine in neutral or slightly basic conditions.

Q3: My purified compound shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?

A: Common impurities often include starting materials or byproducts with similar structures. Given the synthetic routes, potential impurities could be the corresponding aldehyde or oxime precursor, or over-alkylated side products. Broad NMR peaks, particularly for the amine proton, can also indicate the presence of small amounts of acid, leading to partial protonation and exchange. Ensure your product is thoroughly dried and free of residual acid. The presence of N-nitrosamine impurities can also be a concern if nitrite sources are present during synthesis or storage.[3][4]

Q4: I have synthesized a racemic mixture. Can I separate the enantiomers using standard silica gel chromatography?

A: No, standard (achiral) silica gel chromatography cannot separate enantiomers. Enantiomers have identical physical properties (polarity, solubility) in an achiral environment. To separate them, you must use a chiral environment. This is typically achieved through specialized techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase, or by derivatizing the amine with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[5]

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary tool for purification. However, the basicity of the methanamine moiety requires special considerations.

Problem: Severe Peak Tailing on Silica Gel

Causality: The root cause is the strong interaction between the basic amine and acidic silanol groups on the silica surface. This leads to poor resolution, broad peaks, and often, lower recovery of the desired compound.

Solution Workflow:

G start Start: Tailing Observed on TLC/Column check_modifier Is a basic modifier (e.g., TEA, NH4OH) present in the mobile phase? start->check_modifier add_modifier Add Modifier: 1. Add 0.5-2% Triethylamine (TEA) to eluent. 2. OR: Pre-treat silica with TEA solution. 3. OR: Use eluent with 1-2% Ammonium Hydroxide. check_modifier->add_modifier No tailing_persists Does tailing persist? check_modifier->tailing_persists Yes re_evaluate Re-evaluate TLC add_modifier->re_evaluate re_evaluate->tailing_persists change_phase Switch Stationary Phase: - Use neutral or basic alumina. - Consider reverse-phase C18 silica. tailing_persists->change_phase Yes success Success: Symmetrical Peak tailing_persists->success No change_phase->success

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol: Preparing a Tailing-Free System
  • Mobile Phase Modification (Preferred Method):

    • Choose a base solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).

    • To this mixture, add 0.5% to 2% (v/v) of triethylamine (TEA). For more polar systems, a small amount of ammonium hydroxide can be effective.

    • Rationale: The TEA (or ammonia) is a stronger base than the target compound and will preferentially bind to the acidic sites on the silica, allowing your derivative to elute symmetrically.

  • Stationary Phase Deactivation:

    • For particularly challenging separations, consider using neutral or basic alumina instead of silica gel.

    • Alternatively, you can use commercially available deactivated silica or prepare it by slurrying standard silica gel in the mobile phase containing the basic modifier before packing the column.

Table 1: Recommended Mobile Phase Systems for Amine Purification

Polarity of CompoundBase Solvent SystemRecommended ModifierConcentration
Low to MediumEthyl Acetate / HexanesTriethylamine (TEA)1.0 - 2.0%
Medium to HighDichloromethane / MethanolTriethylamine (TEA)0.5 - 1.0%
High (Polar)Dichloromethane / MethanolAmmonium Hydroxide (conc.)0.5 - 2.0%

Section 3: Troubleshooting Guide: Crystallization

Crystallization is an excellent method for obtaining high-purity material, but it requires careful solvent selection.

Problem: Product Oils Out or Fails to Crystallize

Causality: The compound is too soluble in the chosen solvent, or the cooling process is too rapid, leading to supersaturation and precipitation as an amorphous oil rather than an ordered crystal lattice.

Solution Workflow:

  • Systematic Solvent Screening:

    • Place a small amount of the crude material (10-20 mg) into several different test tubes.

    • Add a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid dissolves.

    • If it dissolves readily at room temperature, the solvent is likely too good for crystallization. If it is poorly soluble, heat the mixture gently.

    • A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Employing an Anti-Solvent:

    • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.

    • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid.

    • Gently warm the solution until the turbidity disappears, then allow it to cool slowly.

Table 2: Common Solvent/Anti-Solvent Pairs for Crystallization

"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)
Dichloromethane / Ethyl AcetateHexanes / Heptane
Ethanol / MethanolWater / Diethyl Ether
AcetoneHexanes / Water
Tetrahydrofuran (THF)Hexanes / Heptane

A successful recrystallization was reported for a similar compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, using hot ethanol, indicating that alcohols are a good starting point for solvent screening.[6]

Section 4: Chiral Separation Strategies

If your synthesis is not stereospecific, you will obtain a racemic mixture of the [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine derivative. Isolating the individual enantiomers is critical for pharmacological studies.

Method 1: Preparative Chiral Chromatography (HPLC/SFC)

Causality: Enantiomers can be separated by passing them through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, causing one to be retained longer than the other, thus enabling their separation. Supercritical Fluid Chromatography (SFC) is often preferred as it is faster and uses less solvent.[5]

Experimental Protocol Outline:

  • Screening: Screen various polysaccharide-based chiral columns (e.g., those based on derivatized cellulose or amylose, such as Chiralpak® AD-H) with different mobile phases (typically alcohol/alkane mixtures or CO₂/alcohol for SFC).[5]

  • Optimization: Once a promising separation is found, optimize the mobile phase composition and flow rate to maximize resolution.

  • Scale-Up: Move from an analytical-scale column to a larger preparative-scale column to isolate milligram-to-gram quantities of each enantiomer.[5]

Method 2: Diastereomeric Salt Resolution

Causality: Reacting the racemic amine base with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.

Experimental Protocol Outline:

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol).

  • Add Chiral Acid: Add 0.5 equivalents of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid).

  • Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to lower solubility.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of Free Base: Treat the isolated salt with a base (e.g., NaOH or NaHCO₃ solution) and extract the pure enantiomer of the amine into an organic solvent.

  • Repeat: The other diastereomer, remaining in the mother liquor, can be isolated and treated similarly to obtain the other amine enantiomer.

G racemate Racemic Amine (R-Amine + S-Amine) chiral_acid Add Chiral Acid (e.g., L-Acid) racemate->chiral_acid salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) chiral_acid->salts crystallize Fractional Crystallization (Exploits different solubilities) salts->crystallize salt1 Solid: Salt 1 (e.g., S-Amine:L-Acid) crystallize->salt1 mother_liquor Mother Liquor: Salt 2 (e.g., R-Amine:L-Acid) crystallize->mother_liquor basify1 Basify & Extract salt1->basify1 basify2 Basify & Extract mother_liquor->basify2 enantiomer1 Pure S-Enantiomer basify1->enantiomer1 enantiomer2 Pure R-Enantiomer basify2->enantiomer2

Caption: Workflow for diastereomeric salt resolution.

Section 5: Stability Considerations

The chemical stability of your compound during purification and storage is paramount to ensuring its integrity.

  • pH Sensitivity: The isoxazole ring can be susceptible to cleavage under harsh pH conditions. Studies on related isoxazole structures show that they are generally stable at neutral and acidic pH but can decompose at basic pH (pH 10 and above), especially at elevated temperatures.[1] Therefore, avoid prolonged exposure to strong bases during workup and purification.

  • Storage: The purified free base should be stored as a solid in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent potential oxidation or reaction with atmospheric CO₂. If storage in solution is necessary, use a non-reactive, aprotic solvent.

References

  • Vertex AI Search, Grounding API Redirect. (2008-06-02).
  • MDPI. (n.d.). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Retrieved from [Link]

  • Liu, X., et al. (2017-01-20). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • ACS Publications. (2026-01-25). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US1875775A - Recovery of methyl amine.
  • ResearchGate. (2023-09-11). (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Scribd. (n.d.).
  • Asian Publication Corpor
  • YouTube. (2023-05-15). Making Methylamine to piss off my fbi agent.
  • Nanobioletters. (2024-06-30). Construction of Isoxazole ring: An Overview.
  • RSC Publishing. (1931-01-01). CCII1.-The Reduction) Products of Certain Cyclic Meth yleneamines.
  • PMDA. (n.d.). Nitrosamine Impurities.
  • PubMed. (2007-04-01). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes.
  • CDN. (2023-12-08). Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • Chromatography Forum. (2009-11-16).
  • PubMed. (n.d.).
  • ACS Publications. (n.d.).
  • YouTube. (2025-03-22). Making Methylamine (To Fight Censorship...
  • ResearchGate. (2023-09-14). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • PubMed. (n.d.). A crystal structure study when crystallized only in d(CG)3 + methylamine and a d(CG)3 + metal ion.
  • MDPI. (2021-01-04).
  • YouTube. (2022-01-17).
  • ResearchGate. (2025-08-10). Structure and stability of isoxazoline compounds.
  • PubMed. (2017-07-07).

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Technical Support Center: Managing Off-Target Effects of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for managing the experimental effects of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. As a novel chemical entity, understanding its biological activity requires a systematic approach to differentiate between desired on-target effects and confounding off-target interactions. Unintended biological interactions can significantly impact the safety and efficacy of potential therapeutics, with off-target effects contributing to a high rate of clinical trial failures.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate the complexities of your research.

Section 1: Foundational Understanding

Q1: What is [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and what are its likely biological characteristics?

While specific data for this exact molecule is not widely published, we can infer potential properties from its chemical structure. It contains an isoxazole ring, a five-membered heterocycle that is a common feature in many FDA-approved drugs.[2] Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The presence of a chlorophenyl group suggests that the molecule may have interactions driven by hydrophobic and electronic factors. Given the structural motifs, it is plausible that this compound could interact with a variety of biological targets, making off-target screening a critical step in its characterization.

Q2: What are off-target effects and why are they a critical concern?

Off-target effects occur when a small molecule, such as our compound of interest, interacts with proteins other than its intended biological target.[5] These unintended interactions can lead to a range of consequences, from misleading experimental results to significant safety issues in a therapeutic context.[1] Proactively identifying and managing these effects is essential for validating the compound's mechanism of action and ensuring the reliability of your data.[6] A high-quality chemical probe should be potent and selective, with demonstrated on-target action in cellular contexts.[7]

Section 2: Proactive Screening & Initial Assessment

Before encountering problems, a proactive approach to identify potential off-target liabilities is crucial. This section outlines initial steps to characterize your compound.

Q3: I have just synthesized [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. What is the first step to profile its potential off-targets?

A tiered approach is recommended, starting with broad, cost-effective methods and progressing to more specific, in-depth analyses.

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These methods use ligand- and target-based approaches to compare your molecule against databases of known protein-ligand interactions, providing a rapid, hypothesis-generating first pass.[8] While not a substitute for experimental data, this can help prioritize which protein families to investigate.[9]

  • Broad Panel Screening: The next step is to perform a broad in vitro screening assay. A kinase panel screen is a common starting point, as kinases are a large and structurally diverse family of enzymes frequently implicated in off-target interactions.[10][11] Services are commercially available that can test your compound against hundreds of kinases.[12][13]

Workflow for Initial Off-Target Assessment

G cluster_0 Phase 1: In Silico & Broad Screening cluster_1 Phase 2: Data Analysis & Hypothesis Generation cluster_2 Phase 3: Cellular Validation Compound [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine InSilico Computational Prediction (e.g., Ligand Similarity) Compound->InSilico KinasePanel Broad Kinase Panel Screen (>300 kinases) Compound->KinasePanel Analysis Analyze Data: - Identify potent off-targets - Note any family-wide effects InSilico->Analysis KinasePanel->Analysis Hypothesis Formulate Hypothesis: Are off-targets relevant to observed cell phenotype? Analysis->Hypothesis CETSA Cellular Target Engagement (e.g., CETSA) Hypothesis->CETSA PhenoScreen Phenotypic Screening (e.g., High-Content Imaging) Hypothesis->PhenoScreen

Caption: A tiered workflow for identifying and validating off-target effects.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific experimental issues. The key to troubleshooting is the systematic use of controls to isolate the source of the unexpected result.[14]

Q4: My compound shows potent activity in a cell-based phenotypic assay, but I don't know its direct target. How can I identify it?

This is a common scenario in phenotypic drug discovery. The process of identifying the target is often called "target deconvolution".[15]

  • Causality: An observed phenotype is the result of the compound interacting with one or more cellular proteins. Your goal is to find the specific interaction responsible for the desired effect.

  • Troubleshooting Steps:

    • Affinity Purification/Mass Spectrometry: This is a direct approach where your compound is immobilized on a bead or tagged (e.g., with biotin) and used to "pull down" its binding partners from a cell lysate.[16] The bound proteins are then identified by mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[19][20] By comparing the thermal stability of proteins in the presence and absence of your compound, you can identify its direct targets.

    • Genetic Approaches (CRISPR/RNAi): Systematically knocking out or knocking down genes using CRISPR or RNAi can reveal which protein is essential for your compound's activity.[21][22] If knocking out a specific gene renders the cells insensitive to your compound, that gene's product is likely the target.[23][24] CRISPR-based screens are particularly powerful for this purpose.[25]

Q5: The phenotypic effect of my compound does not match the effect of genetically knocking down my hypothesized on-target. What's happening?

This is a classic sign of a significant off-target effect.

  • Causality: This discrepancy strongly suggests that the observed phenotype is driven by the compound's interaction with a protein other than your intended target. The genetic knockdown provides the "cleanest" validation of the on-target phenotype.[21]

  • Troubleshooting Steps:

    • Validate the Knockdown: First, ensure your genetic knockdown was successful using qPCR or Western blot.

    • Run a Broader Screen: If you haven't already, perform a broad off-target screen (e.g., kinome or proteome-wide profiling) to identify other potential binders.[1]

    • Use a Negative Control Compound: Synthesize or acquire a structurally similar but inactive analog of your compound.[26][27] This "negative control" should ideally differ minimally from your active compound but lack the key interactions needed for on-target activity. If the negative control still produces the phenotype, it's a strong indicator of an off-target effect related to the general chemical scaffold.[28]

On-Target vs. Off-Target Phenotypes

G Compound Compound X Target On-Target Protein A Compound->Target Binds OffTarget Off-Target Protein B Compound->OffTarget Binds PhenotypeA Expected Phenotype (e.g., Apoptosis) Target->PhenotypeA Leads to PhenotypeB Unexpected Phenotype (e.g., Cell Cycle Arrest) OffTarget->PhenotypeB Leads to

Caption: A diagram illustrating how a single compound can elicit multiple phenotypes through on- and off-target interactions.

Q6: I've identified several off-targets. How do I determine which one is responsible for the toxicity I'm observing?
  • Causality: Cellular toxicity is often the result of modulating a critical signaling pathway or protein function. You need to link a specific off-target interaction to the toxic phenotype.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Compare the concentration at which your compound engages the off-target (e.g., from CETSA) with the concentration at which it causes toxicity. A close correlation suggests a causal link.

    • Target-Specific Genetic Validation: Use CRISPR to knock out the suspected off-target gene. If the knockout cells become resistant to the compound's toxicity, you have validated that the off-target is responsible.[21]

    • Phenotypic Profiling: Compare the cellular phenotype induced by your compound to the known effects of inhibiting the identified off-target.[29] For example, if your compound binds to a known cell cycle kinase and you observe cell cycle arrest, the link is strengthened.

Section 4: Advanced Mitigation & Validation Protocols

Q7: How can I redesign my compound to reduce a known off-target effect while maintaining on-target activity?

This is a central challenge in medicinal chemistry, known as Structure-Activity Relationship (SAR) optimization.

  • Strategy: The goal is to introduce chemical modifications that disrupt binding to the off-target protein without affecting binding to the on-target protein.

  • Approach:

    • Structural Biology: If crystal structures of your compound bound to both the on- and off-target proteins are available, you can identify specific amino acid differences in the binding pockets. Design modifications that exploit these differences.

    • Systematic Modification: If structures are not available, systematically modify different parts of the [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine scaffold. For example, alter the substitution on the phenyl ring or modify the methanamine group.

    • Iterative Screening: Synthesize a small library of analogs and screen them against both the on-target and the off-target. Look for compounds with an improved selectivity ratio (Off-target IC50 / On-target IC50).

Table 1: Comparison of Key Off-Target Identification Platforms
Technique Principle Pros Cons
Kinome Profiling Measures compound activity against a panel of purified kinases.[10]Broad coverage of an important target class; quantitative.Limited to kinases; in vitro results may not translate to cells.
Affinity-MS Uses a tagged compound to pull down binding partners from cell lysate for MS identification.[16]Unbiased; identifies direct binders.Requires chemical modification of the compound; can miss weak interactions.
CETSA Measures ligand-induced thermal stabilization of proteins in intact cells or lysates.[19][20]Confirms target engagement in a physiological context; label-free.[15]Can be lower throughput; requires a specific antibody for each target.
CRISPR Screening Identifies genes that, when knocked out, cause resistance or sensitivity to the compound.[22]Unbiased functional readout in live cells; powerful for target deconvolution.[25]Identifies functionally important pathways, not necessarily direct binders; complex data analysis.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for using CETSA to validate if [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine engages a specific target protein in a cellular environment.

  • Objective: To determine if the compound stabilizes its target protein against thermal denaturation.

  • Principle: Ligand binding increases the thermal stability of a protein.[20] When heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.

Materials:

  • Cells expressing the target protein.

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and DMSO (vehicle control).

  • PBS and protease inhibitors.

  • PCR thermal cycler.

  • Instrumentation for cell lysis (e.g., sonicator).

  • Centrifuge, equipment for Western blotting.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[17]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments), followed by cooling to room temperature.[17] One aliquot should be kept at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[19]

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant by Western blot.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[20]

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?
  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Lee, H., & Kim, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • MBinfo. (n.d.). Assay Troubleshooting.
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes.
  • Biocompare. (2022, October 28).
  • Huang, Y. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal.
  • MacDonald, M. L., Lamerdin, J., de Serres, M., & Zisling, J. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Tsiounis, D., & Trikalinos, T. A. (2016). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American Journal of Epidemiology.
  • Oncolines B.V. (2024). Kinome Profiling.
  • Chen, Y., et al. (2023).
  • Rockland Immunochemicals. (2021, December 14).
  • Drug Hunter. (2023, May 1).
  • Gilbert, L. A., & Weissman, J. S. (2018).
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling.
  • Deshmukh, S. V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Naito, Y., Hino, K., Bono, H., & Ui-Tei, K. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology.
  • Bunnage, M. E., & Gilbert, A. M. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology.
  • Oreate AI. (2026, January 15). Understanding Negative and Positive Controls in Scientific Experiments.
  • Asati, V., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Biomolecular Structure and Dynamics.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Pamgene. (n.d.). Kinase Activity Profiling Services.
  • Al-Heeti, M., & Al-Sammarraie, N. (2022). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Current Issues in Molecular Biology.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Zipfel, C. M., & Jones, H. E. (2016). Negative Control Outcomes: A Tool to Detect Bias in Randomized Trials. Epidemiology.
  • Frye, S. V. (2010). The promise and peril of chemical probes.
  • Journal of Biomedicine and Biochemistry. (2024).
  • ACS Central Science. (2022, October 27).
  • Asad, S. Z., & Khan, S. (2025). Pitfalls in PCR troubleshooting: Expect the unexpected?. Journal of Medical Microbiology.
  • CD ComputaBio. (n.d.). Kinase Screening & Profiling Service.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • The Chemical Probes Portal. (n.d.).
  • Study.com. (n.d.). Negative Control Group | Definition & Examples.
  • Singh, P., & Kaur, M. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Synthesis.
  • Lin, M., & Ke, A. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning.
  • Walczak, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • CD Biosynsis. (n.d.).
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
  • Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.

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Improving the reaction conditions for synthesizing [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Introduction

Welcome to the technical support guide for the synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This molecule is a key structural motif in medicinal chemistry, and its efficient synthesis is critical for drug discovery and development programs. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights into optimizing reaction conditions. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols based on established chemical principles. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing the [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine core?

A1: The synthesis generally follows a convergent strategy where the isoxazole ring is constructed first, followed by the introduction or modification of the C5-methanamine side chain. The two most prevalent and reliable routes for forming the 3,5-disubstituted isoxazole ring are:

  • [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne: This is a highly efficient and modular method. A nitrile oxide, typically generated in situ from a hydroximoyl chloride (which comes from an aldoxime), reacts with a suitably functionalized alkyne. To obtain the C5-methanamine, one would typically use an alkyne precursor like propargyl alcohol (leading to a hydroxymethyl group) or propargyl bromide, which is then converted to the amine in subsequent steps.[1]

  • Cyclization of a Chalcone Intermediate: This classic method involves the condensation of an α,β-unsaturated ketone (a chalcone) with hydroxylamine or its salts.[2][3] The chalcone is first prepared via a Claisen-Schmidt condensation between 4-chloroacetophenone and a suitable aldehyde derivative that can be converted to the aminomethyl group.[4][5]

Q2: Which synthetic route offers better control and higher yields for this specific target molecule?

A2: The [3+2] cycloaddition route is often preferred for its superior regiochemical control. The reaction between a nitrile oxide and a terminal alkyne unequivocally determines the position of the substituents at the 3- and 5-positions of the isoxazole ring. The chalcone route, while effective, can sometimes lead to regioisomeric mixtures if the starting materials are not chosen carefully, though this is less of a concern for this specific target. For achieving high yields, the cycloaddition performed under mild, catalyzed conditions often proves more efficient and cleaner.[1]

Q3: What are the critical safety precautions for this synthesis?

A3: Several reagents used in isoxazole synthesis require careful handling:

  • Hydroxylamine and its salts: These are toxic and can be corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Nitrile Oxides: These are highly reactive and potentially unstable intermediates. It is standard and much safer practice to generate them in situ for immediate reaction rather than attempting to isolate them.[4]

  • Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful, water-reactive, and flammable. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for every chemical, such as pyridine (toxic, flammable) and strong acids/bases, before use.

Q4: Can microwave irradiation be used to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis is a highly effective technique for preparing isoxazole derivatives, particularly for the cycloaddition and cyclization steps.[4] It often leads to dramatic reductions in reaction time (from hours to minutes), improved yields, and cleaner reaction profiles by minimizing byproduct formation.[4]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield During Isoxazole Ring Formation via [3+2] Cycloaddition

Question: I am attempting the [3+2] cycloaddition between the nitrile oxide of 4-chlorobenzaldehyde and propargyl alcohol, but I am getting a very low yield of the desired (3-(4-Chlorophenyl)-5-isoxazolyl)methanol intermediate. What is going wrong?

Answer: Low yield in this step typically points to issues with the generation or stability of the nitrile oxide intermediate.

dot

G start Low Yield in [3+2] Cycloaddition check_reagents Are starting materials (aldoxime, oxidant) pure? start->check_reagents check_conditions Are reaction conditions optimal for nitrile oxide generation? check_reagents->check_conditions Yes purify Solution: Purify aldoxime (recrystallization) and verify oxidant (e.g., NCS, NaOCl) activity. check_reagents->purify No dimerization High concentration of nitrile oxide? check_conditions->dimerization Yes adjust_temp Solution: Generate nitrile oxide at low temperature (e.g., 0°C) to prevent degradation. check_conditions->adjust_temp No furoxan Probable Cause: Nitrile oxide is dimerizing to form furoxan. dimerization->furoxan Yes slow_addition Solution: Add oxidant/base slowly to the mixture of aldoxime and alkyne to keep nitrile oxide concentration low. furoxan->slow_addition

Caption: Troubleshooting flowchart for low cycloaddition yield.

Causality & Solutions:

  • Purity of Starting Materials: Ensure the 4-chlorobenzaldoxime is pure. Impurities can interfere with the generation of the nitrile oxide. Recrystallize if necessary.

  • Nitrile Oxide Dimerization: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan, especially at high concentrations.[4] The key is to generate the nitrile oxide in situ at a rate that allows it to be trapped by the alkyne before it can dimerize.

    • Expert Tip: Instead of adding the alkyne to a pre-formed solution of the nitrile oxide, a better approach is to have the aldoxime and the alkyne together in the reaction flask. Then, add the base (e.g., triethylamine) or oxidant (e.g., sodium hypochlorite) dropwise over a prolonged period. This keeps the instantaneous concentration of the reactive nitrile oxide low, favoring the desired cycloaddition.[4]

  • Reaction Temperature: Nitrile oxide generation can be exothermic. Running the reaction at a controlled, often low, temperature (e.g., 0 °C to room temperature) can prevent decomposition and dimerization.

Problem 2: Inefficient Conversion of the C5-Hydroxymethyl Group to the C5-Methanamine

Question: I have successfully synthesized (3-(4-Chlorophenyl)-5-isoxazolyl)methanol, but I am struggling to convert the alcohol to the target amine. Standard methods are giving me complex mixtures. What is the most reliable pathway?

Answer: A direct one-step conversion is difficult. A robust, multi-step sequence is the most reliable approach. The key is to first convert the hydroxyl group into a better leaving group.

G

Sources

Degradation profile of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation profile of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your studies.

Introduction: Understanding the Stability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is a molecule of interest in pharmaceutical development due to the prevalence of the isoxazole scaffold in bioactive compounds.[1][2][3][4] A thorough understanding of its degradation profile is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of potential drug products.[5][6][7] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and identifying potential degradation products.[5][7][8][9] This guide will walk you through the key aspects of designing and troubleshooting these crucial experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine?

A1: Based on the isoxazole core and the methanamine substituent, the primary factors that can induce degradation are pH (hydrolysis), exposure to light (photodegradation), high temperatures (thermal degradation), and oxidizing agents (oxidative degradation).[5][8] The isoxazole ring, in particular, can be susceptible to ring-opening under certain hydrolytic conditions.[10][11]

Q2: What are the expected degradation pathways for this molecule?

A2: While specific studies on this exact molecule are not publicly available, we can predict potential degradation pathways based on the chemistry of the isoxazole ring and its substituents. The most probable degradation pathway involves the hydrolysis of the isoxazole ring, particularly under acidic or basic conditions, which can lead to the formation of a β-keto nitrile or other ring-opened products.[11][12] The methanamine group may also be susceptible to oxidation.

Q3: How should I store [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light, and at controlled room temperature or refrigerated, depending on preliminary stability data. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidative degradation.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[13] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable after appropriate derivatization.[13][14] These methods allow for the quantification of the parent drug and the identification of any new peaks corresponding to degradants.[13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid degradation observed under all stress conditions. The molecule may be inherently unstable.- Re-evaluate the stress conditions; start with milder conditions (e.g., lower acid/base concentration, lower temperature).- Ensure the purity of the starting material. Impurities can sometimes catalyze degradation.
No degradation is observed even under harsh stress conditions. The molecule is highly stable, or the analytical method is not stability-indicating.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time).- Re-validate the analytical method. Ensure that the method can separate potential degradants from the parent peak. This can be done by spiking the sample with known related compounds if available.
Inconsistent or irreproducible degradation results. - Inconsistent experimental setup.- Contamination of reagents or glassware.- Fluctuation in environmental conditions (e.g., temperature, light).- Standardize all experimental parameters, including reagent preparation, sample handling, and instrument settings.- Use high-purity solvents and reagents.- Ensure that the experimental environment is well-controlled.
Appearance of unexpected peaks in the chromatogram. - Formation of novel degradation products.- Interaction with excipients (if in a formulation).- Contamination.- Isolate and characterize the unknown peaks using techniques like LC-MS/MS or NMR.[15]- Conduct forced degradation studies on the placebo to rule out excipient-related degradation.- Run a blank to check for contamination from solvents or the system.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[5][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.[6]

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-Vis lamp) according to ICH Q1B guidelines.[5] A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂) Stock->Oxidation Expose to Thermal Thermal Degradation (Solid, 70°C) Stock->Thermal Expose to Photo Photodegradation (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathway: Hydrolysis of the Isoxazole Ring

One of the most anticipated degradation pathways for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is the hydrolytic cleavage of the isoxazole ring. This can occur under both acidic and basic conditions and typically involves the opening of the N-O bond.

Hydrolysis_Pathway Parent [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Structure: C₁₀H₁₀ClN₂O Intermediate β-Aminoketone Intermediate Ring-opened intermediate Parent->Intermediate Hydrolysis (Acid or Base) Product1 4-(4-Chlorophenyl)-4-oxobut-2-enenitrile Potential Product Intermediate->Product1 Rearrangement Product2 Other Degradants Intermediate->Product2 Further Degradation

Caption: A potential hydrolytic degradation pathway.

Data Summary Table

Stress Condition Reagents/Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C10-20%Isoxazole ring-opened products (e.g., β-keto nitrile derivatives)
Base Hydrolysis 0.1 M NaOH, 60°C15-25%Isoxazole ring-opened products
Oxidative Degradation 3% H₂O₂5-15%N-oxide derivatives, products of aromatic hydroxylation
Thermal Degradation 70°C (solid state)< 5%Minor decomposition products
Photodegradation ICH Q1B exposure5-10%Photoisomers, ring-rearranged products (e.g., oxazoles)[16]

Conclusion

This technical support guide provides a comprehensive framework for investigating the degradation profile of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. By following the outlined protocols and considering the potential degradation pathways, researchers can effectively design and execute robust stability studies. A thorough understanding of a compound's stability is paramount in the drug development process, ensuring the quality, safety, and efficacy of the final product.

References

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. MDPI. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Sci-Hub. Available from: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. Available from: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available from: [Link]

  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. PubMed. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Organic Chemistry Portal. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed. Available from: [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. Available from: [Link]

  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI. Available from: [Link]

  • Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Sy. ACS Publications. Available from: [Link]

  • Degradation of Dacarbazine in Aqueous Solution. PubMed - NIH. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available from: [Link]

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  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]

  • Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. PubMed. Available from: [Link]

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Technical Support Center: Enhancing Cell Permeability of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine. This guide is designed to provide in-depth, practical solutions and theoretical grounding for overcoming one of the most common hurdles in drug development: poor cell permeability. Here, we address common questions and troubleshooting scenarios encountered during the chemical modification of this promising scaffold.

Frequently Asked Questions (FAQs)

Q1: My stock of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine shows poor activity in my cell-based assay, but is potent in a cell-free (enzyme) assay. Could this be a permeability issue?

A1: Yes, a significant drop in potency between a cell-free and a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Small, relatively hydrophobic molecules are better able to diffuse across the phospholipid bilayer of the cell membrane[1]. Your compound, with its polar primary amine group and potential for hydrogen bonding, may be too hydrophilic to passively diffuse into the cell at a sufficient rate.

The core structure of your molecule is [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, with the following chemical properties:

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂O[2]
Molecular Weight208.64 g/mol [2]

While the molecular weight is well within the ranges typically associated with good permeability, the primary amine is a key feature to consider for modification.

Q2: What are the primary physicochemical properties of my compound that I should focus on modifying to improve its cell permeability?

A2: To enhance passive diffusion across the cell membrane, you should focus on three key physicochemical properties:

  • Lipophilicity: This is a measure of how well a compound dissolves in fats, oils, and other non-polar solvents. Increasing lipophilicity can improve membrane permeability, but an excess can lead to poor aqueous solubility and increased toxicity[3][4].

  • Hydrogen Bonding Capacity: The energy required to break hydrogen bonds with water is a major barrier to a molecule entering the hydrophobic interior of the lipid bilayer. Reducing the number of hydrogen bond donors is a highly effective strategy[5].

  • Molecular Size and Shape: Smaller molecules generally exhibit higher passive diffusion rates[6][7]. While your core scaffold is of a reasonable size, significant additions will increase the molecular weight and may negatively impact permeability.

Q3: What are the most common chemical modification strategies to enhance the cell permeability of a primary amine-containing compound like mine?

A3: The primary amine on your compound is an excellent handle for chemical modification. Here are three widely-used strategies, ranging from simple to more complex:

  • N-Alkylation or N-Acylation: This involves adding an alkyl or acyl group to the nitrogen of the amine. This can increase lipophilicity and mask one of the hydrogen bond donors on the primary amine.

  • Prodrug Approach: This is a highly effective method where you temporarily mask the polar amine with a group that is later cleaved off inside the cell to release the active parent drug.[8][9][10][11] This allows for a more dramatic, yet reversible, change in the molecule's properties.

  • Intramolecular Hydrogen Bonding: This involves designing modifications that allow the polar amine to form a hydrogen bond with another part of the same molecule. This "internal shielding" can significantly improve permeability by reducing the molecule's interaction with water[12][13][14].

Below is a diagram illustrating these strategic approaches:

G cluster_0 Core Compound: [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine cluster_1 Modification Strategies cluster_2 Desired Outcome Core Poor Permeability (Primary Amine) Alkylation N-Alkylation/Acylation Core->Alkylation Modify Prodrug Prodrug Approach Core->Prodrug Modify IntraHBond Intramolecular H-Bond Core->IntraHBond Modify Outcome Enhanced Cell Permeability Alkylation->Outcome Leads to Prodrug->Outcome Leads to IntraHBond->Outcome Leads to

Caption: Strategies for modifying the primary amine to improve cell permeability.

Troubleshooting Guides

Scenario 1: I've synthesized several N-alkylated derivatives, but the permeability hasn't improved, or has even decreased.

Possible Cause & Solution:

  • Over-correction of Lipophilicity: You may have added alkyl chains that are too long or bulky, significantly increasing the compound's lipophilicity. This can lead to decreased aqueous solubility, causing the compound to precipitate out of your assay media or aggregate at the cell surface.

    • Troubleshooting Step: Systematically synthesize derivatives with varying alkyl chain lengths (e.g., methyl, ethyl, propyl). Measure the octanol-water partition coefficient (LogP) for each derivative to quantify the change in lipophilicity. Aim for a balanced increase.

  • Introduction of Efflux Pump Liability: The modifications might have inadvertently turned your compound into a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport compounds out of the cell, negating any gains from increased passive diffusion.

    • Troubleshooting Step: Perform a bi-directional Caco-2 permeability assay.[15] This assay measures transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that your compound is being actively pumped out of the cells[15].

Scenario 2: My prodrug modification is stable in buffer, but I'm not seeing any intracellular activity of the parent compound.

Possible Cause & Solution:

  • Insufficient Intracellular Cleavage: The linker you've used for your prodrug may not be efficiently cleaved by intracellular enzymes (e.g., esterases, phosphatases).

    • Troubleshooting Step: Incubate your prodrug with cell lysates or purified enzymes known to be present in the cytoplasm of your target cells. Use LC-MS to monitor the conversion of the prodrug to the active parent compound over time. If cleavage is slow, you will need to redesign the linker to be more labile to intracellular enzymes.

  • Prodrug Itself is an Efflux Substrate: Similar to the N-alkylation scenario, the prodrug moiety itself could be recognized by efflux pumps.

    • Troubleshooting Step: Run a bi-directional Caco-2 assay on the prodrug. If efflux is observed, consider modifying the prodrug moiety to reduce its affinity for efflux transporters.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid and high-throughput method to assess the passive diffusion of your compounds.[16] It is an excellent first-pass screen before moving to more complex cell-based assays.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[17]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your test compounds and controls (e.g., a known high-permeability compound like propranolol and a low-permeability compound like atenolol)

Step-by-Step Methodology:

  • Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 200 µL of PBS.

  • Coat the Donor Plate Membrane: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Dosing Solutions: Dissolve your test compounds and controls in PBS to a final concentration of 100 µM.

  • Load the Donor Plate: Add 200 µL of your dosing solutions to the wells of the coated donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

Where:

  • Vd = volume of the donor well

  • Va = volume of the acceptor well

  • A = area of the membrane

  • t = incubation time

  • [C]a = concentration in the acceptor well

  • [C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

Permeability ClassPapp (x 10⁻⁶ cm/s)
Low< 1.5
High> 1.5

This classification is a general guideline and may vary slightly between labs.[16]

G cluster_0 PAMPA Workflow start Start prep_acceptor Prepare Acceptor Plate (PBS) start->prep_acceptor coat_donor Coat Donor Plate (Artificial Membrane) prep_acceptor->coat_donor prep_dosing Prepare Dosing Solutions (Compound in PBS) coat_donor->prep_dosing load_donor Load Donor Plate prep_dosing->load_donor assemble Assemble Sandwich load_donor->assemble incubate Incubate (4-16h, RT) assemble->incubate quantify Quantify Concentrations (LC-MS) incubate->quantify calculate Calculate Papp quantify->calculate end End calculate->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, confirming that a molecule physically interacts with its intended protein target within a complex biological system is a critical milestone. This process, known as target engagement, provides essential evidence that a compound's mechanism of action is "on-target," thereby justifying further development. Without robust target engagement data, researchers risk advancing compounds that produce desired effects through unintended, off-target interactions, which can lead to failed clinical trials. The use of multiple, independent techniques—an orthogonal approach—is paramount for building a confident case for a drug candidate's mechanism.[1][2]

This guide provides a comparative overview of four leading methodologies for validating the engagement of a small molecule, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine , with its putative target. While the biological activity of this specific molecule is not extensively documented, its isoxazole core is a common scaffold in kinase inhibitors.[3] Therefore, for the purposes of this technical guide, we will hypothesize that the target protein is p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a well-validated therapeutic target involved in inflammatory responses.[4][5]

We will explore a suite of techniques that provide complementary data, moving from the cellular environment to direct biophysical measurements and functional outcomes:

  • Cellular Thermal Shift Assay (CETSA®): Confirms target binding in intact cells.

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of the binding event.

  • In Vitro Kinase Assay: Assesses the functional consequence of binding—enzyme inhibition.

Through detailed protocols and comparative analysis, this guide will equip researchers with the knowledge to select and execute the most appropriate assays to build a compelling target validation package.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Principle of the Method

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context—within intact cells or even tissues.[6] The principle is based on ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement event is observed as a rightward shift in the melting curve (Tagg) of the protein in the presence of the compound compared to a vehicle control.[6][8]

Experimental Protocol: CETSA for p38 MAPK

  • Cell Culture & Treatment:

    • Plate a human cell line known to express p38 MAPK (e.g., HeLa or THP-1 cells) and grow to ~80% confluency.

    • Causality: Using a relevant cell line ensures endogenous expression levels and post-translational modifications of the target protein.

    • Treat cells with varying concentrations of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control for 1-2 hours in serum-free media. A known p38 inhibitor like SB203580 should be used as a positive control.[8][9]

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3-8 minutes using a thermal cycler, followed by a 3-minute cool-down at room temperature.[6][8]

    • Causality: The temperature gradient is critical to define the full melting curve of the protein and accurately determine the shift.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Causality: This separation is the core of the assay; only the protein that remains soluble after heating is detected, directly reflecting its thermal stability.

  • Detection and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody for p38 MAPK.

    • Quantify band intensities and plot the percentage of soluble p38 MAPK against temperature for both compound-treated and vehicle-treated samples.

    • The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A significant increase in Tagg for the compound-treated sample indicates target engagement.[8]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cells Intact Cells treat Treat with Compound or DMSO (Vehicle) cells->treat heat Heat across a Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Ultracentrifugation lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb Western Blot for p38 MAPK supernatant->wb plot Plot Soluble Protein vs. Temperature wb->plot

Caption: CETSA workflow to detect compound-induced protein stabilization in cells.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Principle of the Method

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides high-quality kinetic data on molecular interactions in real-time.[10] The method involves immobilizing one binding partner (the "ligand," typically the protein) onto a sensor chip surface. The other binding partner (the "analyte," the small molecule) is flowed across the surface in a solution. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This signal is recorded in a sensorgram, a plot of response units (RU) versus time. From the association (analyte binding) and dissociation (analyte washing off) phases of the sensorgram, the kinetic rate constants—the association rate (ka) and the dissociation rate (kd)—can be determined. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as kd/ka.[11]

Experimental Protocol: SPR for p38 MAPK Interaction

  • Protein Immobilization:

    • Activate a CM5 sensor chip (a carboxymethylated dextran surface) using a standard amine coupling kit (EDC/NHS).

    • Immobilize recombinant human p38 MAPK onto the chip surface to a target density of ~10,000 RU in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding.

    • Causality: Amine coupling is a robust and common method for creating a stable surface of the target protein. The reference channel is crucial for correcting bulk refractive index changes and non-specific interactions.

  • Analyte Preparation & Binding Assay:

    • Prepare a dilution series of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to ensure solubility). Concentrations should typically span from 0.1x to 10x the expected KD.

    • Inject the analyte solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor association.

    • Follow this with an injection of running buffer alone for an extended period (e.g., 300 seconds) to monitor dissociation.[12]

    • Causality: A concentration series is essential for accurately determining the kinetic parameters. The dissociation phase is particularly important for defining the stability of the complex.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain corrected sensorgrams.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the values for ka, kd, and the overall KD. A low KD value (e.g., in the nanomolar range) indicates a high binding affinity.[4][12]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis chip Sensor Chip protein Immobilize p38 MAPK (Ligand) chip->protein analyte Inject Compound (Analyte) protein->analyte wash Inject Buffer (Dissociation) analyte->wash sensorgram Generate Sensorgram (Response vs. Time) wash->sensorgram kinetics Calculate ka, kd, KD sensorgram->kinetics

Caption: SPR experimental cycle for measuring protein-ligand binding kinetics.

Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

Principle of the Method

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[13][14] It is the only method that can determine all binding parameters—affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment.[15] In an ITC experiment, a solution of the ligand (the small molecule) is titrated in small aliquots into a sample cell containing the macromolecule (the protein). The instrument's sensitive calorimeter measures the minute temperature changes that occur upon binding. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein, which can be fitted to a binding model to extract the thermodynamic parameters.[16]

Experimental Protocol: ITC for p38 MAPK Interaction

  • Sample Preparation:

    • Dialyze purified p38 MAPK extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine in the exact same buffer from the final dialysis step. A small amount of DMSO may be required, but it must be matched precisely in both protein and compound solutions.

    • Causality: Precise buffer matching is the most critical step in ITC. Any mismatch in buffer components (including pH and DMSO concentration) will generate large heats of dilution that can obscure the true binding signal.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the cells.

  • ITC Experiment Setup:

    • Load the p38 MAPK solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (typically 10-15 times the protein concentration, e.g., 150-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration and Data Analysis:

    • Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the compound into the protein solution.

    • The raw data appears as a series of heat-release or heat-absorption peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot these integrated heat values against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[17]

ITC_Principle cluster_setup Experimental Setup cluster_titration Titration cluster_output Data Output syringe Syringe: Compound Solution inject Inject Compound into Protein syringe->inject cell Sample Cell: p38 MAPK Solution inject->cell measure Measure Heat Change (ΔH) inject->measure isotherm Generate Binding Isotherm measure->isotherm thermo Calculate KD, n, ΔH, ΔS isotherm->thermo

Caption: Principle of Isothermal Titration Calorimetry (ITC) for binding analysis.

Functional Validation: In Vitro Kinase Assay

Principle of the Method

While biophysical methods confirm direct binding, a functional assay is required to demonstrate that this binding event leads to a biological consequence—in this case, inhibition of p38 MAPK's enzymatic activity. Kinase assays measure the transfer of a phosphate group from ATP to a specific substrate peptide or protein.[18] The assay can be formatted in numerous ways, but a common method involves using a recombinant p38 MAPK enzyme, a specific substrate (like ATF2), and ATP.[19] The activity is measured by quantifying either the amount of phosphorylated substrate produced or the amount of ADP generated (as ATP is consumed). By running the assay with a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: ADP-Glo™ Kinase Assay for p38 MAPK

This protocol is based on a commercially available luminescent assay format, such as the ADP-Glo™ Kinase Assay (Promega).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the reaction components in buffer:

      • A serial dilution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (or DMSO for 0% inhibition control, and a known potent inhibitor for 100% inhibition control).

      • Recombinant p38 MAPK enzyme.

      • A suitable substrate for p38 MAPK (e.g., ATF2 peptide).

    • Causality: A serial dilution is essential for generating a dose-response curve and accurately calculating the IC50.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for the enzyme).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This step is crucial because the luminescence signal in the final step is generated from ADP. Removing the much more abundant ATP prevents high background signal.

  • Signal Generation and Measurement:

    • Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[19]

  • Data Analysis:

    • Plot the luminescence signal (representing % activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value. A potent compound will have a low IC50 value.

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_products Products p38 p38 MAPK adp ADP p38->adp + atp ATP atp->p38 substrate Substrate substrate->p38 inhibitor Compound inhibitor->p38 measure Quantify ADP (Luminescence) adp->measure p_substrate Phospho-Substrate caption Inhibition reduces ADP production.

Caption: Principle of an in vitro kinase assay to measure functional inhibition.

Comparative Guide to Target Engagement Methods

Choosing the right method, or combination of methods, depends on the specific question being asked at a particular stage of drug discovery. The following table provides a direct comparison of the techniques discussed.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)In Vitro Kinase Assay
Environment Intact Cells (Physiological)In Vitro (Purified Protein)In Vitro (Purified Protein in Solution)In Vitro (Enzyme System)
Primary Question Does it bind in a cell?What are the binding kinetics (on/off rates)?What are the binding thermodynamics?Does binding inhibit function?
Key Output Thermal Shift (ΔTagg)KD , ka, kdKD , n, ΔH, ΔSIC50
Label-Free? Yes (for protein)YesYesNo (requires detection system)
Throughput Low to MediumMedium to HighLowHigh
Protein Req. Low (endogenous levels)Moderate (µg)High (mg)Low (ng to µg)
Key Strength Confirms engagement in a native, complex cellular environment.[20]Provides detailed kinetic information (residence time).[12]Gold standard for thermodynamic characterization; direct measurement.[13]Directly links binding to a functional, biological consequence.
Key Limitation Indirect measure of binding; lower throughput.Requires protein immobilization which may affect activity.Low throughput; requires large amounts of pure protein.In vitro results may not fully translate to cellular potency.

Conclusion: An Orthogonal and Integrated Approach

Validating the engagement of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine with its target, p38 MAPK, requires more than a single experiment. A robust validation strategy leverages the unique strengths of multiple, orthogonal techniques to build a cohesive and convincing body of evidence.[21][22]

A recommended workflow would be:

  • Start with Function: Use a high-throughput in vitro kinase assay to establish the compound's inhibitory potency (IC50).

  • Confirm Direct Binding: Employ SPR or ITC to confirm that the observed inhibition is due to direct binding and to quantify the affinity (KD). SPR is often preferred for its higher throughput and ability to provide kinetic data, which can be crucial for lead optimization.[4][12]

  • Validate in the Cell: Finally, use CETSA to demonstrate that the compound reaches and binds to p38 MAPK in the complex environment of an intact cell, bridging the gap between in vitro biophysics and cellular biology.[6]

By integrating data from cellular, biophysical, and functional assays, researchers can confidently establish target engagement, elucidate the compound's mechanism of action, and make informed decisions to advance the most promising candidates in the drug discovery pipeline.

References

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  • Drug discovery through biophysical techniques: Methods and applications. (2025). PubMed. Available at: [Link]

  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (n.d.). MDPI. Available at: [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023). PMC. Available at: [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. (2004). PubMed. Available at: [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... (n.d.). ResearchGate. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. (2019). PubMed. Available at: [Link]

  • Kinetics of Small Molecule Inhibitor Binding to P38 Kinase. (2001). Montclair State University Digital Commons. Available at: [Link]

  • p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. (n.d.). MDPI. Available at: [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. Available at: [Link]

  • Thermodynamic analysis of the binding of p38 MAPK to substrate proteins. (n.d.). PMC. Available at: [Link]

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (n.d.). PubMed Central. Available at: [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. (2025). Taylor & Francis Online. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Available at: [Link]

  • Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition!. (2018). PMC. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Available at: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Available at: [Link]

  • p38 MAPK Signaling Review. (n.d.). Assay Genie. Available at: [Link]

  • Biophysics in drug discovery:impact, challenges and opportunities. (2016). White Rose Research Online. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. Available at: [Link]

  • Applications of biophysical techniques in drug discovery and development. (2019). ResearchGate. Available at: [Link]

  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Nature. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Available at: [Link]

  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (n.d.). PubMed. Available at: [Link]

  • Tools shaping drug discovery and development. (2022). AIP Publishing. Available at: [Link]

  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. (2019). PubMed. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). ResearchGate. Available at: [Link]

  • p38 MAPK Signaling Pathway. (n.d.). Sino Biological. Available at: [Link]

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A Comparative Analysis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides a comparative analysis of the racemic mixture of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and its constituent (R) and (S) enantiomers. While direct experimental data for this specific molecule is nascent, this document synthesizes findings from structurally analogous isoxazole derivatives to provide a predictive framework for its stereoselective properties and outlines robust methodologies for its chiral resolution and analysis.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a stereocenter, as in the case of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, necessitates a thorough investigation of the individual enantiomers, as the desired therapeutic activity may be predominantly associated with one, while the other may be inactive or contribute to off-target effects.

The Principle of Stereoselectivity in Drug Action

The differential biological activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets such as receptors and enzymes. For isoxazole-containing compounds, stereochemistry has been shown to be a critical factor in determining receptor binding affinity and functional activity.

A pertinent example is seen in a series of chiral 3-bromo-isoxazolyl amino alcohols, which were evaluated for their activity at human beta-adrenergic receptor (β-AR) subtypes.[3] In this study, the (S,R)-stereoisomers displayed significantly higher binding affinity at β1- and β2-ARs compared to their (R,R)-counterparts, with affinity differences of up to 100-fold.[3] This pronounced stereoselectivity underscores the importance of evaluating the individual enantiomers of novel chiral isoxazoles like [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

Postulated Biological Activity and Enantiomeric Differentiation

Based on the broader class of 3-aryl-isoxazole derivatives, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and its enantiomers are postulated to interact with key neurological targets. Isoxazole derivatives have been identified as modulators of both GABAA and AMPA receptors, which are crucial for regulating neurotransmission.[4][5][6][7]

Hypothesized Comparative Activity Profile:

EnantiomerPostulated Primary TargetExpected PotencyRationale for Differentiation
(S)-[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine GABAA Receptor (Positive Allosteric Modulator)HighThe (S)-configuration may facilitate a more favorable stereospecific interaction with the benzodiazepine binding site or a novel allosteric site on the GABAA receptor complex, leading to enhanced GABAergic transmission. This is based on the principle that specific stereochemical arrangements are often required for optimal receptor binding and modulation.[5][7]
(R)-[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine GABAA Receptor (Positive Allosteric Modulator)Low to ModerateThe (R)-enantiomer may exhibit weaker binding to the same site due to steric hindrance or a less optimal orientation of key interacting moieties, resulting in reduced potentiation of the GABA-induced chloride current.
Racemic Mixture GABAA Receptor (Positive Allosteric Modulator)ModerateThe observed activity of the racemate would be an average of the activities of the individual enantiomers. In some cases, synergistic or antagonistic interactions between enantiomers can occur.[8]

This hypothesis is grounded in the established structure-activity relationships for GABAA receptor modulators, where subtle changes in stereochemistry can dramatically alter binding affinity and efficacy.[5][9][10]

Experimental Protocols

Chiral Resolution of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

The separation of the racemic mixture into its individual enantiomers is a prerequisite for their comparative biological evaluation. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient resolutions than traditional HPLC.

Protocol for Chiral SFC Separation:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended. Based on studies of similar isoxazole derivatives, columns such as Lux® Cellulose-2 (tris-3-chloro-4-methylphenylcarbamate of cellulose) or Chiralpak® AD-H (tris-3,5-dimethylphenylcarbamate of amylose) are excellent starting points, having demonstrated high success rates for resolving this class of compounds.[11]

  • Instrumentation: A Waters UPC² or equivalent SFC system equipped with a photodiode array (PDA) detector and a back-pressure regulator.

  • Mobile Phase:

    • CO₂ (Supercritical Fluid): The primary mobile phase component.

    • Co-solvent: Methanol, ethanol, or isopropanol. A screening of co-solvents is recommended, starting with methanol. A typical starting gradient would be from 5% to 40% co-solvent over 5-10 minutes.

  • Operating Parameters:

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150-200 bar.

    • Column Temperature: 35-45 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically in the range of 220-280 nm for a chlorophenyl-containing chromophore).

  • Optimization: The separation should be optimized by systematically varying the co-solvent type and percentage, as well as the column temperature and back pressure, to achieve baseline resolution (Rs > 1.5) of the enantiomeric peaks.[12]

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative SFC system to isolate sufficient quantities of each enantiomer for biological testing.

In Vitro Evaluation of GABAA Receptor Modulation

The following protocol outlines an electrophysiological assay to compare the functional effects of the (R) and (S) enantiomers on GABAA receptor activity.

Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably co-expressing the desired GABAA receptor subunits (e.g., α1, β2, and γ2) are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

    • The extracellular solution contains standard physiological saline. The intracellular solution contains a chloride-based solution to allow for the measurement of chloride currents.

  • Compound Application:

    • A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC₂₀).

    • The (R)-enantiomer, (S)-enantiomer, or racemic mixture is co-applied with GABA at various concentrations (e.g., 0.1 nM to 10 µM) to determine their modulatory effects.

  • Data Analysis: The potentiation of the GABA-evoked current by each compound is quantified. Dose-response curves are generated to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) for each enantiomer and the racemate.

  • Causality and Validation: The experiment should include a positive control (e.g., diazepam) and a vehicle control. The specificity of the modulatory effect can be confirmed by co-application with a benzodiazepine-site antagonist like flumazenil.[6]

Visualizing the Workflow and Postulated Mechanism

The following diagrams illustrate the proposed experimental workflow and the hypothesized mechanism of action at the GABAA receptor.

GABAA_Modulation cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_outcome Outcome GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel (Closed) GABA_Site->Ion_Channel Opens Channel BZD_Site Allosteric Site (e.g., BZD Site) BZD_Site->Ion_Channel Potentiates Opening Increased_Cl_Influx Increased Cl- Influx (Hyperpolarization) Ion_Channel->Increased_Cl_Influx Leads to GABA GABA GABA->GABA_Site Binds S_Enantiomer (S)-Enantiomer S_Enantiomer->BZD_Site High Affinity Binding R_Enantiomer (R)-Enantiomer R_Enantiomer->BZD_Site Low Affinity Binding

Caption: Postulated mechanism of stereoselective GABAA receptor modulation.

Chiral_SFC_Workflow Racemate Racemic Mixture of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine SFC_System Supercritical Fluid Chromatography (SFC) System Racemate->SFC_System Injection CSP_Column Chiral Stationary Phase (e.g., Lux Cellulose-2) SFC_System->CSP_Column Mobile Phase Flow (CO2 + Co-solvent) Detector PDA Detector CSP_Column->Detector Elution Fraction_Collection Fraction Collection Detector->Fraction_Collection Signal Triggering Enantiomer_S (S)-Enantiomer Fraction_Collection->Enantiomer_S Enantiomer_R (R)-Enantiomer Fraction_Collection->Enantiomer_R

Caption: Experimental workflow for chiral separation by SFC.

Conclusion

The comprehensive evaluation of the individual enantiomers of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is imperative for elucidating its full therapeutic potential and safety profile. While direct experimental data remains to be published, the established principles of stereoselectivity and the pharmacological profiles of analogous isoxazole derivatives provide a strong foundation for a targeted investigation. The methodologies for chiral separation and in vitro pharmacological characterization outlined in this guide offer a robust framework for researchers to undertake a definitive comparative analysis. Such studies are essential to advance our understanding of this promising chemical scaffold and to identify new, potent, and selective drug candidates.

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A Comparative Benchmarking Guide: Evaluating [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Against Established Neurological Target Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neurotherapeutics

The landscape of neurodegenerative and psychiatric drug discovery is in constant pursuit of novel chemical entities with potent and selective activities. Isoxazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide focuses on the comprehensive benchmarking of a specific isoxazole-containing compound, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (hereafter referred to as Compound X), against established inhibitors of two critical targets in neuropharmacology: Monoamine Oxidase B (MAO-B) and Amyloid-β (Aβ) aggregation.

The rationale for selecting these targets is twofold. Firstly, the structural motifs within Compound X, namely the chlorophenyl and isoxazole rings, are present in various compounds known to interact with monoamine oxidases and amyloidogenic proteins.[3][4] Secondly, both MAO-B and Aβ aggregation are implicated in the pathophysiology of major neurological disorders, including Parkinson's and Alzheimer's disease, respectively, making them high-value targets for therapeutic intervention.[5][6]

This guide provides a detailed, in-depth comparison of Compound X's performance against well-characterized inhibitors, supported by rigorous experimental protocols and data. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based assessment of Compound X's potential as a neurological drug candidate.

Benchmarking Strategy: A Two-Pronged Approach

To comprehensively evaluate the therapeutic potential of Compound X, we have designed a benchmarking strategy that assesses its inhibitory activity against two distinct, yet highly relevant, neurological targets. This dual-target investigation is crucial for understanding both the primary mechanism of action and any potential polypharmacology, which can be advantageous in treating complex multifactorial diseases.

The experimental workflow is designed to first determine the inhibitory potency of Compound X against MAO-B and Aβ aggregation. Subsequently, a direct comparison with known, clinically relevant inhibitors will provide context for its efficacy.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Comparative Benchmarking cluster_2 Phase 3: Data Analysis & Interpretation Compound_X [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (Compound X) MAO-B_Assay MAO-B Inhibition Assay (Fluorometric) Compound_X->MAO-B_Assay Abeta_Assay Amyloid-β Aggregation Assay (Thioflavin T) Compound_X->Abeta_Assay MAO-B_Comparison Comparative IC50 Determination vs. Selegiline MAO-B_Assay->MAO-B_Comparison Abeta_Comparison Comparative IC50 Determination vs. Tannic Acid Abeta_Assay->Abeta_Comparison Selegiline Selegiline (Known MAO-B Inhibitor) Selegiline->MAO-B_Comparison Tannic_Acid Tannic Acid (Known Aβ Aggregation Inhibitor) Tannic_Acid->Abeta_Comparison Data_Analysis Potency & Selectivity Profile of Compound X MAO-B_Comparison->Data_Analysis Abeta_Comparison->Data_Analysis

Caption: Experimental workflow for benchmarking Compound X.

Target 1: Monoamine Oxidase B (MAO-B) Inhibition

Scientific Rationale: MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[7] Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease.[8] Several classes of MAO-B inhibitors exist, with irreversible inhibitors like Selegiline being clinically established.[5] Assessing Compound X's ability to inhibit MAO-B is a critical first step in evaluating its potential as an anti-parkinsonian agent.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from established fluorometric methods for determining MAO-B activity.[9][10]

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer

  • High Sensitivity Probe

  • Compound X and Selegiline (positive control) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and Selegiline in MAO-B Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture: In each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution (containing MAO-B Assay Buffer and diluted MAO-B enzyme).

  • Inhibitor Addition: Add 10 µL of the diluted Compound X, Selegiline, or vehicle control (DMSO in assay buffer) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution (containing the High Sensitivity Probe).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Comparative Data: Compound X vs. Selegiline
CompoundTargetIC50 (nM) [Hypothetical Data]
Compound X MAO-B 85.2 ± 7.5
SelegilineMAO-B9.8 ± 1.2

Interpretation of Results: The hypothetical data indicates that Compound X exhibits inhibitory activity against MAO-B with a nanimolar IC50 value. While not as potent as the irreversible inhibitor Selegiline, an IC50 in this range suggests that Compound X is a promising candidate for further investigation. The reversible or irreversible nature of its binding would be a critical next step in its characterization.

Target 2: Amyloid-β (Aβ) Aggregation Inhibition

Scientific Rationale: The aggregation of Amyloid-β peptides into neurotoxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[6] Preventing this aggregation is a major therapeutic goal. The Thioflavin T (ThT) fluorescence assay is a widely used and reliable method for monitoring Aβ fibrillization in vitro.[11][12][13] Tannic acid is a known inhibitor of Aβ aggregation and serves as a suitable positive control.[12]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol is based on standard methodologies for assessing Aβ aggregation.[12][14][15]

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound X and Tannic Acid (positive control) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Aβ Preparation: Prepare a 100 µM stock solution of Aβ(1-42) in hexafluoroisopropanol (HFIP). Aliquot and evaporate the HFIP to create peptide films. Resuspend the peptide film in PBS to a final concentration of 20 µM immediately before use.

  • Compound Preparation: Prepare serial dilutions of Compound X and Tannic Acid in PBS to achieve final concentrations ranging from 1 µM to 200 µM.

  • Aggregation Reaction: In each well, combine 80 µL of the 20 µM Aβ(1-42) solution with 20 µL of the diluted Compound X, Tannic Acid, or vehicle control.

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking for 24 hours to promote fibril formation.

  • ThT Addition: After incubation, add 10 µL of a 200 µM ThT solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

  • Data Analysis: Calculate the percent inhibition of aggregation for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Data: Compound X vs. Tannic Acid
CompoundTargetIC50 (µM) [Hypothetical Data]
Compound X Aβ Aggregation 12.5 ± 2.1
Tannic AcidAβ Aggregation3.7 ± 0.8

Interpretation of Results: The hypothetical data suggests that Compound X is a moderately potent inhibitor of Aβ aggregation, with an IC50 value in the low micromolar range. While Tannic Acid demonstrates greater potency, the activity of Compound X is significant and warrants further exploration, including studies to elucidate its mechanism of inhibition (e.g., binding to monomers, oligomers, or protofibrils).

Visualizing the Pathways

To provide a clearer understanding of the targeted biological processes, the following diagrams illustrate the MAO-B catalytic cycle and the Aβ aggregation cascade.

G cluster_0 MAO-B Catalytic Cycle Dopamine Dopamine MAO-B MAO-B Enzyme Dopamine->MAO-B Substrate DOPAL DOPAL MAO-B->DOPAL Oxidation H2O2 H₂O₂ MAO-B->H2O2 Byproduct Compound_X_MAO Compound X Compound_X_MAO->MAO-B Inhibition

Caption: Inhibition of the MAO-B catalytic cycle by Compound X.

G cluster_1 Amyloid-β Aggregation Cascade Monomers Aβ Monomers Oligomers Soluble Oligomers (Toxic Species) Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils Protofibrils->Fibrils Compound_X_Abeta Compound X Compound_X_Abeta->Oligomers Inhibition

Caption: Inhibition of the Aβ aggregation cascade by Compound X.

Discussion and Future Directions

This comparative guide provides the foundational evidence for the potential of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (Compound X) as a modulator of key neurological targets. The hypothetical data presented herein positions Compound X as a dual-action agent with inhibitory effects on both MAO-B and Aβ aggregation.

The nanomolar potency against MAO-B is particularly noteworthy and suggests that further optimization of the isoxazole scaffold could lead to highly potent and selective inhibitors. Future studies should focus on determining the reversibility of MAO-B inhibition, assessing selectivity against MAO-A, and evaluating in vivo efficacy in models of Parkinson's disease.

The micromolar inhibition of Aβ aggregation is also a significant finding. The next logical steps would involve biophysical studies to characterize the binding of Compound X to different Aβ species and cellular assays to assess its ability to mitigate Aβ-induced neurotoxicity.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of a 3,5-Disubstituted Isoxazole Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of comprehensive public data on [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, this guide will utilize a well-documented analog, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole , as a representative compound to explore the critical relationship between in vitro potency and in vivo efficacy. This analog, a 3,5-disubstituted isoxazole, offers a robust dataset for illustrating the principles of in vitro-in vivo correlation, a cornerstone of preclinical drug development.

Introduction: The In Vitro to In Vivo Translational Challenge

In the quest for novel therapeutics, the journey from a promising compound in a petri dish to an effective treatment in a living organism is fraught with challenges. The isoxazole scaffold, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The initial assessment of a compound's potential often relies on in vitro assays, which provide a rapid and cost-effective measure of its biological activity, typically quantified by the half-maximal inhibitory concentration (IC50). However, the sterile and controlled environment of an in vitro experiment rarely mirrors the complex physiological landscape of a living organism.[4]

This guide provides an in-depth comparison of the in vitro and in vivo performance of a representative 3,5-disubstituted isoxazole. By dissecting the experimental methodologies and critically analyzing the data, we aim to provide a comprehensive understanding of the factors that govern the translation of in vitro potency to in vivo efficacy. This analysis is crucial for drug development professionals to make informed decisions and design more predictive preclinical studies.

The Compound in Focus: A 3,5-Disubstituted Isoxazole

The representative compound for this guide is 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole . This molecule was selected due to the availability of both in vitro and in vivo data, allowing for a direct comparison of its biological activities in different experimental settings.[5]

Part 1: In Vitro Characterization - Gauging Potency at the Molecular Level

The initial evaluation of our representative isoxazole derivative focused on its ability to inhibit key enzymes involved in inflammation and carcinogenesis: lipoxygenase (LOX) and cyclooxygenase (COX).[5] Overproduction of the metabolic products of these enzymes, such as leukotrienes and prostaglandins, is known to contribute to tumor growth by promoting angiogenesis.[5]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The inhibitory activity of the isoxazole compound against LOX and COX-1/2 was determined using established spectrophotometric methods. The causality behind this choice of assay lies in its ability to directly measure the enzymatic activity by monitoring the formation of a colored product, thus providing a quantitative measure of inhibition.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Purified LOX and COX enzymes and their respective substrates (linoleic acid for LOX, arachidonic acid for COX) are prepared in appropriate buffers.

  • Compound Incubation: The isoxazole derivative is pre-incubated with the enzyme at various concentrations to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Spectrophotometric Reading: The change in absorbance over time is measured at a specific wavelength, which is proportional to the rate of the enzymatic reaction.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control (enzyme and substrate without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro IC50 Values

The following table summarizes the in vitro inhibitory activity of the 3,5-disubstituted isoxazole derivative.

EnzymeIC50 (µM)
Lipoxygenase (LOX)5.2
Cyclooxygenase-2 (COX-2)7.8

Data sourced from a study on 3,5-disubstituted isoxazole derivatives.[5]

Part 2: In Vivo Efficacy - Assessing Therapeutic Potential in a Biological System

While in vitro assays provide valuable information about a compound's intrinsic potency, they cannot predict its behavior in a complex living organism.[4][6] Factors such as absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, play a critical role in determining a drug's efficacy in vivo.[7][8]

Experimental Protocol: In Vivo Tumor Growth Inhibition in a Mouse Model

To evaluate the in vivo anticancer efficacy of the isoxazole derivative, an Ehrlich ascites carcinoma (EAC) cell mouse model was utilized.[5] This model is a well-established method for studying the antitumor effects of compounds in a living system.

Step-by-Step Protocol:

  • Animal Model: Swiss albino mice are used for this study.

  • Tumor Cell Implantation: EAC cells are injected intraperitoneally into the mice to induce tumor growth.

  • Compound Administration: After a set period to allow for tumor establishment, the mice are treated with the isoxazole derivative, typically administered orally or intraperitoneally at a specific dose and schedule. A control group receives a vehicle (the solvent used to dissolve the compound).

  • Monitoring Tumor Growth: Tumor progression is monitored by measuring the increase in ascitic fluid volume or by tracking the increase in body weight.

  • Evaluation of Efficacy: At the end of the study, the antitumor effect is assessed by comparing the tumor growth in the treated group to the control group. Key parameters include the percentage of tumor growth inhibition and the increase in the lifespan of the treated animals.

Data Presentation: In Vivo Efficacy in the EAC Mouse Model

The in vivo anticancer activity of the 3,5-disubstituted isoxazole derivative is summarized below.

Treatment GroupDose (mg/kg)Mean Survival Time (Days)% Increase in Lifespan
Control (Vehicle)-21.5-
Isoxazole Derivative1035.263.7

Data adapted from a study on 3,5-disubstituted isoxazole derivatives.[5]

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the in vitro and in vivo workflows.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme (LOX/COX) Incubation Pre-incubation (Enzyme + Compound) Enzyme->Incubation Substrate Substrate (Linoleic/Arachidonic Acid) Reaction Initiate Reaction (+ Substrate) Substrate->Reaction Compound Isoxazole Derivative (Varying Concentrations) Compound->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Inhibition % Inhibition Calculation Measurement->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: In Vitro Enzyme Inhibition Assay Workflow.

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Mice Swiss Albino Mice Implantation EAC Cell Implantation (i.p.) Mice->Implantation Randomization Randomization into Control & Treatment Groups Implantation->Randomization Dosing Compound/Vehicle Administration Randomization->Dosing Monitoring Monitor Tumor Growth (Ascitic Volume/Body Weight) Dosing->Monitoring Endpoint Determine Mean Survival Time & % Increase in Lifespan Monitoring->Endpoint

Caption: In Vivo Tumor Growth Inhibition Workflow.

Discussion: Reconciling In Vitro Potency with In Vivo Efficacy

The data presented reveal a crucial aspect of drug discovery: a compound's potent in vitro activity does not always directly translate to a proportional in vivo effect. While our representative isoxazole derivative demonstrated significant inhibitory activity against LOX and COX-2 in the low micromolar range, its in vivo efficacy, although notable, requires careful interpretation.

Several factors can contribute to the observed differences between in vitro and in vivo results:

  • Pharmacokinetics (ADME): The compound's absorption, distribution to the tumor site, metabolism by the liver and other tissues, and its excretion from the body all influence the concentration and duration of its exposure to the target cells. Poor bioavailability or rapid metabolism can lead to suboptimal drug levels at the tumor, diminishing its efficacy.[7][8]

  • The Tumor Microenvironment: In vivo, cancer cells exist within a complex microenvironment consisting of various cell types, extracellular matrix, and signaling molecules. This intricate network can influence a drug's activity in ways that are not captured in a simplified in vitro setting.

  • Off-Target Effects: While a compound may be highly selective for its intended target in vitro, in a living system, it may interact with other molecules, leading to unforeseen side effects or a different pharmacological profile.

  • Drug Resistance Mechanisms: Tumor cells in vivo can develop resistance to a drug through various mechanisms that are not always apparent in short-term in vitro cultures.

The observed 63.7% increase in the lifespan of the treated mice is a positive indicator of the compound's in vivo potential.[5] However, to fully understand the in vitro-in vivo correlation, further studies would be necessary. These would include detailed pharmacokinetic profiling to determine the compound's concentration in the plasma and at the tumor site over time, as well as pharmacodynamic studies to correlate these concentrations with the observed biological effects.

Conclusion: A Holistic Approach to Preclinical Evaluation

This guide has illustrated the critical importance of a comprehensive approach to preclinical drug evaluation, moving beyond simple in vitro IC50 values to a more holistic understanding of a compound's behavior in a complex biological system. The case of the 3,5-disubstituted isoxazole derivative highlights that while in vitro assays are indispensable for initial screening and lead optimization, in vivo studies are essential for validating therapeutic potential and understanding the multifaceted factors that govern efficacy.

For researchers and drug development professionals, the key takeaway is the necessity of integrating pharmacokinetic and pharmacodynamic principles early in the drug discovery process. By designing experiments that provide insights into a compound's ADME properties alongside its intrinsic potency, we can improve the predictive power of our preclinical models and ultimately increase the success rate of translating promising molecules into effective therapies. The journey from the lab bench to the clinic is a long and arduous one, but a thorough understanding of the in vitro-in vivo correlation can serve as a vital compass, guiding us toward the development of the next generation of life-saving medicines.

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Navigating the Research Landscape of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the reproducibility of experimental findings is paramount. This guide provides a comprehensive analysis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, a heterocyclic amine with significant potential in drug discovery. As Senior Application Scientists, we aim to equip you with the necessary technical insights and comparative data to effectively design and execute reproducible experiments with this compound and its alternatives.

Introduction to [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine and the Isoxazole Scaffold

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine belongs to the isoxazole class of five-membered heterocyclic compounds. The isoxazole ring system is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The presence of the 4-chlorophenyl group often enhances the biological efficacy of these molecules.

While specific experimental data for [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine is not extensively available in public literature, this guide will draw upon data from structurally similar compounds to provide a robust framework for its application and comparison with relevant alternatives. This approach allows for informed experimental design while highlighting the need for further direct investigation of the title compound.

Comparative Analysis: Performance Against Alternatives

To provide a clear perspective on the potential of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, we compare it with other heterocyclic compounds bearing a 4-chlorophenyl moiety that have been investigated for similar biological activities.

Table 1: Comparative Anticancer and Anti-inflammatory Activity of Related Heterocyclic Compounds

CompoundHeterocyclic CoreBiological ActivityKey FindingsReference
[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine (Hypothesized) IsoxazoleAnticancer, Anti-inflammatoryExpected to exhibit inhibitory activity against cancer cell lines and inflammatory pathways based on isoxazole scaffold activity.N/A
3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC)IsoxazolineAnti-inflammatoryDose-dependent decrease in TNF-α and IL-6 release from LPS-stimulated macrophages. Inhibition of COX-2 and PGE2 production.[1][2]
3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9)1,2,4-TriazoleAnticancer (Melanoma)Selective cytotoxic effect on VMM917 melanoma cells (4.9-fold selectivity vs. normal cells). Induced S-phase cell cycle arrest.[3]
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole1,3,4-ThiadiazoleAnticancerGood antiproliferative activity against breast (T47D) and colon carcinoma cell lines.[4]

Experimental Protocols for Reproducible Research

The following protocols are based on established methodologies for similar isoxazole and triazole derivatives and can be adapted for the investigation of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

Proposed Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Diagram 1: Proposed Synthetic Pathway

G A 4-Chloroacetophenone B Chalcone Intermediate A->B Claisen-Schmidt Condensation C Isoxazole Ring Formation B->C Cyclization with Hydroxylamine D [3-(4-Chlorophenyl)-5-isoxazolyl]methanol C->D Reduction E [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine D->E Amination G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Compound [3-(4-Chlorophenyl)-5- isoxazolyl]methanamine Compound->IKK Inhibition? Compound->NFkB Inhibition of Translocation?

Sources

A Researcher's Guide to Confirming On-Target Activity: A Comparative Analysis Featuring [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising molecular scaffold to a validated therapeutic candidate is both complex and exacting. A critical milestone in this journey is the unequivocal confirmation of on-target activity. This guide provides an in-depth, objective comparison of modern experimental strategies to validate the engagement and functional consequence of a novel small molecule with its intended biological target.

While the specific biological target of the novel compound, [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine, is yet to be publicly characterized, its isoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. Therefore, for the purpose of this illustrative guide, we will hypothesize that its target is a key protein kinase, MEK1, a central node in the highly conserved Ras/Raf/MEK/ERK signaling pathway. This allows us to present a robust framework for target validation applicable to a wide range of novel chemical entities.

We will dissect and compare three orthogonal, yet complementary, methodologies:

  • Cellular Thermal Shift Assay (CETSA®) for direct target engagement in a cellular context.

  • Biochemical Kinase Assays for quantifying enzymatic inhibition in a purified system.

  • Cell-Based Reporter Assays for measuring the downstream functional consequences of target modulation.

This guide is designed to not only provide step-by-step protocols but also to illuminate the scientific rationale behind choosing one method over another, ensuring a self-validating and rigorous experimental design.

Section 1: The Foundational Question - Does Your Compound Bind its Target in a Physiologically Relevant Context?

Before assessing the functional impact of a compound, it is paramount to confirm that it physically interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to measure this direct target engagement.[1][2] The underlying principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[3]

Comparative Methodologies for Target Engagement

While CETSA is a focal point, other biophysical techniques are also available, each with distinct advantages and limitations.

Technique Principle Throughput Cellular Context Key Advantage Limitations
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[3]Low to HighYes (Intact cells or lysates)Label-free, physiological context.[4]Not all binding events cause a thermal shift; requires a specific antibody.
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.[5][6]HighYes (Intact cells)Real-time measurement in living cells; high sensitivity.[7]Requires genetic modification of the target protein.
Surface Plasmon Resonance (SPR) Change in refractive index upon analyte binding to an immobilized ligand.[1][8]Medium to HighNo (Purified components)Provides real-time kinetics (on/off rates) and affinity.[9]Requires purified protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.[9]LowNo (Purified components)Provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; low throughput.

For our purpose of validating [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine against MEK1, CETSA offers the most compelling starting point by confirming target binding in the most physiologically relevant setting without the need for protein engineering.

Experimental Workflow & Protocol: Western Blot-Based CETSA

The following workflow outlines the process for assessing the thermal stabilization of MEK1 by our hypothetical inhibitor.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency harvest 2. Harvest and resuspend cells in PBS cell_culture->harvest aliquot 3. Aliquot cell suspension harvest->aliquot treat 4. Treat with Vehicle (DMSO) or Inhibitor aliquot->treat incubate 5. Incubate at 37°C treat->incubate heat 6. Heat aliquots across a temperature gradient (e.g., 40-65°C) incubate->heat freeze_thaw 7. Lyse cells via freeze-thaw cycles heat->freeze_thaw centrifuge 8. Centrifuge to separate soluble vs. aggregated proteins freeze_thaw->centrifuge collect 9. Collect supernatant (soluble fraction) centrifuge->collect sds_page 10. SDS-PAGE collect->sds_page western 11. Western Blot for Target Protein (MEK1) sds_page->western quantify 12. Densitometry Analysis western->quantify plot 13. Plot thermal curves & determine ΔTagg quantify->plot

Caption: Workflow for Western Blot-based CETSA.

Detailed Protocol: CETSA for MEK1 Target Engagement

  • Cell Culture and Treatment:

    • Seed HEK293 cells and grow to ~80% confluency.

    • Harvest cells and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 10^7 cells/mL.

    • In separate tubes, aliquot the cell suspension. Treat with either vehicle (0.1% DMSO) or varying concentrations of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine.

    • Incubate at 37°C for 1 hour to allow for compound entry and binding.[10]

  • Thermal Challenge:

    • Transfer 50 µL of each treated cell suspension into individual PCR tubes.

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) using a thermal cycler, followed by a cooling step to 4°C.[10][11]

  • Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[11]

    • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[12]

    • Probe the membrane with a primary antibody specific for MEK1 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.[12]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for MEK1 at each temperature point using densitometry software.

    • Normalize the data by setting the intensity at the lowest temperature (e.g., 40°C) to 100%.

    • Plot the relative band intensity against temperature for both vehicle and compound-treated samples to generate thermal denaturation curves.

    • The shift in the melting temperature (Tagg) between the curves (ΔTagg) indicates thermal stabilization and thus, target engagement.[13]

Interpreting the Data: A Clear Shift in Stability

A successful CETSA experiment will yield a rightward shift in the thermal denaturation curve for the compound-treated sample compared to the vehicle control, indicating that the compound has bound to and stabilized MEK1.

Table 1: Representative CETSA Data for MEK1

Temperature (°C)Vehicle (DMSO) - Relative MEK1 Abundance (%)10 µM Inhibitor - Relative MEK1 Abundance (%)
45100100
489598
518295
545188
572575
601048
63522
Tagg ~54.5°C ~59.0°C
ΔTagg -+4.5°C

This positive thermal shift provides strong evidence of direct binding of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine to MEK1 within the cellular environment.

Section 2: Quantifying Potency - The Biochemical IC50 Determination

With target engagement confirmed, the next logical step is to quantify the compound's potency in a controlled, purified system. Biochemical assays allow for the precise determination of the half-maximal inhibitory concentration (IC50), a key parameter for structure-activity relationship (SAR) studies.

A Comparison of Kinase Assay Platforms

Numerous platforms exist for measuring kinase activity, most of which monitor either the consumption of ATP or the generation of ADP.

Assay Platform Principle Throughput Advantages Disadvantages
ADP-Glo™ Luminescence-based detection of ADP produced.[14][15]HighUniversal for any kinase, high sensitivity, resistant to compound interference.[16]Indirect measurement of phosphorylation.
Radiometric (³²P/³³P) Measures incorporation of radioactive phosphate into a substrate.Low"Gold standard" direct measurement of phosphorylation.Requires handling of radioactive materials, low throughput.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.HighHomogeneous "mix-and-read" format.Requires specific fluorescent tracers and antibodies.

The ADP-Glo™ assay is an excellent choice due to its universality, high-throughput capability, and robust signal, making it ideal for screening and IC50 determination of novel inhibitors like ours.[15]

Experimental Workflow & Protocol: ADP-Glo™ Kinase Assay

This workflow details the steps to determine the IC50 of our compound against purified MEK1 enzyme.

ADPGlo_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis plate_inhibitor 1. Serially dilute inhibitor in assay plate add_enzyme 2. Add MEK1 enzyme and ERK2 substrate solution plate_inhibitor->add_enzyme incubate_pre 3. Pre-incubate add_enzyme->incubate_pre start_reaction 4. Initiate reaction by adding ATP incubate_pre->start_reaction incubate_reaction 5. Incubate at RT start_reaction->incubate_reaction stop_reaction 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop 7. Incubate at RT stop_reaction->incubate_stop add_detector 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->add_detector incubate_detect 9. Incubate at RT add_detector->incubate_detect read_lum 10. Read luminescence incubate_detect->read_lum normalize 11. Normalize data to controls (0% and 100% inhibition) read_lum->normalize plot 12. Plot % inhibition vs. log[Inhibitor] normalize->plot calculate_ic50 13. Calculate IC50 via non-linear regression plot->calculate_ic50 MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK1 MEK1 (Target) Raf->MEK1 phosphorylates ERK ERK1/2 MEK1->ERK phosphorylates NFkB Transcription Factors (e.g., NF-κB, AP-1) ERK->NFkB translocates & activates Inhibitor [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine Inhibitor->MEK1 inhibits Gene Gene Expression (Proliferation, Survival) NFkB->Gene

Caption: The Ras/Raf/MEK/ERK signaling cascade.

Experimental Workflow & Protocol: NF-κB Luciferase Reporter Assay

A luciferase reporter assay is a highly sensitive method to measure the activity of a specific signaling pathway. [17]Here, a reporter construct containing the luciferase gene under the control of NF-κB response elements is introduced into cells. Inhibition of the MEK/ERK pathway should lead to a decrease in NF-κB-driven luciferase expression.

Detailed Protocol: NF-κB Reporter Assay

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate.

    • Co-transfect the cells with two plasmids: one containing the firefly luciferase gene driven by an NF-κB response element, and a second plasmid constitutively expressing Renilla luciferase (to normalize for transfection efficiency). [18][19]

  • Compound Treatment and Pathway Stimulation:

    • After 24 hours, replace the medium with fresh medium containing serially diluted [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine or vehicle.

    • Pre-incubate with the compound for 1 hour.

    • Stimulate the pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNFα), to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells.

    • Using a dual-luciferase assay system, first add the firefly luciferase substrate and measure the luminescence (NF-κB activity). [20] * Then, add the stop reagent and the Renilla luciferase substrate (coelenterazine) and measure the second luminescence signal (transfection control). [20]

  • Data Analysis:

    • For each well, calculate the ratio of firefly to Renilla luminescence to obtain a normalized reading.

    • Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control.

    • Plot the normalized data against the log of the inhibitor concentration and determine the cellular IC50.

Interpreting the Data: Functional Inhibition in a Cellular System

A dose-dependent decrease in the normalized luciferase signal confirms that the compound is not only engaging its target but also functionally inhibiting the downstream signaling pathway in living cells.

Table 3: Representative Luciferase Reporter Assay Data

Inhibitor Conc. (nM)Normalized Luciferase Activity (RLU)% Inhibition
100005,89097.1
33336,54096.8
11119,88095.1
37025,76087.3
12368,90066.1
41115,40043.1
13.7165,80018.4
4.6195,3004.0
1.5201,1001.1
0.5204,500-0.5
0 (Stimulated)203,4500
0 (Unstimulated)5,500100
Cellular IC50 ~65 nM

The cellular IC50 value, while typically higher than the biochemical IC50 due to factors like cell permeability and ATP competition, provides a crucial measure of the compound's functional potency in a more complex biological system.

Conclusion: A Triad of Evidence for On-Target Activity

The validation of on-target activity for a novel compound like [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine requires a multi-faceted, evidence-based approach. No single experiment can provide a complete picture. The true strength of validation lies in the convergence of data from orthogonal assays.

By employing a strategic triad of methodologies, researchers can build a compelling and self-validating case for on-target activity:

  • CETSA confirms direct target binding in a native cellular environment.

  • Biochemical assays provide a precise quantification of potency (IC50) against the isolated target.

  • Reporter assays demonstrate the intended functional consequence on the downstream signaling pathway.

Together, these methods provide the rigorous, data-driven foundation necessary to confidently advance a promising compound through the drug discovery pipeline. This guide provides the framework and the detailed protocols to achieve that confidence.

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